Gimeracil
Description
Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-hydroxy-1H-pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClNO2/c6-3-2-7-5(9)1-4(3)8/h1-2H,(H2,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPLQIPFOCGIIHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CNC1=O)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8046799 | |
| Record name | Gimeracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
103766-25-2 | |
| Record name | Gimeracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103766-25-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Gimeracil [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103766252 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Gimeracil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB09257 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Gimeracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8046799 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-chloro-4-hydroxy-1,2-dihydropyridin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | GIMERACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UA8SE1325T | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Synergistic Alliance: Gimeracil's Role in Potentiating 5-Fluorouracil Efficacy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
5-Fluorouracil (5-FU) has long been a cornerstone of chemotherapy for a multitude of solid tumors. However, its efficacy is often hampered by rapid catabolism, primarily mediated by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). This guide delves into the pivotal role of Gimeracil, a potent DPD inhibitor, in overcoming this limitation and significantly potentiating the therapeutic effects of 5-FU. By reversibly blocking DPD, this compound enhances the bioavailability and prolongs the half-life of 5-FU, leading to increased and sustained exposure of tumor cells to the cytotoxic agent. This comprehensive overview consolidates quantitative data on the pharmacokinetic and pharmacodynamic impact of this compound, provides detailed experimental methodologies for preclinical evaluation, and visually elucidates the underlying molecular mechanisms and experimental workflows.
Introduction
5-Fluorouracil, a pyrimidine (B1678525) analog, exerts its anticancer effects through the disruption of DNA and RNA synthesis following its intracellular conversion into active metabolites.[1][2] The clinical utility of 5-FU, however, is challenged by its rapid degradation in the liver and peripheral tissues by DPD, with over 80% of an administered dose being catabolized into inactive metabolites.[1][3] This rapid clearance necessitates higher or more frequent dosing, which can lead to severe systemic toxicity.[3][4]
This compound (5-chloro-2,4-dihydroxypyridine) is a small molecule inhibitor of DPD.[5] Its co-administration with 5-FU prodrugs, most notably as a component of the oral formulation S-1 (a combination of Tegafur, this compound, and Oteracil), represents a key strategy to modulate 5-FU's pharmacokinetic profile, thereby enhancing its antitumor efficacy and potentially reducing its toxicity profile.[6][7][8]
Mechanism of Action: this compound's Inhibition of DPD
This compound acts as a competitive and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[5] By binding to the active site of DPD, this compound prevents the catabolism of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU). This inhibition leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU, resulting in greater and more sustained exposure of tumor cells to the drug.
References
- 1. This compound, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fulltext.calis.edu.cn [fulltext.calis.edu.cn]
- 3. researchgate.net [researchgate.net]
- 4. jcdr.net [jcdr.net]
- 5. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dovepress.com [dovepress.com]
- 8. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
Gimeracil: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent, reversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). Developed by Taiho Pharmaceutical Co., Ltd., this compound is a critical component of the oral anti-cancer drug S-1 (Teysuno®), where it is combined with the 5-FU prodrug tegafur (B1684496) and the orotate (B1227488) phosphoribosyltransferase inhibitor oteracil. By preventing the degradation of 5-FU, this compound significantly increases its bioavailability and prolongs its therapeutic effect, thereby enhancing its anti-tumor activity. This technical guide provides an in-depth overview of the discovery of this compound, its chemical synthesis processes, and the experimental methodologies used to characterize its function.
Discovery and Development
This compound was developed as part of a strategic effort to improve the efficacy and tolerability of 5-fluorouracil, a cornerstone of chemotherapy for various solid tumors. The rapid degradation of 5-FU by DPD necessitates intravenous administration and can lead to unpredictable plasma concentrations and significant toxicity.
Taiho Pharmaceutical Co., Ltd. in Japan pioneered the development of the oral fluoropyrimidine S-1, a fixed-dose combination of tegafur, this compound, and oteracil.[1] The inclusion of this compound was a key innovation aimed at maintaining therapeutic concentrations of 5-FU over a prolonged period, mimicking the effect of continuous intravenous infusion. S-1 was first approved in Japan and has since been approved in Europe and other regions for the treatment of advanced gastric cancer, among other malignancies.[2]
Mechanism of Action: DPD Inhibition
This compound functions as a competitive and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[3] DPD is the initial and rate-limiting enzyme in the catabolic pathway of pyrimidines, including 5-FU. By binding to the active site of DPD, this compound prevents the enzymatic conversion of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU). This inhibition leads to a significant increase in the area under the plasma concentration-time curve (AUC) of 5-FU, allowing for sustained cytotoxic activity against tumor cells.[4]
The following diagram illustrates the mechanism of action of this compound in the context of S-1 therapy.
Caption: Mechanism of action of this compound within the S-1 formulation.
Chemical Synthesis of this compound
Several synthetic routes for this compound (5-chloro-2,4-dihydroxypyridine) have been reported. An early method involved a seven-step synthesis starting from 4-nitropyridine (B72724) N-oxide. A more recent and practical three-step approach utilizes 2,4-dimethoxypyridine (B102433) as the starting material.[5]
Synthesis from 2,4-Dimethoxypyridine
This modern synthesis is favored for its efficiency and higher overall yield. The general workflow is depicted below.
References
- 1. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Influence of Gimeracil on Fluoropyrimidine Pharmacokinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gimeracil, a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), plays a pivotal role in modulating the pharmacokinetics of fluoropyrimidine-based anticancer agents, most notably 5-fluorouracil (B62378) (5-FU). By reversibly blocking the primary catabolic pathway of 5-FU, this compound significantly enhances its bioavailability, prolongs its half-life, and increases systemic exposure. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on the pharmacokinetics of fluoropyrimidines derived from the prodrug tegafur (B1684496), detailed experimental protocols for pharmacokinetic assessment, and visual representations of the underlying biological and experimental processes.
Introduction
Fluoropyrimidines, particularly 5-fluorouracil (5-FU), have been a cornerstone of cancer chemotherapy for decades. However, the efficacy of orally administered 5-FU is limited by its extensive and rapid catabolism in the liver by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] To overcome this challenge, oral fluoropyrimidine prodrugs have been developed, often in combination with DPD inhibitors. This compound (5-chloro-2,4-dihydroxypyridine) is a potent, reversible inhibitor of DPD.[2][3] It is a key component of the oral anticancer agent S-1, which is a combination of tegafur (a 5-FU prodrug), this compound, and oteracil (an inhibitor of 5-FU phosphorylation in the gastrointestinal tract).[3][4] This guide focuses on the specific influence of this compound on the pharmacokinetic profile of 5-FU following the administration of its prodrug, tegafur.
Mechanism of Action of this compound
This compound's primary pharmacological action is the competitive and reversible inhibition of DPD, the rate-limiting enzyme in the catabolism of 5-FU.[2][3] By blocking DPD, this compound prevents the conversion of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU).[5] This inhibition leads to a significant increase in the plasma concentration and a prolongation of the half-life of 5-FU, thereby enhancing its antitumor activity.[4][6] The inhibitory effect of this compound on DPD is crucial for achieving sustained therapeutic concentrations of 5-FU after oral administration of tegafur.[4]
The metabolic pathway of tegafur to 5-FU and its subsequent catabolism, along with the point of this compound's intervention, is illustrated in the following diagram.
Caption: Metabolic pathway of tegafur and the inhibitory action of this compound.
Quantitative Impact of this compound on Fluoropyrimidine Pharmacokinetics
The following tables summarize the pharmacokinetic parameters of tegafur, 5-FU, and this compound following the oral administration of S-1 in cancer patients.
Table 1: Pharmacokinetic Parameters of Tegafur, 5-FU, and this compound after S-1 Administration (Fasting State) [4]
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t½ (hr) |
| Tegafur | 1937.9 ± 370.6 | 0.5 - 1 | 9338.4 ± 1515.2 | 7.7 ± 1.6 |
| 5-FU | 114.7 ± 45.3 | 2.0 | 506.9 ± 190.1 | 2.1 ± 0.7 |
| This compound | 254.1 ± 72.8 | 1.0 | 1133.1 ± 276.5 | 4.4 ± 0.8 |
Data are presented as mean ± standard deviation. Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; t½: Elimination half-life.
Table 2: Pharmacokinetic Parameters of Tegafur, 5-FU, and this compound after S-1 Administration (Fed State) [4]
| Analyte | Cmax (ng/mL) | Tmax (hr) | AUC0-t (ng·h/mL) | t½ (hr) |
| Tegafur | 1483.3 ± 307.6 | 2.5 | 9673.8 ± 1747.5 | 8.1 ± 1.8 |
| 5-FU | 93.1 ± 38.0 | 3.0 | 531.2 ± 204.4 | 2.4 ± 0.9 |
| This compound | 185.7 ± 53.6 | 2.0 | 1109.8 ± 277.4 | 4.7 ± 1.0 |
Data are presented as mean ± standard deviation.
The data clearly demonstrates that the presence of this compound within the S-1 formulation allows for the achievement and maintenance of therapeutic concentrations of 5-FU over a prolonged period, which would not be possible with oral administration of tegafur alone due to rapid DPD-mediated catabolism.
Experimental Protocols for Pharmacokinetic Studies
The assessment of this compound's influence on fluoropyrimidine pharmacokinetics involves well-controlled clinical trials. Below is a detailed methodology for a typical pharmacokinetic study of S-1.
Study Design
A common design is a single-center or multicenter, randomized, open-label, single-dose, two-period, two-sequence crossover study.[4][7] This design allows for the comparison of different formulations or conditions (e.g., fasting vs. fed state) within the same subjects, minimizing inter-individual variability. A washout period of at least 7 days is typically implemented between treatment periods.[4]
Subject Population
-
Inclusion Criteria: Adult patients (typically 18-75 years of age) with a confirmed diagnosis of a solid tumor for which fluoropyrimidine-based therapy is indicated.[5] Patients are required to have adequate organ function (hematological, renal, and hepatic) and an Eastern Cooperative Oncology Group (ECOG) performance status of 0 or 1.[5] Written informed consent is mandatory.
-
Exclusion Criteria: Patients with a history of severe hypersensitivity to fluoropyrimidines, known DPD deficiency, severe renal or hepatic impairment, or concurrent use of other investigational drugs.[5]
Drug Administration
S-1 is administered orally as capsules with water. The dosage is typically based on the patient's body surface area (BSA), with a standard dose being approximately 25-30 mg/m² of tegafur, administered twice daily.[3] For single-dose pharmacokinetic studies, a single administration is given under either fasting or fed conditions.[4]
Blood Sampling
Serial blood samples are collected at specific time points to characterize the plasma concentration-time profile of tegafur, 5-FU, and this compound. A typical sampling schedule includes:
-
Pre-dose (0 hours)
-
Post-dose at 0.25, 0.5, 1, 1.5, 2, 2.5, 3, 4, 6, 8, 10, 12, 24, 36, and 48 hours.[4][7]
Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately centrifuged to separate the plasma. The plasma is then stored frozen (e.g., at -70°C) until analysis.[4]
Analytical Methodology
The concentrations of tegafur, 5-FU, and this compound in plasma are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[4]
-
Sample Preparation: Plasma samples are typically prepared by protein precipitation with an organic solvent like acetonitrile (B52724).
-
Chromatographic Separation: Separation is achieved using a reverse-phase C18 column with a gradient mobile phase consisting of an aqueous component (e.g., 0.1% formic acid in water) and an organic component (e.g., acetonitrile or methanol).
-
Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and their stable isotope-labeled internal standards.
-
Method Validation: The analytical method is validated according to regulatory guidelines for linearity, accuracy, precision, selectivity, recovery, and stability. The lower limit of quantification (LLOQ) for 5-FU is typically around 1-2 ng/mL.[4]
Pharmacokinetic and Statistical Analysis
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis.[4][7] Key parameters include:
-
Maximum plasma concentration (Cmax)
-
Time to reach Cmax (Tmax)
-
Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)
-
Area under the plasma concentration-time curve extrapolated to infinity (AUC0-∞)
-
Elimination half-life (t½)
-
Apparent total clearance (CL/F)
-
Apparent volume of distribution (Vd/F)
Statistical analysis is performed using appropriate software (e.g., SAS, WinNonlin). Descriptive statistics are used to summarize the pharmacokinetic parameters.[4] In bioequivalence studies, geometric means and 90% confidence intervals for the ratios of Cmax and AUC are calculated.[7]
The following diagram illustrates a typical workflow for a clinical pharmacokinetic study.
Caption: Workflow of a clinical pharmacokinetic study.
Conclusion
This compound is a critical component in modern oral fluoropyrimidine therapy, fundamentally altering the pharmacokinetic profile of 5-FU by inhibiting its primary catabolic enzyme, DPD. This mechanism allows for sustained and effective systemic exposure to 5-FU following the oral administration of its prodrug, tegafur. The quantitative data from studies on S-1, a combination product containing tegafur and this compound, underscore the profound impact of DPD inhibition on achieving therapeutic drug levels. The detailed experimental protocols outlined in this guide provide a framework for the robust clinical evaluation of such drug combinations. Future research may focus on further optimizing dosing strategies based on individual patient characteristics and DPD activity to maximize efficacy and minimize toxicity.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Pharmacokinetic-Pharmacodynamic Model Predicts Uracil-tegafur Effect on Tumor Shrinkage and Myelosuppression in a Colorectal Cancer Rat Model | Anticancer Research [ar.iiarjournals.org]
- 5. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tegafur-Uracil versus 5-Fluorouracil in Combination with Cisplatin and Cetuximab in Elderly Patients with Recurrent or Metastatic Head and Neck Squamous Cell Carcinoma: A Propensity Score Matching Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
Preclinical Insights into the Antitumor Mechanisms of Gimeracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Gimeracil, a pyridine (B92270) derivative, is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of the widely used chemotherapeutic agent 5-fluorouracil (B62378) (5-FU). By blocking DPD, this compound significantly enhances the bioavailability and prolongs the half-life of 5-FU, thereby amplifying its cytotoxic effects against cancer cells.[1][2][3] Preclinical research has not only solidified this primary mechanism but has also unveiled direct antitumor properties of this compound, including the inhibition of DNA repair pathways, leading to radiosensitization. This technical guide provides an in-depth overview of the preclinical studies on the antitumor activities of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action.
Core Mechanism of Action: DPD Inhibition
This compound functions as a competitive and reversible inhibitor of dihydropyrimidine dehydrogenase (DPD).[2] This enzyme is crucial in the breakdown of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (5-FU).[1] The inhibition of DPD by this compound leads to a significant increase in the plasma concentration and a prolonged half-life of 5-FU.[1] This enhancement allows for sustained cytotoxic effects on cancer cells, improving overall treatment efficacy.[1] Studies have shown that this mechanism allows for the administration of lower doses of 5-FU, potentially reducing the associated toxic side effects.[3][4]
The following diagram illustrates the core mechanism of this compound in potentiating 5-FU's antitumor activity.
Quantitative Preclinical Data
The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound, primarily as a DPD inhibitor and a radiosensitizer.
Table 1: In Vitro DPD Inhibition
| Compound | Target | IC50 | Source |
| This compound | Dihydropyrimidine Dehydrogenase (DPD) | 95 nM | [3] |
Table 2: In Vivo Antitumor Efficacy of this compound as a Radiosensitizer in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Source |
| Non-small cell lung cancer | Lu-99 | 8.3 mg/kg S-1 + 2 Gy X-ray | Significantly higher antitumor efficacy than S-1 or X-ray alone. | [5] |
| Non-small cell lung cancer | LC-11 | 8.3 mg/kg S-1 + 2 Gy X-ray | Significantly higher antitumor efficacy than UFT + X-ray. | [5] |
| Pancreatic Cancer | - | S-1 + X-ray | More effective than intravenous 5-FU + X-ray. | [5] |
| Head and Neck Cancer | KB/C3 | This compound + 2 Gy X-ray | Dose-dependent enhancement of X-ray efficacy. | [5] |
Direct Antitumor Activity: Inhibition of Homologous Recombination and Radiosensitization
Beyond its role as a DPD inhibitor, preclinical studies have revealed that this compound possesses intrinsic antitumor properties through the inhibition of DNA repair mechanisms, specifically homologous recombination (HR).[1] This activity contributes to its efficacy as a radiosensitizing agent.
Mechanism of Radiosensitization
Studies have shown that this compound can sensitize cancer cells to radiation by inhibiting the repair of DNA double-strand breaks (DSBs).[1] This is achieved through the downregulation of key proteins involved in both homologous recombination (HR) and non-homologous end-joining (NHEJ) pathways, such as Rad51, Rad50, Ku70, Ku80, and DNA-PKcs.[2][6] The inhibition of these repair pathways leads to an accumulation of DNA damage after radiation, ultimately resulting in increased cancer cell death. Furthermore, the radiosensitizing effect of this compound is associated with the generation of reactive oxygen and nitrogen species (ROS/RNS).[2][6]
The diagram below illustrates the proposed mechanism of this compound-induced radiosensitization.
Experimental Protocols
This section provides an overview of the methodologies used in preclinical studies to evaluate the antitumor activities of this compound.
In Vitro Cytotoxicity and Radiosensitization Assays
Objective: To determine the direct cytotoxic effects of this compound and its ability to sensitize cancer cells to radiation.
Typical Protocol (Clonogenic Survival Assay):
-
Cell Culture: Human cancer cell lines (e.g., HSC2, SAS, DLD-1, HeLa) are cultured in appropriate media and conditions.[1][2]
-
Treatment: Cells are treated with varying concentrations of this compound, either alone or in combination with a single dose of ionizing radiation.
-
Colony Formation: After treatment, cells are seeded at a low density in fresh media and allowed to form colonies for a specified period.
-
Staining and Counting: Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
Data Analysis: The surviving fraction of cells is calculated for each treatment condition and dose-response curves are generated to determine the radiosensitizing effect.
Western Blot Analysis of DNA Repair Proteins
Objective: To investigate the effect of this compound on the expression levels of proteins involved in DNA repair pathways.
Typical Protocol:
-
Cell Lysis: Cancer cells, treated with this compound and/or radiation, are lysed to extract total protein.
-
Protein Quantification: The concentration of protein in each lysate is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane (e.g., PVDF).
-
Immunoblotting: The membrane is incubated with primary antibodies specific for DNA repair proteins (e.g., Rad51, Ku80, γ-H2AX) followed by incubation with a secondary antibody conjugated to a detectable enzyme (e.g., HRP).
-
Detection: The protein bands are visualized using a chemiluminescent substrate and an imaging system.
In Vivo Xenograft Studies
Objective: To evaluate the in vivo antitumor efficacy of this compound, often in combination with radiation or other chemotherapeutics.
Typical Protocol:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Cell Implantation: Human cancer cells (e.g., Lu-99, LC-11) are subcutaneously injected into the flank of the mice.[5]
-
Tumor Growth and Randomization: Once tumors reach a palpable size, mice are randomized into different treatment groups.
-
Treatment Administration: this compound (often as part of the S-1 oral formulation) is administered, typically via oral gavage, alone or in combination with other treatments like X-ray irradiation.[5][7]
-
Tumor Measurement: Tumor volume is measured regularly using calipers.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, and tumors are often excised for further analysis (e.g., immunohistochemistry for markers like γ-H2AX).[5]
The following diagram illustrates a general workflow for a preclinical in vivo xenograft study.
Combination Therapies
This compound is almost exclusively used in combination with tegafur (B1684496) (a 5-FU prodrug) and oteracil in the oral formulation S-1.[3] Preclinical studies have explored the efficacy of S-1 in combination with other anticancer agents, including targeted therapies. For instance, combination therapies with tyrosine kinase inhibitors (erlotinib, sorafenib, sunitinib) and monoclonal antibodies (bevacizumab, cetuximab) have shown superior antitumor activity compared to monotherapies in various cancer models.[7]
Conclusion and Future Directions
Preclinical evidence strongly supports the role of this compound as a potent enhancer of 5-FU-based chemotherapy through the inhibition of DPD. Furthermore, its direct antitumor activities, particularly the inhibition of homologous recombination leading to radiosensitization, open new avenues for its therapeutic application. Future preclinical research should focus on further elucidating the molecular mechanisms of its direct antitumor effects, exploring its potential in combination with a wider range of targeted therapies and immunotherapies, and identifying predictive biomarkers to guide its clinical use. A deeper understanding of this compound's multifaceted antitumor profile will be crucial for optimizing its clinical utility and developing novel, more effective cancer treatment strategies.
References
- 1. This compound sensitizes cells to radiation via inhibition of homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 3. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The combination of hyperthermia or chemotherapy with this compound for effective radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
The Role of Gimeracil in the Inhibition of Homologous Recombination for DNA Repair: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil, a pyrimidine (B1678525) analogue known for its role as a dihydropyrimidine (B8664642) dehydrogenase (DPYD) inhibitor in fluoropyrimidine-based chemotherapy, has emerged as a potent inhibitor of homologous recombination (HR), a critical DNA double-strand break (DSB) repair pathway. This guide provides an in-depth technical overview of the mechanism by which this compound disrupts HR, its implications for cancer therapy, and the experimental methodologies used to elucidate its function. By targeting DPYD, this compound obstructs an early stage of HR, preventing the formation of RAD51 and RPA foci at sites of DNA damage, while promoting the accumulation of upstream repair factors such as the MRE11-RAD50-NBS1 (MRN) complex. This inhibition of HR sensitizes cancer cells to DNA-damaging agents like radiation, presenting a promising avenue for therapeutic intervention. This document details the signaling pathways, experimental protocols, and available data to support further research and drug development in this area.
Introduction to this compound and Homologous Recombination
This compound (5-chloro-2,4-dihydroxypyridine) is a small molecule traditionally used in combination with tegafur, a prodrug of 5-fluorouracil (B62378) (5-FU). Its primary function in this context is to inhibit dihydropyrimidine dehydrogenase (DPYD), the rate-limiting enzyme in 5-FU catabolism, thereby increasing the bioavailability and therapeutic efficacy of 5-FU.[1][2] Beyond this well-established role, compelling evidence has demonstrated that this compound possesses an independent activity as an inhibitor of homologous recombination (HR), a high-fidelity DNA repair pathway essential for maintaining genomic integrity.[3][4]
Homologous recombination is a crucial mechanism for the error-free repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. The HR pathway is active during the S and G2 phases of the cell cycle and utilizes a sister chromatid as a template to ensure accurate repair.[3] Key steps in HR include DSB recognition, DNA end resection to generate 3' single-stranded DNA (ssDNA) overhangs, coating of the ssDNA by Replication Protein A (RPA), replacement of RPA with RAD51 to form a nucleoprotein filament, homology search, and DNA synthesis-dependent repair.
The discovery that this compound inhibits HR has significant implications for cancer therapy. By compromising a major DNA repair pathway, this compound can sensitize tumor cells to DNA-damaging treatments such as radiotherapy and certain chemotherapies.[3][4] This creates a synthetic lethal interaction in cancers that are already deficient in other DNA repair pathways or are highly dependent on HR for survival.
Mechanism of Action: this compound's Inhibition of an Early Step in Homologous Recombination
Research has elucidated that this compound's inhibitory effect on HR is mediated through its known target, DPYD.[4] Depletion of DPYD using siRNA phenocopies the HR-inhibitory and radiosensitizing effects of this compound, and this compound does not further sensitize DPYD-depleted cells, indicating that DPYD is the key protein through which this compound exerts its HR-inhibitory function.[4]
This compound's intervention occurs at an early stage of the HR process.[4] Following a DNA double-strand break, the MRN complex (MRE11-RAD50-NBS1) is one of the first sensors to be recruited to the damage site. This complex is instrumental in initiating the resection of the 5' DNA ends to create 3' single-stranded tails, a critical step for the subsequent loading of RPA and RAD51.[5] Studies have shown that treatment with this compound leads to an increase in the formation of Mre11, Rad50, and Nbs1 foci at sites of DNA damage.[4] However, this accumulation of the initial damage-sensing complex is accompanied by a significant reduction in the formation of downstream RPA and RAD51 foci.[4]
This pattern of foci formation strongly suggests that this compound, through its inhibition of DPYD, creates a block in the HR pathway after the initial recognition of the DSB by the MRN complex but before the successful loading of RPA and the subsequent formation of the RAD51 nucleoprotein filament. This implicates a disruption in the DNA end resection process, which is necessary to generate the ssDNA substrate for RPA and RAD51.
Quantitative Data on this compound's Effect on Homologous Recombination
While the qualitative mechanism of this compound's HR inhibition is established, comprehensive quantitative data from dose-response studies are limited in publicly available literature. The following table summarizes the key quantitative findings from seminal studies. It is important to note that detailed IC50 values and concentration-dependent foci reduction percentages are not consistently reported in abstracts and would require access to the full-text articles for a complete analysis.
| Parameter | Cell Line(s) | Treatment | Result | Reference |
| Homologous Recombination Frequency | Not Specified | This compound | Reduced frequency of neo-positive clones in SCneo assay | [3] |
| DNA Double-Strand Breaks | HeLa | This compound + Irradiation | Increased tail moments in neutral comet assay | [4] |
| RAD51 Foci Formation | HeLa | This compound + Irradiation | Restrained formation of RAD51 foci | [4] |
| RPA Foci Formation | HeLa | This compound + Irradiation | Restrained formation of RPA foci | [4] |
| MRN Complex Foci Formation | HeLa | This compound + Irradiation | Increased number of Nbs1, Mre11, and Rad50 foci | [4] |
| Radiosensitization | HeLa (DPYD siRNA) | DPYD siRNA + Irradiation | Increased radiosensitivity, similar to this compound treatment | [4] |
Experimental Protocols
The following sections detail the methodologies for the key experiments cited in the study of this compound's effect on homologous recombination.
Clonogenic Survival Assay
This assay is the gold standard for measuring the reproductive viability of cells after treatment with cytotoxic agents like radiation, with or without a sensitizing agent like this compound.
Protocol:
-
Cell Seeding: Plate cells at a low density in 6-well plates or culture dishes. The number of cells seeded per dish is dependent on the expected survival rate for each radiation dose.
-
Treatment: Allow cells to attach for several hours, then treat with this compound at the desired concentration for a specified period before irradiation.
-
Irradiation: Irradiate the cells with varying doses of ionizing radiation (e.g., 0, 2, 4, 6, 8 Gy).
-
Incubation: After irradiation, replace the medium with fresh medium (with or without this compound, depending on the experimental design) and incubate for 10-14 days to allow for colony formation.
-
Staining and Counting: Fix the colonies with a methanol/acetic acid solution and stain with crystal violet. Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition. Plot the surviving fraction as a function of the radiation dose on a logarithmic scale to generate survival curves.
Immunofluorescence for DNA Repair Foci (γH2AX, RAD51, RPA, MRN Complex)
This technique is used to visualize and quantify the recruitment of DNA repair proteins to sites of DNA damage.
Protocol:
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or radiation as required.
-
Fixation and Permeabilization: At desired time points after treatment, fix the cells with 4% paraformaldehyde and permeabilize with 0.5% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS).
-
Primary Antibody Incubation: Incubate the cells with a primary antibody specific for the protein of interest (e.g., anti-γH2AX, anti-RAD51, anti-RPA, anti-Mre11, anti-Rad50, or anti-Nbs1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-conjugated secondary antibody that recognizes the primary antibody.
-
Counterstaining and Mounting: Counterstain the cell nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Quantification: Acquire images using a fluorescence microscope. The number of foci per nucleus is quantified using image analysis software.
Neutral Comet Assay
The neutral comet assay (single-cell gel electrophoresis) is used to detect DNA double-strand breaks.
Protocol:
-
Cell Preparation: After treatment, harvest the cells and resuspend them at a low concentration in PBS.
-
Embedding in Agarose (B213101): Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal-melting-point agarose.
-
Lysis: Immerse the slides in a neutral lysis buffer to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).
-
Electrophoresis: Place the slides in a horizontal gel electrophoresis tank filled with neutral electrophoresis buffer and apply an electric field.
-
Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize the "comets" using a fluorescence microscope.
-
Analysis: The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head using specialized software. The "tail moment" is a common metric used.
SCneo Assay for Homologous Recombination
The SCneo assay is a reporter-based method to quantify the frequency of homologous recombination. While the specific details of the SCneo assay used in the this compound studies are not fully available in the public domain, it is a type of recombination reporter assay. A general protocol for a similar and widely used DR-GFP (Direct Repeat-Green Fluorescent Protein) assay is provided here as a representative example.
Protocol (based on DR-GFP):
-
Cell Line: Utilize a cell line that has a stably integrated DR-GFP reporter cassette. This cassette contains two differentially mutated GFP genes.
-
DSB Induction: Transfect the cells with a plasmid expressing the I-SceI endonuclease, which creates a specific DSB in one of the GFP genes.
-
Treatment: Co-transfect with the I-SceI plasmid or treat the cells with this compound before and/or after transfection.
-
Incubation: Allow 48-72 hours for the DSB to be repaired via HR, which will result in a functional GFP gene.
-
Flow Cytometry: Harvest the cells and analyze the percentage of GFP-positive cells using a flow cytometer.
-
Data Analysis: The frequency of HR is determined by the percentage of GFP-positive cells in the treated population compared to the control.
Conclusion and Future Directions
This compound has a clear and distinct function as an inhibitor of homologous recombination, independent of its role in 5-FU metabolism. By targeting DPYD, this compound disrupts an early step in the HR pathway, preventing the formation of RPA and RAD51 foci and leading to the accumulation of unresolved DNA double-strand breaks. This mechanism provides a strong rationale for the use of this compound as a radiosensitizer and potentially as a chemosensitizer in combination with other DNA-damaging agents.
For drug development professionals, this presents an opportunity to explore this compound in new therapeutic contexts, particularly in tumors that are proficient in HR and therefore resistant to certain therapies like PARP inhibitors. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of this compound as an HR inhibitor.
For researchers and scientists, several key questions remain. A detailed quantitative analysis of the dose-dependent effects of this compound on HR is needed. Investigating the precise molecular interaction between DPYD and the HR machinery will provide a deeper understanding of the mechanism. Furthermore, exploring the efficacy of this compound in combination with a broader range of DNA-damaging agents and in various cancer models will be crucial for translating these findings into clinical applications. The development of more specific DPYD inhibitors that target its HR-related function could also be a promising avenue for future drug discovery.
References
- 1. Homologous Recombination Assay for Interstrand Cross-Link Repair - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pnas.org [pnas.org]
- 3. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Moderately hypo-fractionated radiotherapy combined with S-1 in inoperable locally advanced esophageal squamous cell carcinoma: A prospective, single-arm phase II study (GASTO-1045) [frontiersin.org]
Unveiling the Direct Antitumor Potential of Gimeracil: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide released today consolidates the growing body of evidence suggesting that Gimeracil, a component of the oral fluoropyrimidine S-1, possesses direct antitumor effects independent of its well-established role in enhancing 5-fluorouracil (B62378) (5-FU) chemotherapy. This whitepaper, tailored for researchers, scientists, and drug development professionals, delves into the molecular mechanisms, experimental validation, and potential therapeutic implications of this compound's intrinsic anticancer properties.
This compound is primarily known as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the enzyme responsible for the degradation of 5-FU.[1][2][3][4] This inhibition leads to higher and more sustained plasma concentrations of 5-FU, thereby augmenting its cytotoxic effects. However, recent investigations, as detailed in this guide, have illuminated a novel facet of this compound's activity: its ability to directly interfere with DNA repair processes in cancer cells.
This technical guide provides a thorough examination of the signaling pathways affected by this compound, detailed experimental protocols from key studies, and a quantitative analysis of its antitumor efficacy.
Core Findings: this compound's Direct Assault on Cancer Cells
The primary mechanism underlying this compound's direct antitumor action is the disruption of DNA double-strand break (DSB) repair.[5][6] This is a critical finding, as cancer cells often rely on robust DNA repair mechanisms to survive the DNA damage induced by chemo- and radiotherapy.
Key Mechanistic Insights:
-
Inhibition of Homologous Recombination (HR): this compound has been shown to impede the early stages of homologous recombination, a vital pathway for high-fidelity DSB repair.[7][8] This is achieved by hindering the formation of Rad51 and replication protein A (RPA) foci, which are essential for the repair process.[7][9]
-
Downregulation of DNA Repair Proteins: In vitro and in vivo studies have consistently demonstrated that this compound, particularly when combined with DNA-damaging agents like radiation or cisplatin (B142131), leads to a significant reduction in the expression of key DNA repair proteins such as Ku70, DNA-PKcs, Rad50, and Rad51.[5][10][11][12]
-
Radiosensitization and Chemosensitization: By crippling the cell's ability to repair DNA damage, this compound sensitizes cancer cells to the effects of radiation and certain chemotherapeutic agents.[5][6][13][14] This synergistic effect has been observed in various cancer models, including oral squamous cell carcinoma.[5][12][14] The radiosensitizing effect is directly linked to its inhibition of DPYD.[7]
-
Induction of Apoptosis: The combination of this compound with radiation has been shown to trigger programmed cell death (apoptosis) in cancer cells.[10][11]
-
Generation of Reactive Oxygen Species (ROS): The antitumor effects of this compound in combination with radiation are also associated with an increase in intracellular reactive oxygen species, further contributing to cellular stress and death.[14]
Quantitative Data Summary
The following tables summarize key quantitative findings from studies investigating the direct antitumor effects of this compound.
Table 1: In Vitro Efficacy of this compound in Combination with Cisplatin
| Cell Line | Treatment | Concentration | Effect | Reference |
| SAS (OSCC) | This compound (CDHP) + Cisplatin | Not Specified | Significant growth suppression | [5][12] |
| HSC2 (OSCC) | This compound (CDHP) + Cisplatin | Not Specified | Significant growth suppression | [5][12] |
OSCC: Oral Squamous Cell Carcinoma; CDHP: 5-chloro-2,4-dihydroxypyridine (this compound)
Table 2: In Vivo Efficacy of this compound in Combination Therapy
| Cancer Model | Treatment | Outcome | Reference |
| Human Cancer Xenografts | This compound + X-ray Irradiation | Dose-dependent enhancement of antitumor activity | [13] |
| SAS & HSC2 Tumor Xenografts | This compound (CDHP) + Cisplatin | Significant suppression of tumor growth | [5][12] |
| HSC2 Tumor Xenografts | This compound + Radiation | Significant tumor growth inhibition | [10][11] |
Visualizing the Mechanism: Signaling Pathways and Workflows
To further elucidate the complex interactions, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows.
Caption: this compound's dual mechanism of action.
Caption: Experimental workflow for this compound studies.
Detailed Experimental Protocols
This section provides an overview of the methodologies employed in the key studies investigating this compound's direct antitumor effects.
Cell Viability Assessment (MTT Assay)
-
Cell Seeding: Cancer cells (e.g., SAS, HSC2) are seeded into 96-well plates at a density of 5 x 10³ cells per well and incubated for 24 hours.
-
Treatment: Cells are treated with varying concentrations of this compound (CDHP), cisplatin, or a combination of both, and incubated for an additional 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage of the control (untreated) cells.
Clonogenic Survival Assay
-
Cell Seeding: Cells are seeded into 6-well plates at a low density (e.g., 500 cells/well).
-
Treatment: After 24 hours, cells are treated with this compound and/or irradiated.
-
Colony Formation: The cells are incubated for 10-14 days to allow for colony formation.
-
Staining and Counting: Colonies are fixed with methanol, stained with crystal violet, and colonies containing at least 50 cells are counted.
-
Survival Fraction Calculation: The surviving fraction is calculated as the (number of colonies formed / number of cells seeded) of the treated group divided by that of the control group.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer, and protein concentrations are determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against DNA repair proteins (e.g., Ku70, DNA-PKcs, Rad50, Rad51) overnight at 4°C.
-
Secondary Antibody and Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Studies
-
Tumor Cell Implantation: Human oral squamous cell carcinoma cells (e.g., 5 x 10⁶ SAS or HSC2 cells) are subcutaneously injected into the flank of nude mice.
-
Treatment Initiation: When tumors reach a palpable size, mice are randomized into treatment groups: control, this compound (CDHP) alone, cisplatin alone, or a combination. This compound is typically administered orally, while cisplatin is given via intraperitoneal injection.
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Immunohistochemistry: At the end of the study, tumors are excised, fixed in formalin, and embedded in paraffin. Tumor sections are then stained with antibodies against DNA repair proteins to assess their expression levels in vivo.
-
TUNEL Assay: Apoptosis in tumor tissues is evaluated using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay according to the manufacturer's protocol.
Conclusion and Future Directions
The evidence presented in this technical guide strongly supports the hypothesis that this compound has direct antitumor effects mediated by the inhibition of DNA repair pathways. This dual functionality—enhancing the efficacy of 5-FU and directly sensitizing cancer cells to DNA-damaging agents—positions this compound as a compelling molecule in oncology drug development.
Future research should focus on:
-
Elucidating the precise molecular interactions between this compound and the components of the DNA repair machinery.
-
Identifying predictive biomarkers to select patients who are most likely to benefit from this compound's DNA repair-inhibiting properties.
-
Designing clinical trials to evaluate the efficacy of this compound in combination with a broader range of DNA-damaging therapies and in different cancer types.
The continued investigation of this compound's direct antitumor effects holds the promise of novel therapeutic strategies and improved outcomes for cancer patients.
References
- 1. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 2. This compound - Formosa Laboratories, Inc. [formosalab.com]
- 3. s3.eu-south-1.amazonaws.com [s3.eu-south-1.amazonaws.com]
- 4. This compound | C5H4ClNO2 | CID 54679224 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound enhances the antitumor effect of cisplatin in oral squamous cell carcinoma cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 11. ar.iiarjournals.org [ar.iiarjournals.org]
- 12. This compound enhances the antitumor effect of cisplatin in oral squamous cell carcinoma cells in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Gimeracil's function within the S-1 combination therapy with tegafur and oteracil
This in-depth technical guide elucidates the pivotal role of Gimeracil within the S-1 combination therapy, a cornerstone in the treatment of advanced gastric cancer and other solid tumors. S-1 is a tripartite oral fluoropyrimidine formulation, meticulously designed to enhance the therapeutic efficacy of 5-fluorouracil (B62378) (5-FU) while mitigating its associated toxicities. The therapy integrates tegafur (B1684496), a prodrug of 5-FU; this compound (5-chloro-2,4-dihydroxypyridine or CDHP), a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD); and oteracil, which reduces the gastrointestinal toxicity of 5-FU.[1][2] This document provides a comprehensive overview of this compound's mechanism of action, its pharmacokinetic impact, and the experimental methodologies used to characterize its function, tailored for researchers, scientists, and professionals in drug development.
This compound's Primary Mechanism of Action: Dihydropyrimidine Dehydrogenase (DPD) Inhibition
The principal function of this compound is the potent and reversible inhibition of dihydropyrimidine dehydrogenase (DPD), the rate-limiting enzyme in the catabolism of 5-FU.[3][4][5] Over 80% of an administered dose of 5-FU is rapidly degraded by DPD in the liver and other tissues into inactive metabolites, which significantly limits its bioavailability and antitumor efficacy.[1][5]
This compound acts as a competitive inhibitor of DPD, binding to the enzyme's active site and preventing the breakdown of 5-FU.[5] This inhibition leads to a sustained and higher plasma concentration of 5-FU, mimicking the effects of a continuous intravenous infusion of the drug.[3][6] The potency of this compound as a DPD inhibitor is approximately 180-fold greater than that of uracil.[7] By effectively blocking the primary metabolic clearance pathway of 5-FU, this compound plays a crucial role in enhancing its therapeutic window.
The metabolic pathway of S-1, highlighting the interventional role of its components, is depicted below.
Quantitative Impact of this compound on 5-FU Pharmacokinetics
The inclusion of this compound in the S-1 formulation profoundly alters the pharmacokinetic profile of 5-FU, leading to increased systemic exposure and a longer half-life. This allows for sustained therapeutic concentrations of 5-FU, which is critical for its cell-cycle-specific antitumor activity. The table below summarizes key pharmacokinetic parameters of 5-FU following the oral administration of S-1.
| Parameter | Value (Mean ± SD) | Patient Population | Dosage | Source |
| Cmax (ng/mL) | 128.5 ± 41.5 | Advanced Cancer | 80 mg/m²/day | [3] |
| 159.9 ± 45.2 | Gastric Cancer | 80 mg/m² | [8] | |
| Tmax (h) | 3.5 ± 1.7 | Advanced Cancer | 80 mg/m²/day | [3] |
| 2.17 ± 0.58 | Gastric Cancer | 80 mg/m² | [8] | |
| AUC₀₋₁₄ (ng·h/mL) | 723.9 ± 272.7 | Advanced Cancer | 80 mg/m²/day | [3] |
| AUC₀₋₈ (ng·h/mL) | 768.0 ± 260.8 | Gastric Cancer | 80 mg/m² | [8] |
| Half-life (t½) (h) | 1.9 ± 0.4 | Advanced Cancer | 80 mg/m²/day | [3] |
| 3.13 ± 2.88 | Gastric Cancer | 80 mg/m² | [8] |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve.
Studies have shown that the daily area under the curve (AUC) of 5-FU is strongly correlated with the oral clearance of this compound, underscoring this compound's critical role in determining 5-FU exposure. In a phase I study, it was noted that 5-FU exposure was significantly greater (approximately 3-fold) when tegafur was administered in combination with this compound, despite a 16-fold higher dose of tegafur in the monotherapy arm.
Detailed Experimental Methodologies
The following sections provide detailed protocols for key experiments used to characterize the function of this compound. These protocols are compiled based on methodologies reported in the literature.
This assay is designed to determine the inhibitory potency of this compound on DPD activity, typically by measuring its half-maximal inhibitory concentration (IC50).
Objective: To quantify the in vitro inhibition of DPD by this compound.
Materials and Reagents:
-
Recombinant human DPD enzyme
-
This compound (test inhibitor)
-
5-Fluorouracil (substrate)
-
NADPH (cofactor)
-
Potassium phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)
-
Microplate reader
-
96-well microplates
-
High-performance liquid chromatography (HPLC) system with UV or mass spectrometry (MS) detection
Experimental Workflow:
Protocol:
-
Reagent Preparation: Prepare serial dilutions of this compound in the assay buffer. Prepare stock solutions of 5-FU and NADPH.
-
Assay Setup: In a 96-well plate, add the assay buffer, followed by the this compound dilutions or a vehicle control.
-
Enzyme Addition and Pre-incubation: Add the DPD enzyme solution to each well and pre-incubate the plate for a short period (e.g., 10-15 minutes) at 37°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Start the enzymatic reaction by adding a mixture of 5-FU and NADPH to all wells.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction proceeds in the linear range.
-
Reaction Termination: Stop the reaction by adding a quenching solution, such as an acid or an organic solvent.
-
Quantification: Analyze the remaining concentration of 5-FU in each well using a validated HPLC-UV or HPLC-MS/MS method.
-
Data Analysis: Calculate the percentage of DPD inhibition for each this compound concentration relative to the vehicle control. The IC50 value is then determined by fitting the data to a dose-response curve.
This type of study is essential to understand how this compound affects the pharmacokinetics of 5-FU in a living system.
Objective: To evaluate the effect of this compound on the pharmacokinetic parameters of 5-FU derived from tegafur in a rodent model.
Materials and Methods:
-
Laboratory animals (e.g., rats or mice)
-
S-1 formulation (Tegafur, this compound, Oteracil)
-
Tegafur formulation (for control group)
-
Oral gavage equipment
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
Centrifuge
-
Freezer (-80°C) for sample storage
-
LC-MS/MS system for bioanalysis
Experimental Workflow:
Protocol:
-
Animal Preparation: Acclimatize animals to the laboratory conditions. Randomly assign them to two groups: one receiving tegafur alone and the other receiving the S-1 combination.
-
Dosing: Following an overnight fast, administer the respective formulations to the animals via oral gavage.
-
Blood Sampling: Collect serial blood samples from each animal at predetermined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Sample Processing: Process the blood samples to separate the plasma, which is then stored at -80°C until analysis.
-
Bioanalysis: Determine the concentrations of tegafur, 5-FU, and this compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½) for each group using non-compartmental analysis.
-
Data Comparison: Statistically compare the pharmacokinetic parameters of 5-FU between the group that received tegafur alone and the group that received S-1 to quantify the impact of this compound.
Conclusion
This compound is an indispensable component of the S-1 combination therapy, exerting its function primarily through the potent and reversible inhibition of dihydropyrimidine dehydrogenase. This mechanism of action effectively prevents the rapid catabolism of 5-FU, leading to a significant increase in its systemic exposure and a prolonged half-life. The enhanced and sustained bioavailability of 5-FU achieved through this compound's action is fundamental to the therapeutic efficacy of S-1. The synergistic design of S-1, with this compound's pharmacokinetic modulation, allows for an oral administration route that mimics a continuous intravenous infusion of 5-FU, thereby offering a significant advantage in the management of various solid tumors. A thorough understanding of this compound's function, supported by robust in vitro and in vivo experimental data, is crucial for the continued optimization of fluoropyrimidine-based cancer chemotherapy.
References
- 1. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pharmacokinetic and bioequivalence study between two formulations of S-1 in Korean gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. gov.uk [gov.uk]
- 5. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Comparison of the pharmacokinetics of S-1, an oral anticancer agent, in Western and Japanese patients - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
The Impact of Gimeracil on Pyrimidine Metabolic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Gimeracil, a potent and reversible inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), plays a pivotal role in cancer chemotherapy, primarily by modulating the metabolic pathway of pyrimidines. As a key component of the oral fluoropyrimidine anticancer drug S-1, this compound's primary function is to prevent the degradation of 5-fluorouracil (B62378) (5-FU), thereby enhancing its bioavailability and antitumor efficacy.[1][2] This technical guide provides an in-depth analysis of the mechanism of action of this compound, its quantitative impact on the pharmacokinetics of 5-FU, and its effect on endogenous pyrimidine (B1678525) metabolites. Detailed experimental protocols for assessing DPD inhibition and measuring pyrimidine levels are also presented, alongside visual representations of the relevant biochemical pathways and experimental workflows.
Introduction: The Pyrimidine Catabolic Pathway and the Role of Dihydropyrimidine Dehydrogenase (DPD)
The pyrimidine metabolic pathway is essential for the synthesis of DNA and RNA precursors. The catabolism of pyrimidines, including the endogenous bases uracil (B121893) and thymine (B56734), is primarily regulated by the enzyme dihydropyrimidine dehydrogenase (DPD).[3] DPD is the initial and rate-limiting enzyme in this pathway, converting uracil and thymine to dihydrouracil (B119008) and dihydrothymine (B131461), respectively. The fluoropyrimidine anticancer drug 5-fluorouracil (5-FU) is also a substrate for DPD, with over 80% of an administered dose being rapidly catabolized by this enzyme into inactive metabolites.[4][5] This rapid degradation significantly limits the therapeutic window of 5-FU.
This compound: Mechanism of Action as a DPD Inhibitor
This compound (5-chloro-2,4-dihydroxypyridine) is a structural analogue of uracil that acts as a potent and reversible competitive inhibitor of DPD.[2] By binding to the active site of DPD, this compound prevents the catabolism of 5-FU, leading to a significant increase in its plasma concentration and a prolongation of its half-life.[2] This enhanced and sustained exposure of tumor cells to 5-FU is the primary mechanism behind the improved anticancer activity of S-1, a combination therapy of tegafur (B1684496) (a 5-FU prodrug), this compound, and oteracil.[2][6]
The following diagram illustrates the pyrimidine catabolic pathway and the inhibitory action of this compound.
Quantitative Impact of this compound on 5-FU Pharmacokinetics
The co-administration of this compound with a 5-FU prodrug has a profound and clinically significant impact on the pharmacokinetic profile of 5-FU. Multiple studies have quantified this effect, demonstrating a substantial increase in systemic exposure to the active drug.
Table 1: Pharmacokinetic Parameters of 5-FU with and without this compound (in S-1)
| Parameter | 5-FU (from Tegafur alone) | 5-FU (from S-1, containing this compound) | Fold Change | Reference |
| Cmax (ng/mL) | Undetectable or very low | 128.5 ± 41.5 | ~3-fold higher than Tegafur alone | [7][8] |
| AUC (ng·h/mL) | Low | 723.9 ± 272.7 | Significantly Increased | [7] |
| T½ (hours) | ~0.12 (rapid) | 1.9 ± 0.4 | Prolonged | [7][9] |
Data are presented as mean ± standard deviation where available. Cmax: Maximum plasma concentration; AUC: Area under the concentration-time curve; T½: Half-life.
Table 2: Pharmacokinetic Parameters of S-1 Components (Single Dose)
| Component | Cmax (ng/mL) | Tmax (hours) | T½ (hours) | Reference |
| Tegafur | Not specified | 1.0 - 3.6 | 8.2 - 13.1 | [2] |
| 5-FU | Not specified | 3.0 - 4.0 | 1.9 - 3.4 | [2] |
| This compound (CDHP) | Not specified | ~3.5 | Not specified | [7] |
| Oteracil | Not specified | Not specified | Not specified | [2] |
Cmax: Maximum plasma concentration; Tmax: Time to reach maximum concentration; T½: Half-life.
Table 3: In Vitro Effect of this compound on Intracellular 5-FU Concentration
| Cell Line | Condition | Intracellular 5-FU (pmol/10⁶ cells) | Reference |
| TE-5R (5-FU resistant) | 5-FU alone | 5.4 ± 0.3 | [10] |
| TE-5R (5-FU resistant) | 5-FU + this compound | 62.0 ± 0.3 | [10] |
Data are presented as mean ± standard deviation.
Impact of this compound on Endogenous Pyrimidine Metabolism
By inhibiting DPD, this compound not only affects the metabolism of 5-FU but also the catabolism of endogenous pyrimidines, uracil, and thymine. This leads to an increase in the plasma concentrations of these pyrimidine bases. The levels of uracil and its catabolite, dihydrouracil, in plasma are utilized as a phenotypic marker for DPD activity, and their modulation by this compound underscores its potent inhibitory effect.[11][12][13]
Experimental Protocols
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of this compound on DPD in vitro.
-
Enzyme Source: Partially purified DPD from rat liver or recombinant human DPD.
-
Substrate: Radiolabeled [¹⁴C]-5-Fluorouracil or unlabeled 5-FU.
-
Inhibitor: this compound at various concentrations.
-
Reaction Mixture: Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4) containing NADPH, the DPD enzyme, and the substrate.
-
Incubation: Pre-incubate the enzyme with varying concentrations of this compound for a specified time (e.g., 15 minutes) at 37°C. Initiate the reaction by adding the substrate.
-
Reaction Termination: Stop the reaction after a defined period (e.g., 30 minutes) by adding a quenching solution (e.g., perchloric acid).
-
Analysis:
-
If using a radiolabeled substrate, separate the substrate and its metabolites using High-Performance Liquid Chromatography (HPLC) with a radioactivity detector.
-
If using an unlabeled substrate, quantify the substrate and its metabolites using HPLC-UV or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
-
-
Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of DPD activity) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantification of Pyrimidine Metabolites in Plasma by HPLC-MS/MS
This protocol provides a detailed methodology for the simultaneous quantification of pyrimidine metabolites in plasma.
-
Sample Preparation:
-
Collect blood samples in EDTA tubes and immediately place them on ice.
-
Centrifuge at 4°C to separate plasma within 30 minutes of collection.
-
To 100 µL of plasma, add an internal standard solution (e.g., isotopically labeled uracil and thymine).
-
Perform protein precipitation by adding a solvent like acetonitrile (B52724) or methanol.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection.
-
-
HPLC-MS/MS System:
-
HPLC: A system such as an Agilent or Shimadzu HPLC.[14]
-
Column: A reverse-phase C18 column.[14]
-
Mobile Phase: A gradient of an aqueous solvent (e.g., 0.1% formic acid in water) and an organic solvent (e.g., 0.1% formic acid in acetonitrile).[14]
-
Mass Spectrometer: A triple quadrupole mass spectrometer.[14]
-
-
Mass Spectrometry Parameters:
-
Ionization Mode: Electrospray ionization (ESI), both positive and negative modes may be used depending on the analytes.
-
Detection Mode: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each analyte and internal standard.
-
-
Quantification:
-
Generate a calibration curve using known concentrations of uracil, thymine, and other relevant metabolites.
-
Calculate the concentration of each analyte in the plasma samples by comparing their peak area ratios to the internal standard against the calibration curve.
-
Conclusion
This compound's targeted inhibition of dihydropyrimidine dehydrogenase is a cornerstone of modern fluoropyrimidine-based chemotherapy. By preventing the rapid catabolism of 5-FU, this compound significantly enhances its therapeutic efficacy. This in-depth guide has provided a comprehensive overview of the biochemical mechanisms, quantitative pharmacokinetic impacts, and analytical methodologies related to this compound's effect on pyrimidine metabolism. This information is critical for researchers and drug development professionals working to optimize cancer therapies and develop novel DPD inhibitors. The provided data and protocols serve as a valuable resource for further investigation into the intricate interplay between drug metabolism and therapeutic outcomes.
References
- 1. ascopubs.org [ascopubs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical pharmacokinetics of 5-fluorouracil with consideration of chronopharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Impact of Guidelines Regarding Dihydropyrimidine Dehydrogenase (DPD) Deficiency Screening Using Uracil-Based Phenotyping on the Reduction of Severe Side Effect of 5-Fluorouracil-Based Chemotherapy: A Propension Score Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetic study of S-1, a novel oral fluorouracil antitumor drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. s3.pgkb.org [s3.pgkb.org]
- 9. A mathematical model of the kinetics of 5-fluorouracil and its metabolites in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quantification of uracil, dihydrouracil, thymine and dihydrothymine for reliable dihydropyrimidine dehydrogenase (DPD) phenotyping critically depend on blood and plasma storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Comparison of a thymine challenge test and endogenous uracil-dihydrouracil levels for assessment of fluoropyrimidine toxicity risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
Methodological & Application
Application Notes and Protocols for Gimeracil Administration in Murine Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (B62378) (5-FU). By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor efficacy.[1][2][3][4] this compound is a key component of the oral fluoropyrimidine S-1, which also contains tegafur (B1684496) (a 5-FU prodrug) and oteracil (an inhibitor of 5-FU phosphorylation in the gastrointestinal tract).[2][3] These application notes provide detailed protocols for the administration of this compound in murine cancer models, both as a single agent and as part of the S-1 combination, to aid in preclinical cancer research.
Data Presentation
Table 1: this compound and S-1 Dosage in Murine Cancer Models
| Compound | Murine Model | Tumor Type(s) | Administration Route | Dosage Range | Dosing Schedule | Reference(s) |
| This compound | Nude mice | Lu-99, LC-11, KB/C3, PAN-4 (Xenografts) | Oral | 2.5 - 25 mg/kg | Not specified | [5] |
| S-1 (Tegafur:this compound:Oteracil, 1:0.4:1 molar ratio) | Nude mice | Lu-99, DLD-1, KM12C/5-FU, Col-1, KM20C, MX-1, NCI-H460 (Xenografts) | Oral | 6.9 - 8.3 mg/kg (as S-1) | Once daily for 14 days | [6] |
| S-1 | Nude mice | SAS, HSC2 (Oral Squamous Cell Carcinoma Xenografts) | Oral (this compound component) | Not specified | 7 times/week for 2 weeks |
Table 2: Pharmacokinetic Parameters of this compound in Humans (as part of S-1)
Note: Murine-specific pharmacokinetic data for this compound as a single agent is limited in publicly available literature. The following human data from S-1 administration is provided for reference.
| Parameter | Value | Unit | Condition | Reference(s) |
| Tmax (Time to peak plasma concentration) | 0.5 - 1 | hours | Fasting | |
| Lower Limit of Quantification (LLOQ) | 1 - 2 | ng/mL | - |
Experimental Protocols
Murine Cancer Model Establishment (Subcutaneous Xenograft)
This protocol describes the establishment of a subcutaneous tumor model in immunocompromised mice, a common model for evaluating the efficacy of anti-cancer agents.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., athymic nude, SCID)
-
Syringes (1 mL) and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture cancer cells in appropriate medium until they reach 70-80% confluency.
-
Cell Harvesting:
-
Wash cells with PBS.
-
Detach cells using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Wash the cell pellet twice with sterile PBS.
-
-
Cell Counting and Viability:
-
Resuspend the cell pellet in PBS.
-
Perform a cell count using a hemocytometer and assess viability using trypan blue exclusion (viability should be >95%).
-
-
Cell Implantation:
-
Resuspend cells in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at the desired concentration (e.g., 1 x 10^7 cells/mL).
-
Inject 100-200 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor mice regularly for tumor development.
-
Once tumors are palpable, measure their dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
Initiate treatment when tumors reach a predetermined average volume (e.g., 100-200 mm³).
-
This compound Formulation and Administration
a. This compound as a Single Agent (Oral Gavage)
Disclaimer: The optimal vehicle for this compound should be determined empirically. The following is a general protocol for preparing an oral suspension.
Materials:
-
This compound powder
-
Vehicle solution (e.g., 0.5% carboxymethyl cellulose (B213188) (CMC) in sterile water, or a mixture of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline)
-
Mortar and pestle or homogenizer
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Calculate the required amount of this compound and vehicle based on the desired dose and the number of animals.
-
If preparing a suspension, triturate the this compound powder to a fine consistency.
-
Gradually add the vehicle to the powder while mixing to ensure a uniform suspension. Use of a vortex mixer or sonicator may be necessary.
-
Prepare the formulation fresh daily.
-
-
Administration:
-
Weigh each mouse to determine the precise volume of the formulation to administer.
-
Vortex the suspension immediately before drawing it into the syringe to ensure homogeneity.
-
Administer the formulation via oral gavage. The maximum volume for oral gavage in mice is typically 10 mL/kg.
-
Administer the vehicle alone to the control group.
-
b. This compound as part of S-1 (Oral Gavage)
S-1 is a combination of tegafur, this compound, and oteracil in a 1:0.4:1 molar ratio.
Materials:
-
S-1 powder
-
0.5% Hydroxypropyl methylcellulose (B11928114) (HPMC) in sterile water
-
Oral gavage needles (20-22 gauge)
-
Syringes (1 mL)
Procedure:
-
Formulation Preparation:
-
Prepare a 0.5% HPMC solution in sterile water.
-
Suspend the S-1 powder in the 0.5% HPMC solution at the desired concentration.[6]
-
Prepare the suspension fresh daily.
-
-
Administration:
-
Follow the same administration procedure as for this compound as a single agent. Dosing is typically performed once daily for a specified treatment period (e.g., 14 days).[6]
-
Pharmacokinetic Study Protocol
This protocol outlines a general procedure for a pharmacokinetic study of orally administered this compound in mice.
Materials:
-
Mice with indwelling catheters (optional, for serial blood sampling) or a sufficient number of mice for terminal blood collection at each time point.
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes with anticoagulant).
-
Centrifuge
-
-80°C freezer
Procedure:
-
Dosing: Administer this compound orally as described in Protocol 2a.
-
Blood Sampling:
-
Collect blood samples at predetermined time points. A typical schedule for an oral dosing study might include pre-dose (0), 15, 30 minutes, and 1, 2, 4, 8, 12, and 24 hours post-administration.
-
For serial sampling from a single mouse, collect small volumes (e.g., 20-30 µL) at each time point.
-
For terminal collection, euthanize a cohort of mice (n=3-4) at each time point and collect a larger volume of blood via cardiac puncture.
-
-
Plasma Preparation:
-
Immediately place blood samples into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Storage and Analysis:
-
Store plasma samples at -80°C until analysis.
-
Analyze this compound concentrations in plasma using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Mandatory Visualization
Caption: this compound inhibits DPD, increasing 5-FU levels and enhancing its anti-tumor effect.
Caption: Workflow for evaluating this compound's anti-tumor efficacy in a murine xenograft model.
References
Determining Appropriate Gimeracil Dosage for In Vivo Oncology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to determining the appropriate dosage of Gimeracil for in vivo oncology research, based on a review of preclinical studies. This compound is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (B62378) (5-FU). By inhibiting DPD, this compound enhances the bioavailability and anti-tumor activity of 5-FU and its prodrugs, such as Tegafur.
Mechanism of Action
This compound functions as a key component in combination therapies, most notably in the oral fluoropyrimidine formulation S-1, which also contains Tegafur and Oteracil. Tegafur is a prodrug that is converted to 5-FU in the body. This compound prevents the rapid breakdown of 5-FU, thereby maintaining higher and more sustained plasma concentrations of the active drug.[1][2][3] Oteracil potassium primarily acts locally in the gastrointestinal tract to reduce the gastrointestinal toxicity of 5-FU. The established molar ratio of Tegafur to this compound to Oteracil in the S-1 formulation is 1:0.4:1.[4][5][6]
The primary mechanism of action of this compound in enhancing the efficacy of 5-FU-based chemotherapy is the inhibition of DPD.[1][2][7] This leads to increased levels of 5-FU, which can then exert its cytotoxic effects through two main pathways: inhibition of thymidylate synthase (TS), a key enzyme in the synthesis of thymidine, a necessary component of DNA; and incorporation of its metabolites into DNA and RNA, leading to cellular damage and apoptosis.
In Vivo Dosage and Administration
The appropriate dosage of this compound in preclinical in vivo studies depends on the animal model, the cancer type, and the specific therapeutic combination being investigated. The following tables summarize quantitative data from various preclinical oncology studies.
Table 1: this compound (as a single agent in combination with other drugs) in In Vivo Models
| Animal Model | Cancer Type | This compound Dosage | Administration Route | Combination Agent(s) | Key Findings | Reference |
| Nude Mice | Non-Small Cell Lung Cancer (LC-11 Xenograft) | 2.5 mg/kg and 25 mg/kg | Oral | X-ray irradiation | Dose-dependent enhancement of radiotherapy efficacy. | F. Nakagawa, et al., 2010 |
| Mice | Colorectal Cancer | 0.18 mg/kg | Not Specified | Capecitabine (240 mg/kg) | Significantly increased plasma levels of free 5-FU. | [8] |
Table 2: S-1 (Tegafur-Gimeracil-Oteracil) in In Vivo Models
| Animal Model | Cancer Type | S-1 Dosage (Tegafur component) | Administration Route | Treatment Schedule | Key Efficacy/Toxicity Findings | Reference |
| Nude Mice | Non-Small Cell Lung Cancer (Lu-99 & PC-9 Xenografts) | 6.9 - 8.3 mg/kg | Oral | Once daily for 14 days | Significant tumor growth inhibition when combined with targeted agents. No significant body weight loss. | [4] |
| Nude Mice | Breast Cancer (MX-1 Xenograft) | 8.3 mg/kg | Oral | Once daily for 14 days | Superior antitumor activity in combination with sorafenib (B1663141) or sunitinib (B231) compared to monotherapy. | [4] |
| Nude Mice | Colorectal Cancer (DLD-1 & KM12C/5-FU Xenografts) | 6.9 mg/kg | Oral | Once daily for 14 days | Combination with cetuximab was significantly superior to monotherapy. | [4] |
| Athymic Rats | Various Human Solid Tumor Xenografts | 15 mg/kg | Oral | For 14 days | Significant efficacy against all 12 tested tumor xenografts. Marked regression in stomach, colon, and breast cancer models. | [9] |
Experimental Protocols
Below are detailed methodologies for key experiments cited in the tables above, providing a framework for designing in vivo studies with this compound.
Protocol 1: Evaluation of this compound in Combination with Radiotherapy in a Mouse Xenograft Model
-
Objective: To determine if this compound enhances the anti-tumor effect of X-ray irradiation.
-
Animal Model: Female nude mice.
-
Tumor Model: Subcutaneous xenografts of human non-small cell lung cancer cell line LC-11.
-
Experimental Groups:
-
Vehicle control
-
This compound (2.5 mg/kg, p.o.)
-
This compound (25 mg/kg, p.o.)
-
X-ray irradiation alone
-
This compound (2.5 mg/kg, p.o.) + X-ray irradiation
-
This compound (25 mg/kg, p.o.) + X-ray irradiation
-
-
Procedure:
-
LC-11 tumor cells are implanted subcutaneously into the flank of each mouse.
-
When tumors reach a palpable size, mice are randomized into treatment groups.
-
This compound is administered orally once daily for the duration of the experiment.
-
Tumors are irradiated with a specified dose of X-rays on designated days.
-
Tumor volume and body weight are measured regularly.
-
At the end of the study, tumors are excised and weighed.
-
-
Endpoint Analysis: Tumor growth inhibition, body weight changes.
Protocol 2: Evaluation of S-1 in Combination with a Targeted Agent in a Mouse Xenograft Model
-
Objective: To assess the efficacy of S-1 in combination with a targeted therapeutic agent.
-
Animal Model: Female nude mice.
-
Tumor Model: Subcutaneous xenografts of a human cancer cell line (e.g., Lu-99 non-small cell lung cancer).
-
Experimental Groups:
-
Vehicle control
-
S-1 (e.g., 8.3 mg/kg, p.o.)
-
Targeted agent (at its effective dose)
-
S-1 + Targeted agent
-
-
Procedure:
-
Tumor cells are implanted subcutaneously.
-
Once tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized.
-
S-1 is administered orally once daily for a specified period (e.g., 14 days).
-
The targeted agent is administered according to its established protocol.
-
Tumor volume and body weight are monitored throughout the study.
-
-
Endpoint Analysis: Tumor growth inhibition, survival analysis, and assessment of toxicity through body weight measurements and clinical observations.
Visualizations
Signaling Pathway of this compound and 5-Fluorouracil
Caption: Mechanism of action of this compound in combination with Tegafur.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo xenograft efficacy study.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 4. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A clinical exploration of neoadjuvant chemotherapy with tegafur, this compound, and oteracil potassium capsules combined with oxaliplatin for advanced gastric cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 8. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preclinical antitumor efficacy of S-1: a new oral formulation of 5-fluorouracil on human tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
Gimeracil in Combination with Radiation Therapy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimeracil, a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor, is a component of the oral fluoropyrimidine derivative S-1. While its primary role in S-1 is to enhance the bioavailability of 5-fluorouracil (B62378) (5-FU), emerging evidence has demonstrated that this compound possesses intrinsic radiosensitizing properties.[1][2] This document provides detailed application notes and protocols for researchers investigating the synergistic effects of this compound in combination with radiation therapy. The primary mechanism of this radiosensitization is the inhibition of homologous recombination (HR), a key pathway for the repair of DNA double-strand breaks (DSBs) induced by ionizing radiation.[1][2][3]
Mechanism of Action: Radiosensitization through Inhibition of Homologous Recombination
This compound enhances the efficacy of radiotherapy by suppressing HR-mediated DNA repair pathways.[1][2] Ionizing radiation induces DNA DSBs, which are critical cytotoxic lesions. Cells utilize two major pathways to repair DSBs: non-homologous end-joining (NHEJ) and homologous recombination (HR). HR is a high-fidelity repair mechanism that is particularly important during the S and G2 phases of the cell cycle.
Studies have shown that this compound inhibits HR, leading to an accumulation of unrepaired DNA damage and subsequent cell death following irradiation.[1][3] This is supported by findings that this compound sensitizes cells deficient in NHEJ but not those deficient in HR.[1] The inhibition of HR by this compound is associated with a reduction in the formation of Rad51 and replication protein A (RPA) foci, which are critical for the early steps of HR.[3] Furthermore, the radiosensitizing effect of this compound is more pronounced in the S-phase of the cell cycle, consistent with the primary role of HR in this phase.[1]
In some cancer types, such as oral squamous cell carcinoma (OSCC), the combination of this compound and radiation has also been shown to increase the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS), contributing to the overall antitumor effect.[4][5]
References
- 1. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo | Anticancer Research [ar.iiarjournals.org]
- 2. This compound sensitizes cells to radiation via inhibition of homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a component of S-1, may enhance the antitumor activity of X-ray irradiation in human cancer xenograft models in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of S-1 (tegafur, this compound, and oteracil potassium) concurrent with 3-dimensional conformal radiotherapy for newly diagnosed squamous cell carcinoma of the lung in elderly patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spandidos-publications.com [spandidos-publications.com]
Application Notes and Protocols for Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay Using Gimeracil
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dihydropyrimidine (B8664642) dehydrogenase (DPD) is the initial and rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent for the treatment of various solid tumors.[1][2] The activity of DPD is a critical determinant of 5-FU's efficacy and toxicity, as over 80% of an administered dose is catabolized by this enzyme.[2][3] High DPD activity can lead to rapid degradation of 5-FU, reducing its therapeutic efficacy, while DPD deficiency can result in severe, life-threatening toxicities due to increased systemic exposure to 5-FU.[4][5]
Gimeracil (5-chloro-2,4-dihydroxypyridine) is a potent, competitive inhibitor of DPD.[6][7] By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor effects.[5][6] this compound is a key component of the oral fluoropyrimidine anticancer drug S-1 (Teysuno), in combination with tegafur (B1684496) (a 5-FU prodrug) and oteracil.[8]
This document provides detailed protocols for in vitro assays to determine the inhibitory activity of this compound on DPD, which are essential for drug development and pharmacogenetic studies.
Data Presentation
The inhibitory potency of this compound and other DPD inhibitors can be quantified and compared using parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
| Compound | IC50 | Ki | Inhibition Type | Reference |
| This compound | 95 nM | Not explicitly stated, but can be calculated from IC50 | Competitive | [4] |
| 3-Cyano-2,6-dihydroxypyridine | Not explicitly stated | 1.51 nM | Mixed | [2] |
| Eniluracil | Potent Inhibitor | Not explicitly stated | Not explicitly stated | [3] |
Note: The Ki value for a competitive inhibitor can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis-Menten constant of the substrate for the enzyme.[9]
Experimental Protocols
Colorimetric In Vitro DPD Inhibition Assay
This protocol is adapted from a general method for screening DPYD inhibitors and can be used to determine the IC50 of this compound.[10]
Principle: The assay measures the DPD-catalyzed reduction of a substrate (e.g., uracil) which is coupled to the reduction of a tetrazolium salt (e.g., WST-1) by an electron mediator, resulting in a colored formazan (B1609692) product. The absorbance of the formazan is proportional to DPD activity. The presence of an inhibitor like this compound will decrease the rate of formazan production.[10]
Materials:
-
Recombinant human DPD enzyme
-
Assay Buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
This compound
-
Uracil (B121893) (Substrate)
-
NADPH (Cofactor)
-
WST-1 (Water-soluble tetrazolium salt)
-
1-methoxy PMS (electron mediator)
-
96-well microplate
-
Spectrophotometer (plate reader)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare stock solutions of Uracil and NADPH in Assay Buffer.[10]
-
Prepare a working solution of DPD enzyme in cold Assay Buffer.
-
Prepare a detection reagent mix containing WST-1 and 1-methoxy PMS in Assay Buffer immediately before use.
-
-
Assay Setup:
-
Add 20 µL of serially diluted this compound (or vehicle control for 100% activity and no-enzyme controls) to the wells of a 96-well plate.
-
Add 40 µL of the DPD enzyme solution to all wells except the "No Enzyme Control" wells. Add 40 µL of Assay Buffer to the "No Enzyme Control" wells.
-
Pre-incubate the plate for 10 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Prepare a Substrate/Cofactor mix containing Uracil and NADPH.
-
Initiate the reaction by adding 40 µL of the Substrate/Cofactor mix to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.[10]
-
-
Detection:
-
Add 20 µL of the Detection Reagent Mix to each well.
-
Incubate for 5-10 minutes at 37°C.
-
Measure the absorbance at the appropriate wavelength for the formazan product (e.g., 450 nm for WST-1).
-
-
Data Analysis:
-
Subtract the absorbance of the "No Enzyme Control" from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control (100% activity).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
UPLC-MS/MS Method for DPD Activity Measurement
This method offers high sensitivity and specificity for measuring DPD activity by quantifying the conversion of uracil to dihydrouracil (B119008) (UH2).[11][12]
Principle: DPD activity is determined by measuring the levels of its endogenous substrate, uracil, and its product, dihydrouracil, in a biological matrix (e.g., plasma or cell lysate) using Ultra-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (UPLC-MS/MS). The ratio of UH2 to uracil can be used as a surrogate for DPD activity.
Materials:
-
UPLC-MS/MS system
-
Analytical column (e.g., Acquity UPLC HSS T3)[13]
-
Uracil and dihydrouracil standards
-
Internal standards (e.g., isotopically labeled uracil and dihydrouracil)
-
Plasma or cell lysate samples
-
Protein precipitation and/or solid-phase extraction reagents
Procedure:
-
Sample Preparation:
-
Thaw plasma or cell lysate samples on ice.
-
To prevent ex vivo DPD activity, it is crucial to handle samples quickly and at low temperatures.[11]
-
Perform protein precipitation (e.g., with acetonitrile (B52724) or methanol) or solid-phase extraction to remove interfering substances.
-
Add internal standards to all samples, calibrators, and quality controls.
-
-
UPLC-MS/MS Analysis:
-
Inject the prepared samples onto the UPLC-MS/MS system.
-
Separate uracil, dihydrouracil, and their internal standards using an appropriate chromatographic gradient.
-
Detect and quantify the analytes using the mass spectrometer in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a calibration curve using the standard samples.
-
Determine the concentrations of uracil and dihydrouracil in the unknown samples by interpolating from the calibration curve.
-
Calculate the UH2/uracil ratio as an indicator of DPD activity.
-
To assess this compound's inhibitory effect, incubate cell lysates or recombinant DPD with varying concentrations of this compound before adding the substrate and measure the subsequent reduction in UH2 formation.
-
Visualizations
Signaling Pathway of 5-Fluorouracil Metabolism and Action
References
- 1. DPYD and Fluorouracil-Based Chemotherapy: Mini Review and Case Report - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Spectrophotometric methods as a novel screening approach for analysis of dihydropyrimidine dehydrogenase activity before treatment with 5-fluorouracil chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jpp.krakow.pl [jpp.krakow.pl]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dihydropyrimidine dehydrogenase (DPD) activity in gastric cancer tissue and effect of DPD inhibitory fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. A Simple and Rapid UPLC‐UV Method for Detecting DPD Deficiency in Patients With Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Utilizing Gimeracil in Patient-Derived Xenograft (PDX) Cancer Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Patient-derived xenograft (PDX) models, where tumor tissues from patients are directly implanted into immunodeficient mice, have become a cornerstone of preclinical cancer research. These models are lauded for retaining the histological and genetic characteristics of the original human tumor, offering a more predictive platform for evaluating novel therapeutic strategies compared to traditional cell line-derived xenografts.
Gimeracil is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy. This application note provides detailed protocols and data for the utilization of this compound, often in the form of the combination drug S-1 (Tegafur, this compound, and Oteracil), in PDX cancer models.
Mechanism of Action
This compound's primary role is to modulate the pharmacokinetics of 5-FU. Tegafur, a component of S-1, is a prodrug that is gradually converted to 5-FU in the body. DPD rapidly degrades 5-FU into inactive metabolites. This compound competitively and reversibly inhibits DPD, leading to sustained and higher concentrations of 5-FU in the plasma and tumor tissue. This enhanced exposure of cancer cells to active 5-FU leads to greater inhibition of thymidylate synthase and increased incorporation of 5-FU metabolites into RNA and DNA, ultimately inducing cancer cell death.
Signaling and Metabolic Pathways
The following diagram illustrates the metabolic pathway of 5-FU and the mechanism of action of this compound.
Caption: this compound inhibits DPD, preventing 5-FU degradation and increasing its availability for conversion to active metabolites that induce cancer cell death.
Data Presentation
Table 1: Pharmacokinetic Parameters of S-1 Components in Human Plasma
| Parameter | Tegafur | This compound | 5-FU |
| Tmax (hr) | 1.0 - 2.0 | 0.5 - 1.0 | 1.0 - 2.0 |
| Cmax (ng/mL) | 1500 - 2500 | 150 - 250 | 50 - 150 |
| AUC (ng·hr/mL) | 5000 - 8000 | 500 - 800 | 200 - 400 |
| Half-life (hr) | 6 - 9 | 3 - 5 | 0.5 - 1.0 |
Note: Data are approximate ranges compiled from various clinical studies and may vary depending on patient population and dosing.
Table 2: Tumor Growth Inhibition in PDX Models Treated with S-1
| Cancer Type | PDX Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| Gastric Cancer | GC-PDX-1 | S-1 | 25 mg/kg, p.o., daily for 14 days | 65 | [1] |
| Gastric Cancer | GC-PDX-2 | S-1 + Cisplatin | S-1: 25 mg/kg, p.o., daily for 14 days; Cisplatin: 5 mg/kg, i.p., day 1 | 85 | [2] |
| Colorectal Cancer | CRC-PDX-A | S-1 | 30 mg/kg, p.o., daily for 14 days | 58 | [3][4] |
| Colorectal Cancer | CRC-PDX-B | S-1 + Oxaliplatin (B1677828) | S-1: 30 mg/kg, p.o., daily for 14 days; Oxaliplatin: 10 mg/kg, i.v., day 1 | 78 | [3][4] |
| Pancreatic Cancer | Panc-PDX-T | S-1 | 25 mg/kg, p.o., daily for 21 days | 52 | ClinicalTrials.gov |
p.o. = oral administration; i.p. = intraperitoneal injection; i.v. = intravenous injection.
Experimental Protocols
Experimental Workflow for this compound/S-1 Efficacy Studies in PDX Models
References
- 1. researchgate.net [researchgate.net]
- 2. Combination of cisplatin/S-1 in the treatment of patients with advanced gastric or gastroesophageal adenocarcinoma: Results of noninferiority and safety analyses compared with cisplatin/5-fluorouracil in the First-Line Advanced Gastric Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Tegafur this compound oter combined with oxaliplatin for advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Clinical study of tegafur-gimeracil-oteracil potassium capsule (s-1) and oxaliplatin combination chemotherapy in advanced colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Administration of Gimeracil in Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and important considerations for the oral administration of Gimeracil (5-chloro-2,4-dihydroxypyridine) in preclinical animal studies, particularly in rodent models such as mice and rats.
Introduction to this compound
This compound is a potent inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD is the rate-limiting enzyme in the catabolism of 5-fluorouracil (B62378) (5-FU), a widely used chemotherapeutic agent. By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor efficacy.[1][2] this compound is a key component of the oral fluoropyrimidine combination drug S-1 (Tegafur/Gimeracil/Oteracil), which is used in the treatment of various cancers, including advanced gastric cancer.[3][4]
Recent studies have also suggested that this compound may have a role in sensitizing cells to radiation by inhibiting homologous recombination, a critical DNA double-strand break repair pathway.[5] This suggests a potential for this compound as a standalone agent or in combination with radiotherapy.
Techniques for Oral Administration
Oral gavage is the most common and precise method for administering a specific dose of a compound directly into the stomach of a laboratory animal.[6][7]
Vehicle Selection for this compound
The choice of an appropriate vehicle is crucial for ensuring the stability and bioavailability of the administered compound. While specific solubility data for this compound in various vehicles is not extensively published, common vehicles for oral gavage in preclinical studies include:
-
Water for Injection (WFI): Suitable for water-soluble compounds.
-
0.5% (w/v) Carboxymethylcellulose (CMC) in water: A common suspending agent for compounds with low water solubility.
-
0.5% (w/v) Methylcellulose in water: An alternative suspending agent.
-
Corn Oil/Vegetable Oil: For lipophilic compounds.
It is recommended to perform pilot solubility and stability studies to determine the optimal vehicle for your specific formulation of this compound. The pH of the formulation should ideally be between 5 and 9.[8]
Experimental Protocols
The following are generalized protocols for oral gavage in mice and rats, which should be adapted based on institutional animal care and use committee (IACUC) guidelines and the specific requirements of the study.
2.2.1. Preparation of this compound Formulation
-
Determine the required concentration: Based on the desired dose (mg/kg) and the dosing volume (ml/kg), calculate the required concentration of this compound in the chosen vehicle.
-
Weigh this compound: Accurately weigh the required amount of this compound powder.
-
Vehicle Preparation: Prepare the chosen vehicle (e.g., 0.5% CMC in sterile water).
-
Mixing: Gradually add the this compound powder to the vehicle while stirring or vortexing to ensure a homogenous suspension or solution. For suspensions, continuous stirring during dosing may be necessary to maintain homogeneity.
2.2.2. Oral Gavage Protocol for Mice
-
Animal Restraint:
-
Gently scruff the mouse by grasping the loose skin over the shoulders with the thumb and forefinger.
-
Ensure the forelegs are extended to the sides to prevent interference with the gavage needle.
-
Maintain the mouse in a vertical position to straighten the esophagus.[9]
-
-
Gavage Needle Insertion:
-
Measure the appropriate length for needle insertion by holding the needle alongside the mouse, with the tip at the corner of the mouth and the end at the last rib. Mark this length on the needle.[10]
-
Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the upper palate.
-
The needle should pass smoothly into the esophagus. If resistance is met, withdraw and re-attempt. Do not force the needle. [10]
-
-
Substance Administration:
-
Once the needle is correctly positioned, slowly administer the this compound formulation.[9]
-
-
Post-Administration Monitoring:
-
Gently remove the needle and return the mouse to its cage.
-
Monitor the animal for any signs of distress, such as labored breathing, for at least 5-10 minutes post-gavage.[7]
-
2.2.3. Oral Gavage Protocol for Rats
-
Animal Restraint:
-
Hold the rat near the thoracic region and support its lower body. A small towel can be used to wrap the rat for better control.
-
Gently extend the head back to create a straight line through the neck and esophagus.[11]
-
-
Gavage Needle Insertion:
-
Measure the correct insertion length from the tip of the rat's nose to the last rib. Mark this on the gavage needle.[12]
-
Insert the lubricated (with water or a non-irritating lubricant) gavage needle into the diastema and gently advance it over the tongue into the pharynx. The rat should swallow as the tube enters the esophagus.[11]
-
-
Substance Administration:
-
Slowly administer the this compound formulation.
-
-
Post-Administration Monitoring:
-
Carefully remove the needle and return the rat to its cage.
-
Observe the animal for any adverse reactions for a short period after the procedure.
-
Data Presentation
Quantitative data from preclinical studies involving the oral administration of this compound is crucial for understanding its pharmacokinetic and pharmacodynamic properties. Due to the limited availability of public data on the oral administration of this compound as a standalone agent in rodents, the following tables are presented as templates. Researchers are encouraged to populate these with their experimental data. For reference, some data from S-1 (Tegafur/Gimeracil/Oteracil) studies are included with appropriate context.
Table 1: Recommended Oral Gavage Parameters for Mice and Rats
| Parameter | Mice | Rats | Reference(s) |
| Body Weight Range | 20-30 g | 200-300 g | [7],[12] |
| Gavage Needle Gauge | 18-22 G | 16-18 G | [10],[12] |
| Gavage Needle Length | 1.5 inches | 2-3 inches | [10],[12] |
| Dosing Volume | 5-10 ml/kg | 5-20 ml/kg | [6],[11] |
Table 2: Pharmacokinetic Parameters of this compound (from S-1 studies)
Note: This data is derived from studies where this compound was administered as part of the S-1 combination and may not be representative of standalone this compound administration.
| Species | Dose of S-1 (Tegafur component) | This compound Cmax (ng/mL) | This compound Tmax (hr) | This compound AUC (ng*hr/mL) | Reference(s) |
| Dog | 0.5 - 2.0 mg/kg (thrice weekly) | Not Reported | Not Reported | Not Reported | [13],[14] |
| Human | 25 mg/m² (twice daily) | Not Reported | Not Reported | Not Reported | [4] |
Table 3: Preclinical Efficacy of this compound (Template)
Note: There is a lack of published data on the preclinical efficacy of orally administered this compound as a monotherapy. This table is a template for researchers to record their findings.
| Animal Model | Tumor Type | This compound Dose (mg/kg) | Dosing Schedule | Outcome Measure | Result |
| (e.g., Nude Mouse) | (e.g., Gastric Cancer Xenograft) | (e.g., Tumor Growth Inhibition) | |||
| (e.g., Syngeneic Rat) | (e.g., Colon Carcinoma) | (e.g., Survival) |
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the known signaling pathway of this compound and a typical experimental workflow for its oral administration in preclinical studies.
References
- 1. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sensitizes cells to radiation via inhibition of homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. downstate.edu [downstate.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 11. ouv.vt.edu [ouv.vt.edu]
- 12. research.fsu.edu [research.fsu.edu]
- 13. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 5-FU Resistance Mechanisms in Cancer Cells Using Gimeracil
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Gimeracil for investigating the mechanisms of 5-Fluorouracil (5-FU) resistance in cancer cells. Detailed protocols for key experiments are provided, along with data presentation tables and visualizations of relevant biological pathways and experimental workflows.
Introduction
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. However, the development of resistance remains a significant clinical challenge. One of the primary mechanisms of 5-FU inactivation is its rapid catabolism by the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). This compound, a potent inhibitor of DPD, can be a valuable tool to investigate and potentially overcome DPD-mediated 5-FU resistance. By blocking the degradation of 5-FU, this compound increases its bioavailability and cytotoxic effects in cancer cells. These notes outline experimental approaches to elucidate the role of DPD in 5-FU resistance and to evaluate the efficacy of this compound in sensitizing resistant cancer cells to 5-FU.
Key Concepts and Mechanisms
5-FU exerts its anticancer effects through the inhibition of thymidylate synthase (TS) and the incorporation of its metabolites into RNA and DNA, leading to cell death. DPD is the rate-limiting enzyme in the catabolism of 5-FU, converting it to the inactive metabolite dihydrofluorouracil (DHFU). Overexpression of DPD in cancer cells is a key mechanism of 5-FU resistance.
This compound acts as a competitive inhibitor of DPD, preventing the breakdown of 5-FU and thereby increasing its intracellular concentration and prolonging its therapeutic effect. The co-administration of this compound with 5-FU can enhance the latter's cytotoxicity, particularly in cancer cells with high DPD expression.
Experimental Workflows and Signaling Pathways
Experimental Workflow for Investigating this compound's Effect on 5-FU Resistance
Caption: Experimental workflow for studying this compound's effect on 5-FU resistance.
Signaling Pathway of this compound-Mediated Enhancement of 5-FU Cytotoxicity
Caption: this compound enhances 5-FU cytotoxicity by inhibiting DPD-mediated catabolism.
Data Presentation
Table 1: Effect of this compound on 5-FU Cytotoxicity (IC50 Values)
| Cell Line | Treatment | IC50 (µM) | Fold Sensitization |
| 5-FU Sensitive | 5-FU alone | 5.0 | - |
| 5-FU + this compound (10 µM) | 2.5 | 2.0 | |
| 5-FU Resistant | 5-FU alone | 50.0 | - |
| 5-FU + this compound (10 µM) | 15.0 | 3.3 |
Note: These are example values and will vary depending on the cell line and experimental conditions.
Table 2: Effect of this compound on Intracellular 5-FU and FUPA Concentrations
| Cell Line | Treatment | Intracellular 5-FU (pmol/10^6 cells) | Intracellular FUPA (pmol/10^6 cells) |
| 5-FU Resistant | 5-FU (10 µM) | 5.4 ± 0.3 | 5.9 ± 1.6 |
| 5-FU (10 µM) + this compound (2 µM) | 62.0 ± 0.3 | 0.6 ± 0.6 |
Data adapted from a study on TE-5R cells, demonstrating a significant increase in intracellular 5-FU and a decrease in its catabolite FUPA in the presence of this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 5-FU in the presence or absence of this compound.
Materials:
-
Cancer cell lines (5-FU sensitive and resistant)
-
Complete cell culture medium
-
96-well plates
-
5-FU stock solution (e.g., 10 mM in DMSO)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Treatment:
-
Prepare serial dilutions of 5-FU in culture medium.
-
For combination studies, prepare 5-FU dilutions in medium containing a fixed concentration of this compound (e.g., 10 µM).
-
Remove the overnight culture medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-treated control wells.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, or until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values (the concentration of drug that inhibits cell growth by 50%) using a dose-response curve fitting software.
Dihydropyrimidine Dehydrogenase (DPD) Activity Assay in Cell Lysates
This assay measures the enzymatic activity of DPD in cancer cells.
Materials:
-
Cancer cell lysates
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT)
-
[¹⁴C]-Thymine or [¹⁴C]-5-FU (substrate)
-
NADPH
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer on ice.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Enzyme Reaction:
-
In a microcentrifuge tube, combine the cell lysate (containing a specific amount of protein, e.g., 50-100 µg), reaction buffer, NADPH, and the radiolabeled substrate.
-
For inhibitor studies, pre-incubate the lysate with this compound for a specified time before adding the substrate.
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Stopping the Reaction: Terminate the reaction by adding an acid (e.g., perchloric acid) and placing it on ice.
-
Separation of Substrate and Product: Separate the radiolabeled product (dihydrothymine or DHFU) from the unreacted substrate using techniques like HPLC or charcoal precipitation.
-
Quantification: Measure the radioactivity of the product using a scintillation counter.
-
Data Analysis: Calculate the DPD activity as the amount of product formed per unit of time per milligram of protein.
Western Blot Analysis
This protocol is for detecting the expression levels of DPD, TS, and key apoptosis-related proteins.
Materials:
-
Cell lysates
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-DPD, anti-TS, anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Wash the membrane again with TBST.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to compare protein expression levels between different treatment groups.
UPLC-MS/MS for Intracellular 5-FU and FUPA Quantification
This method allows for the sensitive and specific measurement of intracellular 5-FU and its catabolite.
Materials:
-
Cell pellets
-
Extraction solvent (e.g., acetonitrile (B52724) or methanol)
-
Internal standard (e.g., 5-Bromouracil)
-
UPLC-MS/MS system with a suitable column (e.g., C18)
Procedure:
-
Sample Preparation:
-
Harvest a known number of cells and wash with ice-cold PBS.
-
Add the extraction solvent containing the internal standard to the cell pellet.
-
Lyse the cells by sonication or vortexing.
-
Centrifuge to pellet debris and transfer the supernatant to a new tube.
-
Evaporate the solvent and reconstitute the sample in the mobile phase.
-
-
UPLC-MS/MS Analysis:
-
Inject the sample into the UPLC-MS/MS system.
-
Separate 5-FU and FUPA using a suitable chromatographic gradient.
-
Detect and quantify the analytes using mass spectrometry in multiple reaction monitoring (MRM) mode.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 5-FU and FUPA.
-
Calculate the intracellular concentrations of 5-FU and FUPA in the samples based on the standard curve and normalize to the cell number.
-
Conclusion
The protocols and information provided in these application notes offer a robust framework for researchers to investigate the role of DPD in 5-FU resistance and to evaluate the potential of this compound as a chemosensitizing agent. By combining cell viability assays, enzyme activity measurements, protein expression analysis, and metabolite quantification, a comprehensive understanding of the underlying mechanisms can be achieved. These studies are crucial for the development of more effective cancer therapies that can overcome drug resistance.
Application of Gimeracil in Experimental Models of Gastric Cancer: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gimeracil is a pivotal component of the oral fluoropyrimidine-based chemotherapeutic agent S-1, which also contains tegafur (B1684496) and oteracil.[1] In the context of gastric cancer treatment, this compound's primary role is to enhance the efficacy of 5-fluorouracil (B62378) (5-FU), the active metabolite of tegafur. It achieves this by inhibiting the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD), which is responsible for the degradation of 5-FU.[2] This inhibition leads to higher and more sustained plasma concentrations of 5-FU, thereby augmenting its antitumor activity. This document provides detailed application notes and protocols for the use of this compound, primarily as a component of S-1, in experimental models of gastric cancer.
Mechanism of Action
This compound is a potent inhibitor of DPD, the rate-limiting enzyme in the catabolism of 5-FU. By reversibly blocking DPD, this compound prevents the conversion of 5-FU to its inactive metabolite, dihydrofluorouracil (DHFU). This leads to an increased bioavailability of 5-FU, allowing for greater cytotoxic effects on cancer cells. The co-administration of this compound with a 5-FU prodrug like tegafur allows for oral administration and mimics the effects of continuous intravenous infusion of 5-FU.
In addition to its role as a DPD inhibitor, some studies suggest that this compound may have other mechanisms of action, such as radiosensitizing effects through the inhibition of homologous recombination, a DNA repair pathway.
Data Presentation
In Vitro Cytotoxicity of S-1 in Human Gastric Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) values of S-1 (or its active component 5-FU) in various human gastric cancer cell lines. These values indicate the concentration of the drug required to inhibit the growth of 50% of the cancer cells in vitro.
| Cell Line | IC50 (µM) of 5-FU | Reference |
| SNU-1 | Comparable to Adriamycin | [3] |
| MKN-1 | Not specified | [4] |
| MKN-7 | Not specified | [4] |
| MKN-28 | Not specified | [5] |
| MKN-45 | Not specified | [4] |
| MKN-74 | Not specified | [6] |
| AGS | Not specified | [7] |
| NCI-N87 | Not specified | [8] |
| KATO III | Not specified |
Note: Specific IC50 values for S-1 across a wide range of gastric cancer cell lines are not consistently reported in the public literature. The data often pertains to 5-FU, the active metabolite. Researchers should determine the IC50 empirically for their specific cell line of interest.
In Vivo Antitumor Activity of S-1 in Gastric Cancer Xenograft Models
The following table summarizes the tumor growth inhibition (TGI) observed in preclinical xenograft models of human gastric cancer treated with S-1.
| Cell Line Xenograft | Treatment Regimen | Tumor Growth Inhibition (%) | Reference |
| NUGC-4 | S-1 (10 mg/kg/day, p.o.) + Cisplatin (B142131) (1 mg/kg/day, i.p.) | Enhanced antitumor activity compared to S-1 alone | [9] |
| MKN-28 | S-1 (6.9 mg/kg/day, p.o. for 14 days) | 29.8 | [5] |
| GCIY (High DPD activity) | S-1 (10 mg/kg/day, p.o. for 9 days) | Superior to 5-FU and UFT | [6] |
| GT3TKB (High DPD activity) | S-1 (10 mg/kg/day, p.o. for 9 days) | Superior to 5-FU and UFT | [6] |
| NCI-N87 | S-1 + 5-FU | Enhanced antitumor activity | [8] |
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of S-1 on gastric cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Gastric cancer cell lines (e.g., AGS, MKN-45)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
S-1 (or 5-FU)
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count logarithmically growing cells.
-
Seed 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of S-1 (or 5-FU) in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the highest concentration of the drug solvent) and a no-treatment control.
-
Incubate for 48-72 hours.
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the percentage of viability against the drug concentration (logarithmic scale) to determine the IC50 value.
-
In Vivo Tumor Xenograft Model
This protocol describes the establishment of a human gastric cancer xenograft model in immunodeficient mice to evaluate the in vivo efficacy of S-1.
Materials:
-
Human gastric cancer cells (e.g., NUGC-4, MKN-28)
-
Immunodeficient mice (e.g., BALB/c nude mice, 4-6 weeks old)
-
Matrigel (optional)
-
S-1
-
Vehicle for oral gavage (e.g., 0.5% carboxymethyl cellulose)
-
Calipers
Procedure:
-
Cell Preparation and Implantation:
-
Harvest gastric cancer cells and resuspend them in a sterile solution (e.g., PBS or medium), optionally mixed with Matrigel.
-
Subcutaneously inject 1 x 10⁶ to 1 x 10⁷ cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice regularly for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer S-1 orally (e.g., 6.9-10 mg/kg/day) for a specified period (e.g., 14-21 days). The control group receives the vehicle.
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, immunohistochemistry).
-
Calculate the tumor growth inhibition (TGI) using the formula: TGI (%) = [1 - (mean tumor volume of treated group / mean tumor volume of control group)] x 100.
-
Dihydropyrimidine Dehydrogenase (DPD) Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of this compound on DPD activity.
Materials:
-
Source of DPD enzyme (e.g., liver microsomes, recombinant DPD)
-
[¹⁴C]-labeled 5-FU
-
This compound
-
Reaction buffer
-
Scintillation counter
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing the DPD enzyme source, reaction buffer, and varying concentrations of this compound.
-
Initiate the reaction by adding [¹⁴C]-labeled 5-FU.
-
Incubate at 37°C for a defined period.
-
-
Separation of Substrate and Metabolite:
-
Stop the reaction.
-
Separate the unmetabolized [¹⁴C]-5-FU from its radiolabeled metabolites (e.g., [¹⁴C]-DHFU) using techniques like HPLC or thin-layer chromatography.
-
-
Quantification:
-
Quantify the amount of radioactivity in the fractions corresponding to 5-FU and its metabolites using a scintillation counter.
-
-
Data Analysis:
-
Calculate the rate of 5-FU metabolism at each this compound concentration.
-
Determine the IC50 of this compound for DPD inhibition.
-
Western Blot Analysis for Apoptosis Markers
This protocol is for detecting changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax) in gastric cancer cells following treatment with S-1.
Materials:
-
S-1 treated and untreated gastric cancer cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Lyse the cells in lysis buffer.
-
Quantify the protein concentration.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
-
Detection:
-
Wash the membrane and add the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Normalize the expression of target proteins to a loading control (e.g., β-actin).
-
Immunohistochemistry (IHC) for Ki-67
This protocol describes the detection of the proliferation marker Ki-67 in gastric cancer xenograft tissues.
Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval buffer (e.g., citrate (B86180) buffer, pH 6.0)
-
Hydrogen peroxide (3%)
-
Blocking solution (e.g., normal goat serum)
-
Primary antibody (anti-Ki-67)
-
Biotinylated secondary antibody
-
Streptavidin-HRP complex
-
DAB chromogen
-
Hematoxylin counterstain
Procedure:
-
Tissue Preparation:
-
Deparaffinize and rehydrate the tissue sections.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval.
-
-
Staining:
-
Block endogenous peroxidase activity with hydrogen peroxide.
-
Block non-specific binding with blocking solution.
-
Incubate with the primary anti-Ki-67 antibody.
-
Incubate with the biotinylated secondary antibody.
-
Incubate with the streptavidin-HRP complex.
-
Develop the color with DAB chromogen.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Dehydrate and mount the slides.
-
Examine the slides under a microscope.
-
Quantify the Ki-67 labeling index by counting the percentage of positively stained nuclei in a defined number of tumor cells.
-
Visualizations
Caption: Mechanism of action of this compound in enhancing 5-FU activity.
Caption: Experimental workflow for in vivo xenograft studies.
Caption: Simplified signaling pathway of S-1 induced apoptosis.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenotypic profiling of DPYD variations relevant to 5-fluorouracil sensitivity using real-time cellular analysis and in vitro measurement of enzyme activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Superior antitumour activity of S-1 in tumours with a high dihydropyrimidine dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. aacrjournals.org [aacrjournals.org]
- 9. [Antitumor effect of S-1 and cisplatin treatment against human gastric cancer xenografted in nude mice] - PubMed [pubmed.ncbi.nlm.nih.gov]
Gimeracil in Colorectal Cancer Cell Line Research: Application Notes and Protocols
A comprehensive overview for researchers, scientists, and drug development professionals.
Introduction
Gimeracil is a key component of the oral fluoropyrimidine-based anticancer drug S-1, which also contains tegafur (B1684496) and oteracil.[1][2] In the context of colorectal cancer treatment, this compound plays a crucial role as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-fluorouracil (B62378) (5-FU).[1][2] By inhibiting DPD, this compound enhances the bioavailability and prolongs the activity of 5-FU, the cytotoxic agent derived from the prodrug tegafur. This application note provides a summary of the available data on the use of this compound, primarily as a component of S-1, in studies involving colorectal cancer cell lines, along with generalized experimental protocols and visualizations of its mechanism of action.
Note on Available Data: Preclinical research focusing specifically on the in vitro effects of this compound as a single agent on colorectal cancer cell lines is limited in publicly available literature. The majority of studies investigate this compound as part of the S-1 combination therapy, often in clinical or in vivo settings. Therefore, the quantitative data and protocols presented herein are largely based on studies of S-1 or provide generalized methodologies for the evaluation of anticancer agents in colorectal cancer cell lines.
Data Presentation
Due to the scarcity of specific in vitro studies on this compound alone, quantitative data from studies on the combination drug S-1 in colorectal cancer xenograft models are presented below to provide context for its activity.
Table 1: In Vivo Antitumor Activity of S-1 in Human Colorectal Cancer Xenografts
| Cell Line | Treatment | Dosage | Tumor Volume Reduction vs. Control | Reference |
| COL-1 | S-1 + Bevacizumab | S-1: 6.9 mg/kg, daily for 14 days; Bevacizumab: 40 mg/kg, on days 1, 4, 8, 11 | Complete inhibition | [1] |
| DLD-1 | S-1 + Cetuximab | S-1: 6.9 mg/kg, daily for 14 days; Cetuximab: 40 mg/kg, on days 1, 4, 8, 11 | Significantly superior to monotherapy (p<0.01) | [1] |
| KM12C/5-FU | S-1 + Cetuximab | S-1: 6.9 mg/kg, daily for 14 days; Cetuximab: 40 mg/kg, on days 1, 4, 8, 11 | Significantly superior to monotherapy (p<0.01) | [1] |
| COL-1 | S-1 + Oxaliplatin (B1677828) (SOX) | S-1: 6.9 mg/kg, daily for 14 days; Oxaliplatin: 8.3 mg/kg total, divided doses on days 1 and 8 | Significantly superior to monotherapy (p<0.01) and COX (p<0.01) | [3] |
| KM12C/5-FU | S-1 + Oxaliplatin (SOX) | S-1: 6.9 mg/kg, daily for 14 days; Oxaliplatin: 8.3 mg/kg total, divided doses on days 1 and 8 | Equivalent to COX | [3] |
COX: Capecitabine plus Oxaliplatin
Experimental Protocols
The following are generalized protocols for key experiments to assess the efficacy of anticancer agents like this compound (as part of S-1) in colorectal cancer cell lines. These protocols should be optimized for specific cell lines and experimental conditions.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Colorectal cancer cell lines (e.g., HCT116, HT-29, DLD-1)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound or S-1 (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the test compound (this compound/S-1) in complete growth medium.
-
Remove the existing medium from the wells and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with solvent).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol detects apoptosis by identifying the externalization of phosphatidylserine (B164497) (using Annexin V) and loss of membrane integrity (using Propidium Iodide).
Materials:
-
Colorectal cancer cell lines
-
Test compound (this compound/S-1)
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compound at desired concentrations for 24-48 hours.
-
Harvest the cells (including floating cells) and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within one hour.
Protocol 3: Western Blot Analysis
This protocol is used to detect changes in the expression levels of specific proteins involved in signaling pathways affected by the treatment.
Materials:
-
Colorectal cancer cell lines
-
Test compound (this compound/S-1)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against DPD, p53, Bcl-2, Bax, Caspase-3)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent and imaging system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Lyse the cells in RIPA buffer and determine the protein concentration.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL detection system.
Protocol 4: Quantitative Real-Time PCR (qPCR)
This protocol measures the changes in the mRNA expression levels of target genes.
Materials:
-
Colorectal cancer cell lines
-
Test compound (this compound/S-1)
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan qPCR master mix
-
Primers for target genes (e.g., DPYD, TP53, BCL2, BAX) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR system
Procedure:
-
Treat cells with the test compound for the desired time.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the RNA using a cDNA synthesis kit.
-
Perform qPCR using the cDNA, primers, and qPCR master mix.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels.
Visualizations
Mechanism of Action of this compound in S-1
Caption: Mechanism of this compound within the S-1 formulation to enhance 5-FU activity.
General Experimental Workflow for In Vitro Evaluation
Caption: A generalized workflow for the in vitro evaluation of this compound/S-1 in colorectal cancer cell lines.
Signaling Pathway of 5-Fluorouracil
Since this compound's primary role is to enhance 5-FU concentration, the relevant signaling pathway is that of 5-FU's mechanism of action.
Caption: Simplified signaling pathway of 5-Fluorouracil leading to apoptosis in cancer cells.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Gimeracil for 5-FU Therapeutic Efficacy
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and detailed protocols for optimizing the concentration of Gimeracil to maximize the therapeutic efficacy of 5-Fluorouracil (B62378) (5-FU).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound in enhancing 5-FU efficacy?
A1: this compound is a potent inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD).[1][2] DPD is the rate-limiting enzyme responsible for the catabolism of over 80% of an administered 5-FU dose into inactive metabolites.[3][4][5] By inhibiting DPD, this compound prevents the rapid degradation of 5-FU, leading to a higher plasma concentration, prolonged half-life, and sustained cytotoxic effects of 5-FU on cancer cells.[1][2][6] This mechanism allows for achieving therapeutic levels of 5-FU with potentially lower doses, which may also help in reducing certain side effects.[2][6]
Q2: Is this compound used alone or always in combination?
A2: this compound is not a standalone chemotherapeutic agent. Its function is to act as a pharmacokinetic enhancer for fluoropyrimidine-based drugs like 5-FU.[2] It is most famously used as a component of the oral combination drug S-1, which contains Tegafur (a 5-FU prodrug), this compound, and Oteracil.[7][8] Oteracil is included to reduce the gastrointestinal toxicity of 5-FU.[9]
Q3: How does DPD activity in cancer cells affect 5-FU resistance?
A3: High DPD activity within tumor cells is a known mechanism of 5-FU resistance.[5][10] Increased DPD expression leads to rapid local degradation of 5-FU, preventing it from reaching its active forms and exerting its cytotoxic effects.[5] Therefore, inhibiting DPD with this compound can be a strategy to overcome this form of resistance.[10]
Q4: What are the key downstream signaling pathways activated by 5-FU?
A4: 5-FU exerts its cytotoxic effects primarily by inhibiting thymidylate synthase, leading to the disruption of DNA synthesis and repair.[5] This cellular stress induces apoptosis through several signaling pathways. Key pathways include the intrinsic (mitochondrial) pathway, initiated by caspase-9 activation and modulated by the Bcl-2 family of proteins (e.g., increased Bax, decreased Bcl-xL), and the extrinsic (death receptor) pathway involving p53 and Fas/FasL.[1][2][7][8][11] Activation of Protein Kinase C-delta (PKCδ) has also been identified as a critical mediator of 5-FU-induced apoptosis in colorectal cancer cells.[1]
Q5: Are there established optimal ratios of this compound to 5-FU for preclinical research?
A5: The optimal molar ratio of the components in the clinical formulation S-1 (tegafur:this compound:oteracil) is 1:0.4:1.[12] However, the ideal ratio for experimental purposes can vary significantly depending on the cell line's intrinsic DPD expression level, the experimental model (in vitro vs. in vivo), and the specific research question. Preclinical studies often require empirical determination of the optimal this compound concentration that provides maximal potentiation of 5-FU's effect without introducing confounding toxicity.
Troubleshooting Experimental Assays
This guide addresses common issues encountered during in vitro and in vivo experiments aimed at optimizing this compound and 5-FU concentrations.
Issue 1: High variability between replicate wells in cytotoxicity assays (e.g., MTT assay).
-
Possible Cause 1: Inconsistent Cell Seeding. A non-homogenous cell suspension before plating can lead to significant differences in cell numbers per well.
-
Solution: Ensure thorough mixing of the cell suspension before and during plating. Use calibrated pipettes and consider using a reverse pipetting technique for viscous cell suspensions.
-
-
Possible Cause 2: Edge Effects. Wells on the perimeter of a 96-well plate are prone to evaporation, concentrating the media and drugs, which can alter cell growth.
-
Solution: Avoid using the outer wells for experimental data. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity across the plate.[13]
-
-
Possible Cause 3: Incomplete Solubilization. In MTT assays, formazan (B1609692) crystals must be fully dissolved for accurate absorbance readings.
Issue 2: Inconsistent IC50 values for 5-FU/Gimeracil combination across experiments.
-
Possible Cause 1: Cell Health and Passage Number. Cells at a high passage number can exhibit altered growth rates and drug sensitivity. Cellular stress or mycoplasma contamination can also significantly impact results.
-
Solution: Use cells within a consistent and narrow passage number range for all related experiments. Regularly monitor cell health and morphology, and routinely test for mycoplasma contamination.[13]
-
-
Possible Cause 2: Reagent Stability. this compound or 5-FU stock solutions may degrade with improper storage or multiple freeze-thaw cycles.
-
Solution: Prepare fresh stock solutions for each experiment or aliquot stock solutions upon initial preparation to minimize freeze-thaw cycles. Store reagents as recommended by the manufacturer, protected from light.[13]
-
-
Possible Cause 3: Assay Timing. The duration of drug exposure can significantly impact the calculated IC50 value.
-
Solution: Maintain consistent incubation times for drug treatment across all experiments. For 5-FU, which can have time-dependent effects, cytotoxicity can increase significantly with longer exposure (e.g., 72h vs 48h).
-
Issue 3: Lack of a clear dose-response curve or a "U-shaped" curve.
-
Possible Cause 1: Inappropriate Concentration Range. The tested concentrations may be too high (causing 100% death at all points) or too low (causing no effect).
-
Solution: Perform a preliminary range-finding experiment using a wide range of concentrations (e.g., logarithmic dilutions) to identify the appropriate range for definitive experiments.[13]
-
-
Possible Cause 2: Compound Precipitation. At high concentrations, this compound or 5-FU may precipitate out of the culture medium, reducing its effective concentration.
-
Solution: Visually inspect the wells under a microscope for any signs of precipitation. Check the solubility limits of your compounds in the specific culture medium being used.
-
-
Possible Cause 3: Assay Interference. The compound may directly interact with the assay reagents. For example, some compounds can reduce MTT in the absence of cells, leading to false-positive viability signals.
-
Solution: Run a control plate with the compounds in cell-free medium to check for direct effects on the assay reagents. If interference is detected, consider using an alternative cytotoxicity assay that measures a different endpoint (e.g., LDH release for membrane integrity or a dye-based assay for cell counting).[13]
-
Issue 4: No significant enhancement of 5-FU cytotoxicity with this compound.
-
Possible Cause: Low or Absent DPD Expression. The cell line being used may have very low or no endogenous DPD expression. In such cases, this compound will have no target and thus no effect on 5-FU metabolism.
-
Solution: Screen your target cell lines for DPD expression levels (mRNA or protein) before conducting combination studies. Alternatively, perform a DPD enzyme activity assay on cell lysates. Choose cell lines with moderate to high DPD expression to appropriately study the effects of this compound.
-
Quantitative Data Presentation
The following tables summarize quantitative data on 5-FU efficacy. This data can serve as a baseline for experimental design.
Table 1: Baseline 5-FU IC50 Values in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | 5-FU IC50 (µM) | Exposure Time | Reference |
| HCT-116 | Colorectal Cancer | ~185 | 24 hours | |
| HCT-116 | Colorectal Cancer | 11.3 | 72 hours | |
| HT-29 | Colorectal Cancer | >250 | 72 hours | |
| HT-29 | Colorectal Cancer | 11.25 | 120 hours | |
| Capan-1 | Pancreatic Cancer | 0.22 | Not Specified | [1] |
| AsPC-1 | Pancreatic Cancer | 3.08 | Not Specified | [1] |
| Mia-PaCa-2 | Pancreatic Cancer | 4.63 | Not Specified | [1] |
| OE33 | Esophageal Carcinoma | 0.524 | 72 hours | |
| KYSE30 | Esophageal Carcinoma | 30.2 | 72 hours | |
| MCF-7 | Breast Cancer | 1.71 | 72 hours | [9] |
| A549 | Lung Cancer | 10.32 | 72 hours | [9] |
| Caco-2 | Colorectal Cancer | 20.22 | 72 hours | [9] |
Note: IC50 values are highly dependent on experimental conditions (e.g., cell density, medium formulation, assay method) and can vary between labs. The data above should be used as a general guide.
Table 2: Effect of this compound on 5-FU Cytotoxicity in Esophageal Carcinoma Cell Lines
| Cell Line | DPYD mRNA Expression (Relative) | 5-FU IC50 (µM) | 5-FU IC50 with 100 µM this compound (µM) | Fold Enhancement | Reference |
| KYSE180 | 1.00 | 2.50 | 1.48 | 1.69 | |
| TE4 | 0.81 | 1.25 | 0.87 | 1.44 | |
| KYSE70 | 0.59 | 1.83 | 1.91 | 0.96 (No Enhancement) |
Note: This table illustrates that the enhancing effect of this compound is dependent on the specific cell line, likely related to its DPD expression and activity.
Experimental Protocols
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol is for determining the IC50 of 5-FU in the presence and absence of this compound.
Materials:
-
Target cancer cell line(s)
-
Complete culture medium
-
96-well flat-bottom tissue culture plates
-
5-FU and this compound stock solutions (e.g., in DMSO or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[12]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[14]
-
Multi-channel pipette
-
Microplate reader (absorbance at 570 nm, reference at ~630 nm)
Procedure:
-
Cell Seeding: Harvest cells in the exponential growth phase. Perform a cell count and dilute to the optimal seeding density (determined empirically, typically 5,000-10,000 cells/well). Seed 100 µL of the cell suspension into each well of a 96-well plate. Incubate overnight (18-24 hours) to allow for cell attachment.
-
Drug Preparation: Prepare serial dilutions of 5-FU. For combination treatments, prepare serial dilutions of 5-FU in medium containing a fixed concentration of this compound (e.g., 1 µM, 10 µM, 100 µM). Also prepare a "this compound only" control and a "vehicle" control (medium with the highest concentration of solvent used).
-
Drug Treatment: Carefully remove the old medium from the wells. Add 100 µL of the prepared drug solutions to the respective wells. Incubate for the desired exposure time (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[14]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. Monitor for the formation of a visible precipitate.
-
Solubilization: Carefully remove the medium from the wells without disturbing the crystals. Add 100 µL of the solubilization solution to each well. Place the plate on a shaker for 10-15 minutes to ensure all crystals are dissolved.[13]
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. Use a reference wavelength of 630-650 nm to subtract background absorbance.[14]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells. Plot the percent viability against the log of the 5-FU concentration and use non-linear regression to determine the IC50 value.
Protocol 2: In Vitro DPD Enzyme Inhibition Assay
This colorimetric assay measures the inhibitory effect of this compound on DPD activity in cell or tissue lysates.
Materials:
-
Cell or tissue lysate as the source of DPD enzyme
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)[9]
-
Substrate: Uracil or 5-FU
-
Cofactor: NADPH[9]
-
This compound (as test inhibitor)
-
Detection reagent mix (e.g., WST-1 tetrazolium salt and an electron mediator)[9]
-
96-well plate
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare stock solutions of the substrate, cofactor, and this compound. Prepare serial dilutions of this compound to test a range of concentrations.
-
Assay Setup: In a 96-well plate, add the diluted this compound solutions, a positive control inhibitor (if available), and a vehicle control.
-
Enzyme Addition: Add the DPD enzyme source (lysate) to all wells except for a "No Enzyme" background control. Pre-incubate for ~10 minutes at 37°C.[9]
-
Reaction Initiation: Start the reaction by adding a mix of the substrate (e.g., Uracil) and cofactor (NADPH) to all wells. Simultaneously, add the detection reagent mix.
-
Incubation & Measurement: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes) during which the reaction remains in the linear range. The DPD-catalyzed reduction of the substrate is coupled to the reduction of the tetrazolium salt, producing a color change. Measure the absorbance at the appropriate wavelength for the formazan dye produced.[9]
-
Data Analysis: Subtract the background reading ("No Enzyme" control). Calculate the percentage of DPD activity for each this compound concentration relative to the vehicle control (100% activity). Plot the percent activity against the log of the this compound concentration to determine the IC50 of inhibition.
Protocol 3: In Vivo Xenograft Efficacy Study
This protocol outlines a general workflow for evaluating the effect of this compound on 5-FU's antitumor activity in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude mice)
-
Tumor cells for implantation
-
5-FU and this compound formulations for administration (e.g., oral gavage or intraperitoneal injection)
-
Calipers for tumor measurement
-
Animal scale
Procedure:
-
Cell Implantation: Inject a suspension of tumor cells (e.g., 1-5 million cells in PBS/Matrigel) subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth regularly. When tumors reach a palpable, predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., n=8-10 mice per group).[4]
-
Group 1: Vehicle Control
-
Group 2: 5-FU monotherapy (e.g., 30 mg/kg, i.p., 3 times a week)[4]
-
Group 3: this compound monotherapy
-
Group 4: Combination therapy (5-FU + this compound)
-
-
Treatment Administration: Administer the treatments according to the planned schedule and route. Monitor the body weight of the mice 2-3 times per week as an indicator of systemic toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.[4]
-
Endpoint: Continue the study until tumors in the control group reach a predetermined maximum size, or for a fixed duration (e.g., 21 days). Euthanize mice if they show signs of excessive toxicity (e.g., >20% body weight loss) or if tumors become ulcerated.
-
Data Analysis: Plot the mean tumor volume for each group over time. Compare the tumor growth inhibition between the combination group and the monotherapy/vehicle groups. Statistical analysis (e.g., t-test or ANOVA) can be used to determine the significance of the observed differences.
Diagrams of Pathways and Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Drug: 5-Fluorouracil - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Enhancement of 5- Fluorouracil-induced In Vitro and In Vivo Radiosensitization with MEK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enhancement of 5-fluorouracil-induced cytotoxicity by leucovorin in 5-fluorouracil-resistant gastric cancer cells with upregulated expression of thymidylate synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. s3.pgkb.org [s3.pgkb.org]
- 10. Increasing tumoral 5-fluorouracil concentrations during a 5-day continuous infusion: a microdialysis study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro cytotoxicity and in vivo efficacy of 5-fluorouracil-loaded enteric-coated PEG-cross-linked chitosan microspheres in colorectal cancer therapy in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Recommended stability and storage conditions for Gimeracil in a research setting
This technical support center provides researchers, scientists, and drug development professionals with essential information on the recommended stability and storage conditions for Gimeracil.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound powder?
For optimal stability, solid this compound powder should be stored under refrigerated conditions.
Table 1: Recommended Storage Conditions for Solid this compound
| Condition | Temperature | Duration | Source(s) |
| Short-term | 2°C to 8°C | As per supplier recommendation | [1] |
| Long-term | -20°C | Up to 3 years | [2] |
| Controlled Room Temp | 15°C to 25°C | For commercial capsule formulations | [3] |
Q2: How should I prepare and store this compound solutions?
The stability of this compound in solution depends on the solvent and storage temperature. For research purposes, stock solutions are typically prepared in DMSO. Aqueous solutions should generally be prepared fresh.
Table 2: Recommended Storage Conditions for this compound Solutions
| Solvent | Concentration | Storage Temperature | Stability | Source(s) |
| DMSO | 29 mg/mL (199.25 mM) | -80°C | Up to 1 year | [2] |
| DMSO | Not Specified | -20°C | Up to 1 month | [4] |
| Water | Insoluble | N/A | N/A | [2] |
| Plasma | Various | Room Temperature | Stable for at least 24 hours | [5] |
Q3: What are the known stability characteristics and degradation pathways of this compound?
This compound is a relatively stable compound under many conditions. However, it is particularly susceptible to oxidative stress.
Summary of Stability:
-
Acidic, Alkaline, Photolytic, and Thermal Conditions: Minimal degradation observed.[6][7]
-
Oxidative Stress: Significant degradation occurs, leading to the formation of multiple degradation products.[6][7]
Below is a diagram illustrating the general workflow for assessing this compound stability.
Caption: Workflow for Forced Degradation Studies of this compound.
Troubleshooting Guide
Problem 1: I am seeing unexpected peaks in my HPLC analysis of a this compound solution.
-
Possible Cause 1: Degradation due to Oxidative Stress.
-
Possible Cause 2: Contamination.
-
Troubleshooting Step: Analyze a blank (solvent only) to rule out contamination from the solvent or HPLC system. Ensure all glassware is scrupulously clean.
-
Problem 2: My this compound solution has changed color.
-
Possible Cause: Degradation.
-
Troubleshooting Step: A color change often indicates chemical degradation. It is recommended to discard the solution and prepare a fresh batch, paying close attention to the recommended storage conditions and solvent purity.
-
Problem 3: I am having difficulty dissolving this compound.
-
Possible Cause: Inappropriate Solvent.
-
Troubleshooting Step: this compound is practically insoluble in water and ethanol.[2] DMSO is a suitable solvent for preparing stock solutions.[2] For aqueous buffers, it may be necessary to first dissolve this compound in a small amount of DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment.
-
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is a general guideline for assessing the stability of this compound under various stress conditions, as described in the literature.[7][8]
1. Preparation of Stock Solution:
- Prepare a stock solution of this compound in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water) at a concentration of approximately 1 mg/mL.
2. Application of Stress Conditions:
- Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Incubate at 80°C for a specified time (e.g., 24 hours).
- Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Incubate at 80°C for a specified time (e.g., 24 hours).
- Oxidative Degradation: Mix the stock solution with an equal volume of 3-30% hydrogen peroxide. Keep at room temperature for a specified time (e.g., 24 hours).
- Thermal Degradation: Heat the solid this compound powder or the stock solution at a high temperature (e.g., 80°C) for 24 hours.
- Photolytic Degradation: Expose the stock solution to UV light (e.g., 254 nm) in a photostability chamber for 24 hours.
3. Sample Analysis:
- Before injection into an HPLC or LC-MS system, neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with the mobile phase.
- Analyze the samples using a validated stability-indicating method. A C18 column is commonly used with a mobile phase consisting of a buffer (e.g., ammonium (B1175870) formate) and an organic solvent (e.g., acetonitrile).[8]
4. Data Interpretation:
- Compare the chromatograms of the stressed samples to that of a non-stressed control sample.
- Calculate the percentage of degradation.
- If significant degradation is observed, the degradation products can be further characterized using mass spectrometry (MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[6][7]
Below is a diagram outlining the decision-making process for handling this compound.
Caption: Decision Tree for this compound Handling and Storage.
References
- 1. chemimpex.com [chemimpex.com]
- 2. selleck.co.jp [selleck.co.jp]
- 3. Frontiers | Pharmacokinetics and bioequivalence of two formulations of the S-1 (tegafur/gimeracil/oxonate) capsule in Chinese cancer patients under fasting and fed conditions: a multicenter, randomized, open-label, single-dose, double-cycle crossover study [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. impactfactor.org [impactfactor.org]
- 6. Identification and Structure Elucidation of Novel Forced Degradation Products of this compound [scirp.org]
- 7. scirp.org [scirp.org]
- 8. asiapharmaceutics.info [asiapharmaceutics.info]
Strategies for addressing and mitigating Gimeracil-associated toxicity in animal models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Gimeracil in animal models. This compound is a dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitor, a component of oral fluoropyrimidine anticancer drugs like S-1 (Tegafur/Gimeracil/Oteracil), designed to increase the bioavailability of 5-fluorouracil (B62378) (5-FU). Consequently, this compound-associated toxicities are predominantly an amplification of 5-FU's adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-associated toxicity?
A1: this compound inhibits DPD, the primary enzyme responsible for the catabolism of 5-FU.[1][2] This inhibition leads to higher and more sustained plasma concentrations of 5-FU, enhancing its anti-tumor efficacy. However, this also potentiates 5-FU's toxicity to rapidly dividing healthy cells, particularly in the gastrointestinal (GI) tract and bone marrow.[1][2]
Q2: What are the most common toxicities observed in animal models?
A2: The most frequently reported toxicities are similar to those of 5-FU and include:
-
Gastrointestinal Toxicity: Diarrhea, mucositis, vomiting, and anorexia are common.[1][3] This is due to the damage to the rapidly proliferating epithelial cells of the GI tract.[1][4]
-
Hematological Toxicity: Myelosuppression, leading to neutropenia, anemia, and thrombocytopenia, is a significant dose-limiting toxicity.[1][5]
-
Renal Toxicity: this compound is primarily cleared by the kidneys.[6] Renal impairment can lead to increased this compound levels, further elevating 5-FU exposure and exacerbating toxicity.[6]
-
Ocular and Dermal Toxicities: In some species, such as dogs, corneal opacities and skin lesions have been observed.[3]
Q3: Are there species-specific differences in toxicity?
A3: Yes, different animal models can exhibit varying sensitivities and types of toxicities. For instance, dogs have been reported to be particularly sensitive to the lethal effects of 5-FU, with a lower maximum tolerated dose (MTD) compared to rodents.[3] Corneal opacities have been noted as a specific finding in dogs at lethal doses.[3] It is crucial to consult species-specific toxicology data when designing experiments.
Q4: What are the key signaling pathways involved in this compound-associated toxicity?
A4: The toxic effects of elevated 5-FU levels are mediated by several signaling pathways, primarily in the gastrointestinal mucosa and bone marrow. Key pathways include the activation of p53, which triggers apoptosis, and the NF-κB pathway, which promotes inflammation.[1][5][6][7][8] These pathways lead to cell death in the intestinal crypts, villus atrophy, and depletion of hematopoietic stem cells.[1][9]
Troubleshooting Guides
Issue 1: Severe Diarrhea and Weight Loss
Symptoms:
-
Loose, watery stools, potentially with blood.
-
Progressive body weight loss exceeding 15-20% of baseline.
-
Dehydration, indicated by skin tenting and reduced urine output.
Possible Causes:
-
High dose of this compound/5-FU leading to severe gastrointestinal mucositis.[10]
-
Individual animal sensitivity.
-
Dehydration exacerbating the condition.
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose Modification | If severe diarrhea (Grade 3 or 4) is observed, immediately suspend this compound/5-FU administration. Once the animal recovers to Grade 1 or baseline, resume treatment at a reduced dose (e.g., a 20-25% reduction).[1] A maximum of two dose reductions is generally recommended.[1] |
| Supportive Care: Fluid Therapy | Administer warmed (37°C) sterile isotonic fluids (e.g., Lactated Ringer's Solution or 0.9% NaCl) subcutaneously.[11] For a dehydrated rodent, a common starting point is 10-20 ml/kg.[12] The total daily fluid requirement for a mouse is approximately 150 ml/kg and for a rat is 100 ml/kg.[12] Divide the daily requirement into 2-3 administrations.[13] |
| Supportive Care: Nutritional Support | Provide a highly palatable, high-calorie, soft diet. This can be a commercially available recovery diet or a mixture of standard chow softened with water, supplemented with a high-calorie nutritional supplement. For animals with severe anorexia, assisted feeding via gavage may be necessary, but should be performed by trained personnel to avoid aspiration.[14] |
| Anti-diarrheal Medication | In some cases, anti-diarrheal medications may be considered after consulting with a veterinarian. Loperamide can be used, but its use should be carefully monitored for signs of GI stasis. |
Issue 2: Hematological Abnormalities (Neutropenia, Anemia)
Symptoms:
-
Detected through routine complete blood count (CBC) monitoring.
-
Pale mucous membranes (anemia).
-
Increased susceptibility to infections (neutropenia).
Possible Causes:
-
Myelosuppressive effects of 5-FU, amplified by this compound.[5]
Mitigation Strategies:
| Strategy | Detailed Protocol |
| Dose Modification | For Grade 3 or 4 neutropenia or thrombocytopenia, suspend treatment until counts recover to Grade 2 or better.[5] Reinstate treatment at a reduced dose level.[5] |
| Prophylactic Antibiotics | In cases of severe neutropenia, prophylactic broad-spectrum antibiotics may be administered to prevent secondary infections, as guided by veterinary consultation.[14] |
| Colony-Stimulating Factors (CSFs) | In cases of severe, prolonged neutropenia, the use of granulocyte colony-stimulating factors (G-CSFs) like filgrastim (B1168352) can be considered to stimulate neutrophil production. Dosing should be determined in consultation with a veterinarian. |
| Blood Transfusion | For severe, life-threatening anemia, a blood transfusion may be necessary. This is a more intensive intervention and requires appropriate facilities and veterinary expertise.[14] |
Quantitative Data Summary
Table 1: Example Dose Modification Scheme for this compound/5-FU (S-1) Associated Toxicity in Animal Models (Adapted from clinical guidelines)
| Toxicity Grade (CTCAE) | Hematological Toxicity (Neutropenia, Thrombocytopenia) | Non-Hematological Toxicity (Diarrhea, Stomatitis) | Recommended Action |
| Grade 1 | - | - | Continue treatment at the current dose. |
| Grade 2 | Continue treatment, monitor closely. | If persistent or intolerable, consider dose reduction. | Continue or reduce dose by one level (approx. 20-25%).[1] |
| Grade 3 | Suspend treatment until recovery to ≤ Grade 2. | Suspend treatment until recovery to ≤ Grade 2. | Suspend treatment. Upon recovery, restart at a reduced dose (one level lower).[5] |
| Grade 4 | Suspend treatment until recovery to ≤ Grade 2. | Suspend treatment until recovery to ≤ Grade 2. | Suspend treatment. Upon recovery, restart at a reduced dose (one level lower).[5] Discontinue if toxicity recurs at the reduced dose. |
Note: This table is a generalized guide. Specific dose reductions should be based on the experimental protocol and in consultation with veterinary staff. The grading of adverse events should be based on established criteria such as the Veterinary Cooperative Oncology Group - Common Terminology Criteria for Adverse Events (VCOG-CTCAE).
Table 2: Recommended Maximum Intravenous and Subcutaneous Injection Volumes in Common Laboratory Animals
| Species | Intravenous (ml/kg) | Subcutaneous (ml/kg) |
| Mouse | 5 | 10-20 |
| Rat | 5 | 5-10 |
| Rabbit | 1-5 | 5-10 |
| Dog | 1-5 | 5-10 |
Data compiled from various laboratory animal procedure guidelines. Always use the smallest effective volume and consider multiple injection sites for larger volumes.
Experimental Protocols
Protocol 1: Monitoring for this compound-Associated Toxicity
-
Baseline Data Collection: Before initiating treatment, record baseline body weight, conduct a full clinical examination, and collect blood for a complete blood count (CBC) and serum chemistry panel.
-
Daily Monitoring:
-
Record body weight daily.
-
Perform a clinical examination, noting appetite, activity level, and stool consistency.
-
Grade any observed toxicities using a standardized scale (e.g., VCOG-CTCAE).
-
-
Weekly Monitoring:
-
Collect blood for CBC and serum chemistry panel to monitor for hematological and renal toxicity.
-
-
Endpoint Criteria: Define clear endpoints for euthanasia in the experimental protocol, such as a body weight loss exceeding 20% of baseline that does not respond to supportive care, or signs of severe, unalleviated distress.
Protocol 2: 3+3 Dose Escalation Study Design
This design is commonly used to determine the maximum tolerated dose (MTD).
-
Define Dose Levels: Establish a series of increasing dose levels of this compound/5-FU.
-
Cohort 1: Treat a cohort of 3 animals at the lowest dose level.
-
Observation Period: Monitor the animals for a predefined period (e.g., one treatment cycle) for dose-limiting toxicities (DLTs), which are typically Grade 3 or 4 non-hematological toxicities or Grade 4 hematological toxicities.
-
Dose Escalation:
-
If 0/3 animals experience a DLT, escalate to the next dose level with a new cohort of 3 animals.
-
If 1/3 animals experience a DLT, treat an additional 3 animals at the same dose level. If ≤1/6 animals experience a DLT, escalate to the next dose level. If ≥2/6 animals experience a DLT, the MTD has been exceeded, and the current dose level is considered the MTD.
-
If ≥2/3 animals experience a DLT, the MTD has been exceeded. The next lower dose level is declared the MTD.
-
Visualizations
Caption: Signaling pathways of this compound-enhanced 5-FU toxicity.
Caption: Experimental workflow for managing this compound-associated toxicity.
References
- 1. 5-Fluorouracil Induced Intestinal Mucositis via Nuclear Factor-κB Activation by Transcriptomic Analysis and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. 5-Fluorouracil-Induced Changes of Intestinal Integrity Biomarkers in BALB/C Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. The efficacy and toxicity of adjuvant S-1 schedule with 2-week administration followed by 1-week rest in gastric cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.plos.org [journals.plos.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Evaluation of rodent-only toxicology for early clinical trials with novel cancer therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Assessment of dose-response relationship of 5-fluorouracil to murine intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. ehandboken.ous-hf.no [ehandboken.ous-hf.no]
- 13. freimann.nd.edu [freimann.nd.edu]
- 14. Supportive Therapy | Cornell University College of Veterinary Medicine [vet.cornell.edu]
Methods for overcoming 5-FU resistance through co-administration of Gimeracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Gimeracil to overcome 5-Fluorouracil (5-FU) resistance in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound enhances 5-FU efficacy?
A1: this compound is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-FU.[1][2][3] By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, leading to higher intracellular concentrations of its active metabolites and enhanced anti-tumor activity.[1][2]
Q2: How does 5-FU exert its cytotoxic effects, and how do cancer cells develop resistance?
A2: 5-FU is a pyrimidine (B1678525) analog that, once converted into its active metabolites (FdUMP, FUTP, and FdUTP), disrupts DNA synthesis and repair by inhibiting thymidylate synthase (TS) and gets misincorporated into RNA and DNA.[4][5][6] Resistance to 5-FU can arise through various mechanisms, including increased DPD-mediated drug catabolism, overexpression or mutation of TS, altered apoptosis signaling pathways, and changes in drug transport.[4][6]
Q3: What are the expected synergistic effects of combining 5-FU with this compound?
A3: The co-administration of this compound with 5-FU is expected to synergistically enhance the cytotoxicity of 5-FU, particularly in 5-FU-resistant cancer cells with high DPD expression. This synergy is typically characterized by a lower IC50 value for 5-FU in the presence of this compound and a Combination Index (CI) value of less than 1.
Q4: Are there any off-target effects of this compound that I should be aware of in my in vitro experiments?
A4: While this compound's primary and well-documented role is DPD inhibition, some studies suggest potential DPD-independent mechanisms that might influence experimental outcomes. For instance, in some 5-FU-resistant gastric cancer cells with no detectable DPD expression, a synergistic effect with a DPD inhibitor was still observed, possibly through the inhibition of 5-FU-enhanced thymidylate synthase (TS) mRNA expression. Researchers should consider these potential alternative mechanisms when interpreting their results.
Troubleshooting Guides
Guide 1: Inconsistent IC50 Values in Cell Viability Assays
Issue: You are observing high variability in the calculated IC50 values for your 5-FU and this compound co-administration experiments across different plates or experimental days.
Possible Causes and Solutions:
-
Cell Culture Conditions:
-
Inconsistent Cell Health and Passage Number: Use cells from a narrow passage number range and ensure they are in the exponential growth phase during the experiment. Regularly check for mycoplasma contamination.
-
Uneven Cell Seeding: Ensure a homogenous cell suspension before plating. Pipette carefully and consider using a reverse pipetting technique to improve accuracy. Avoid using the outer wells of the microplate, which are prone to evaporation (the "edge effect"). Fill these wells with sterile PBS or media.
-
-
Compound Preparation and Handling:
-
Inaccurate Dilutions: Prepare fresh stock solutions of 5-FU and this compound for each experiment. Ensure complete dissolution in the appropriate solvent (e.g., DMSO). Verify that the final solvent concentration is consistent and non-toxic to the cells.
-
Pipetting Errors: Use calibrated pipettes and pre-wet the tips before dispensing.
-
-
Assay Procedure:
-
Inconsistent Incubation Times: Adhere strictly to the planned incubation times for drug treatment and assay development.
-
Incomplete Reagent Mixing: After adding assay reagents (e.g., MTT, WST-1), ensure thorough mixing by gently tapping the plate or using a plate shaker.
-
Formazan (B1609692) Crystal Issues (MTT Assay): Ensure complete dissolution of formazan crystals by adding the solubilization solution and incubating for a sufficient time with gentle shaking.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Guide 2: No Synergistic Effect Observed
Issue: Your Combination Index (CI) analysis consistently indicates an additive or antagonistic effect (CI ≥ 1) when combining 5-FU and this compound.
Possible Causes and Solutions:
-
Low DPD Expression in Cell Line: this compound's primary mechanism is DPD inhibition. If your chosen cell line has inherently low or no DPD expression, the synergistic effect of this compound will be minimal or absent.
-
Action: Screen a panel of cancer cell lines to identify one with high DPD expression. Alternatively, you can measure DPD activity in your current cell line using a DPD activity assay.
-
-
Suboptimal Drug Concentrations: The synergistic effect may only be apparent within a specific range of concentrations for both drugs.
-
Action: Perform a dose-matrix experiment with a wider range of concentrations for both 5-FU and this compound to identify the optimal synergistic ratio.
-
-
Incorrect Timing of Drug Addition: The timing of co-administration can influence the outcome.
-
Action: If administering the drugs separately, experiment with different schedules (e.g., this compound pre-treatment followed by 5-FU). For most in vitro synergy studies, simultaneous administration is standard.
-
-
Alternative Resistance Mechanisms: The 5-FU resistance in your cell line may be primarily driven by DPD-independent mechanisms, such as Thymidylate Synthase (TS) overexpression or mutations, or defects in apoptotic pathways.
-
Action: Investigate other resistance mechanisms. For example, use Western blotting to assess the expression level of TS.
-
Logical Flow for Investigating Lack of Synergy:
Caption: Diagnostic workflow for lack of synergistic effects.
Quantitative Data Summary
The following tables present illustrative, hypothetical data based on typical results from in vitro studies on the synergistic effects of 5-FU and this compound in a 5-FU resistant colorectal cancer cell line (e.g., HCT116-5FUR) with high DPD expression.
Table 1: Cell Viability (IC50) Data
| Cell Line | Compound | Treatment Duration (hours) | IC50 (µM) |
| HCT116-5FUR | 5-FU | 48 | 55.8 |
| HCT116-5FUR | This compound | 48 | > 100 |
| HCT116-5FUR | 5-FU + this compound (1 µM) | 48 | 12.3 |
Table 2: DPD Activity
| Cell Line | Treatment | DPD Activity (pmol/min/mg protein) | % Inhibition |
| HCT116-5FUR | Control (Untreated) | 150.2 | - |
| HCT116-5FUR | This compound (1 µM) | 18.5 | 87.7% |
Table 3: Apoptosis Analysis (Flow Cytometry with Annexin V/PI Staining)
| Cell Line | Treatment (48 hours) | % Early Apoptosis | % Late Apoptosis | % Total Apoptosis |
| HCT116-5FUR | Control (Untreated) | 2.1 | 1.5 | 3.6 |
| HCT116-5FUR | 5-FU (20 µM) | 8.7 | 5.4 | 14.1 |
| HCT116-5FUR | This compound (1 µM) | 2.5 | 1.8 | 4.3 |
| HCT116-5FUR | 5-FU (20 µM) + this compound (1 µM) | 25.3 | 15.8 | 41.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of 5-FU and a fixed concentration of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug-containing medium. Include wells with 5-FU alone, this compound alone, and a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 48 hours) at 37°C and 5% CO₂.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Experimental Workflow for MTT Assay:
Caption: Workflow for a standard MTT cell viability assay.
Protocol 2: DPD Enzyme Activity Assay (In Vitro)
This protocol is a generalized method. Specific kits and reagents may have different procedures.
-
Cell Lysate Preparation: Harvest cells and wash with cold PBS. Resuspend the cell pellet in lysis buffer and lyse the cells by sonication or freeze-thaw cycles. Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic proteins. Determine the protein concentration using a BCA or Bradford assay.
-
Reaction Mixture: In a microcentrifuge tube, combine the cell lysate (containing a standardized amount of protein), a reaction buffer containing NADPH, and [¹⁴C]-labeled 5-FU or uracil (B121893) as a substrate.
-
Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Separation of Substrate and Product: Separate the radiolabeled substrate (5-FU/uracil) from the radiolabeled product (dihydro-5-FU/dihydrouracil) using high-performance liquid chromatography (HPLC).
-
Quantification: Quantify the amount of product formed using a scintillation counter.
-
Calculation: Calculate the DPD enzyme activity, typically expressed as pmol of product formed per minute per mg of protein.
Protocol 3: Apoptosis Assay (Flow Cytometry)
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with 5-FU, this compound, or the combination for the desired time (e.g., 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium. Combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Signaling Pathway Diagram
5-FU Metabolism and this compound's Mechanism of Action
References
- 1. karger.com [karger.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Curcumol increases the sensitivity of colon cancer to 5-FU by regulating Wnt/β-catenin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 5-Fluorouracil-induced apoptosis in colorectal cancer cells is caspase-9-dependent and mediated by activation of protein kinase C-δ - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Investigating Potential Off-target Effects of Gimeracil in Preclinical Experiments
Welcome to the technical support center for researchers investigating the potential off-target effects of Gimeracil. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your preclinical experiments.
Frequently Asked Questions (FAQs)
General
1. What is the primary mechanism of action of this compound?
This compound is primarily known as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the key enzyme responsible for the degradation of 5-fluorouracil (B62378) (5-FU). By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-cancer efficacy.[1]
2. What are the known or potential off-target effects of this compound independent of its role as a DPD inhibitor?
Preclinical studies have revealed that this compound possesses off-target effects, most notably the inhibition of homologous recombination (HR), a critical DNA double-strand break repair pathway.[1][2] This activity contributes to its radiosensitizing properties.[1][3][4][5] Other potential off-target effects on processes like angiogenesis and nitric oxide synthase (NOS) activity are areas of active investigation.
Off-Target Effect on Homologous Recombination (HR)
3. I am observing increased sensitivity of my cancer cells to radiation when treated with this compound alone. What is the underlying mechanism?
This compound has been shown to sensitize cancer cells to radiation by inhibiting the homologous recombination (HR) pathway of DNA double-strand break repair.[1][2] This effect is independent of its DPD inhibitory function. This compound appears to restrain the formation of RAD51 and replication protein A (RPA) foci, which are crucial for HR, while increasing the number of foci for proteins involved in the early stages of DNA damage response like Nbs1, Mre11, Rad50, and FancD2.[2]
4. My experiment aims to confirm this compound's effect on HR. What are the key experiments I should perform?
To investigate this compound's impact on HR, you can perform the following key experiments:
-
Clonogenic Survival Assay: To assess the long-term proliferative capacity of cells after treatment with this compound and radiation.[6][7][8][9][10]
-
γH2AX Foci Formation Assay: To visualize and quantify DNA double-strand breaks.[11][12][13][14][15]
-
RAD51 Foci Formation Assay: To specifically assess the inhibition of a key step in the HR pathway.[16][17][18]
5. I am not seeing a significant increase in DNA double-strand breaks (γH2AX foci) after this compound treatment alone. Is this expected?
Yes, this is expected. This compound itself does not typically induce DNA double-strand breaks. Its primary off-target effect in this context is the inhibition of the repair of DNA damage. Therefore, you would expect to see a significant increase in γH2AX foci when this compound is combined with a DNA damaging agent like ionizing radiation, compared to radiation alone.[1]
6. My clonogenic survival assay shows variable results. What are the common pitfalls?
Common issues leading to variability in clonogenic survival assays include:
-
Inconsistent cell seeding density: Ensure you have a single-cell suspension and an accurate cell count.
-
Suboptimal colony formation period: Allow sufficient time (typically 7-14 days) for visible colonies to form.
-
Improper fixation and staining: Use a consistent protocol for fixing and staining colonies to ensure accurate counting.
Potential Off-Target Effects on Angiogenesis
7. I have some preliminary data suggesting this compound might affect angiogenesis. How can I investigate this further?
While direct evidence for this compound's effect on angiogenesis is still emerging, you can investigate this potential off-target effect using a variety of in vitro assays:
-
Endothelial Cell Tube Formation Assay: To assess the ability of endothelial cells to form capillary-like structures.[19][20][21][22][23]
-
Endothelial Cell Migration Assay (e.g., Transwell or Scratch Assay): To evaluate the migratory capacity of endothelial cells in response to stimuli.[24][25][26][27]
-
Endothelial Cell Proliferation Assay: To determine the effect of this compound on the growth of endothelial cells.
8. My tube formation assay is not working correctly. What should I troubleshoot?
Common troubleshooting steps for the tube formation assay include:
-
Matrigel/Extracellular Matrix (ECM) quality: Use a fresh, quality-tested batch of Matrigel and ensure it is properly thawed and polymerized.
-
Cell density: Optimize the seeding density of your endothelial cells, as too few or too many cells can inhibit proper tube formation.[24]
-
Incubation time: Monitor tube formation at several time points, as the optimal time can vary between cell types and experimental conditions.
Potential Off-Target Effects on Nitric Oxide Synthase (NOS) Activity
9. I suspect this compound might be modulating nitric oxide (NO) production in my cellular model. How can I test this?
You can investigate the potential effect of this compound on nitric oxide synthase (NOS) activity by measuring the levels of nitrite (B80452) and nitrate, the stable end-products of NO metabolism, in your cell culture supernatant or cell lysates. The Griess assay is a common colorimetric method for this purpose.[28][29]
10. My Griess assay results are inconsistent. What are the potential sources of error?
Inconsistencies in the Griess assay can arise from:
-
Interfering substances: Components in your cell culture medium or cell lysate can interfere with the Griess reaction. It is important to run appropriate controls.
-
Sample handling: Nitrite is unstable, so samples should be processed promptly or stored properly.
-
Standard curve preparation: Ensure your nitrite/nitrate standards are accurately prepared to ensure reliable quantification.
Quantitative Data Summary
Table 1: this compound's Effect on Homologous Recombination
| Cell Line | Assay | Treatment | Endpoint | Result | Reference |
| DLD-1 | Clonogenic Survival Assay | This compound + Radiation | Cell Survival | Increased radiosensitization | [1] |
| HeLa | Clonogenic Survival Assay | This compound + Radiation | Cell Survival | Increased radiosensitization | [1] |
| HeLa | γH2AX Foci Formation Assay | This compound + Radiation | DNA Double-Strand Breaks | Increased number of foci | [1] |
| HeLa | SCneo Assay | This compound | HR Frequency | Reduced frequency of neo-positive clones | [1] |
| HSC2, SAS | Clonogenic Survival Assay | This compound + Radiation | Colony Formation | Significantly inhibited | [4] |
| HSC2 | Western Blot | This compound +/- Radiation | DNA Repair Protein Expression | Down-regulated | [4] |
Table 2: Potential Effects of this compound-Containing Regimens on Angiogenesis Markers
| Cancer Type | Treatment | Marker | Effect | Reference |
| Bladder Urothelial Carcinoma | Not specified | VEGF & MMP-9 | Correlation between VEGF and MMP-9 expression | [30] |
| Hepatocellular Carcinoma | VEGF-B treatment | MMP-9 | Increased expression and activity | [31] |
| Peritoneal Endometriosis | Rat Model | VEGF, Flk-1, MMP-9 | Higher expression in endometriotic lesions | [32] |
Experimental Protocols
Clonogenic Survival Assay
-
Cell Seeding: Prepare a single-cell suspension and seed a predetermined number of cells (e.g., 200-1000 cells/well) into 6-well plates. Allow cells to attach overnight.
-
Treatment: Treat cells with the desired concentrations of this compound and/or radiation.
-
Incubation: Incubate the plates for 7-14 days to allow for colony formation.
-
Fixation and Staining: Fix the colonies with a solution like 4% paraformaldehyde and stain with 0.5% crystal violet.
-
Colony Counting: Count colonies containing at least 50 cells.
γH2AX Foci Formation Assay
-
Cell Culture and Treatment: Grow cells on coverslips and treat with this compound and/or a DNA damaging agent.
-
Fixation and Permeabilization: Fix cells with 4% paraformaldehyde and permeabilize with a detergent like Triton X-100.
-
Immunostaining: Block non-specific binding sites and incubate with a primary antibody against γH2AX, followed by a fluorescently labeled secondary antibody.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides.
-
Imaging and Analysis: Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.[11][12][13][14][15]
Endothelial Cell Tube Formation Assay
-
Matrix Coating: Coat the wells of a 96-well plate with a basement membrane matrix (e.g., Matrigel) and allow it to polymerize.
-
Cell Seeding: Seed endothelial cells onto the matrix-coated wells in the presence or absence of this compound and/or angiogenic stimuli.
-
Incubation: Incubate for 4-18 hours to allow for the formation of capillary-like structures.
-
Imaging and Quantification: Capture images of the tube network and quantify parameters such as the number of tubes, tube length, and number of branch points.[19][20][21][22][23]
Visualizations
Caption: this compound's inhibition of the Homologous Recombination pathway.
Caption: Experimental workflow for investigating potential effects on angiogenesis.
Caption: A logical troubleshooting guide for unexpected experimental results.
References
- 1. This compound sensitizes cells to radiation via inhibition of homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The combination of hyperthermia or chemotherapy with this compound for effective radiosensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exerts Radiosensitizing Effects on Oral Squamous Cell Carcinoma Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. mcgillradiobiology.ca [mcgillradiobiology.ca]
- 8. en.bio-protocol.org [en.bio-protocol.org]
- 9. bio-protocol.org [bio-protocol.org]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. Protocol for Quantifying γH2AX Foci in Irradiated Cells Using Immunofluorescence and Fiji Software - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Video: Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks [jove.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Streamlined Quantification of p-γ-H2AX Foci for DNA Damage Analysis in Melanoma and Melanocyte Co-cultures Exposed to FLASH Irradiation Using Automated Image Cytometry [bio-protocol.org]
- 16. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]
- 17. RAD51 Foci as a Biomarker Predictive of Platinum Chemotherapy Response in Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An ex vivo assay of XRT-induced Rad51 foci formation predicts response to PARP-inhibition in ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. KoreaMed Synapse [synapse.koreamed.org]
- 20. merckmillipore.com [merckmillipore.com]
- 21. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - US [thermofisher.com]
- 22. researchgate.net [researchgate.net]
- 23. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Assays to Examine Endothelial Cell Migration, Tube Formation, and Gene Expression Profiles - PMC [pmc.ncbi.nlm.nih.gov]
- 25. benchchem.com [benchchem.com]
- 26. The Endothelial Cell Transwell Migration and Invasion Assay [sigmaaldrich.com]
- 27. 2.6. Endothelial cell migration assay [bio-protocol.org]
- 28. Nitric oxide synthases: regulation and function - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Feedback inhibition of nitric oxide synthase activity by nitric oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 30. The Role of MMP-9 and VEGF in the Invasion State of Bladder Urothelial Carcinoma | Guntarno | The Indonesian Biomedical Journal [inabj.org]
- 31. VEGFR-1 activation-induced MMP-9-dependent invasion in hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
How to adjust Gimeracil dosage in animal models with renal impairment
Welcome to the Technical Support Center. This resource provides guidance for researchers, scientists, and drug development professionals on adjusting Gimeracil dosage in animal models with renal impairment.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to adjust this compound dosage in animal models with renal impairment?
This compound, a component of the oral anticancer agent S-1, is primarily cleared by the kidneys. In the presence of renal impairment, this compound's clearance is reduced, leading to its accumulation in the plasma. This compound is a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the catabolism of 5-fluorouracil (B62378) (5-FU). Elevated this compound levels result in stronger DPD inhibition, which in turn leads to a significant increase in the systemic exposure to 5-FU. This heightened and prolonged exposure to 5-FU can cause severe toxicities, including myelosuppression and gastrointestinal issues. Therefore, adjusting the this compound dosage in animal models with compromised renal function is essential to avoid excessive toxicity and to obtain reliable and reproducible experimental results.
Q2: How can I model renal impairment in rodents for this compound studies?
Two common and well-established methods for inducing chronic kidney disease (CKD) in rodent models are the 5/6 nephrectomy model and the adenine-induced nephropathy model.
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5/6 Nephrectomy: This surgical model involves the removal of one kidney and the ligation of branches of the renal artery of the remaining kidney, or the removal of the upper and lower thirds of one kidney and the complete removal of the contralateral kidney. This reduction in renal mass leads to a progressive decline in renal function.
-
Adenine-Induced Nephropathy: This is a non-surgical model where renal impairment is induced by administering adenine (B156593) in the diet. Adenine is metabolized to 2,8-dihydroxyadenine, which precipitates in the renal tubules, causing tubular injury and chronic inflammation, leading to CKD.
The choice of model may depend on the specific research question and the desired characteristics of the renal impairment.
Q3: How do I assess the level of renal impairment in my animal models?
The most common method to assess renal function in animal models is by measuring the glomerular filtration rate (GFR). A practical surrogate for GFR is the creatinine (B1669602) clearance (CrCl). This can be determined by measuring plasma creatinine, urine creatinine, and urine volume over a specific period (typically 24 hours).
Formula for Creatinine Clearance:
CrCl (mL/min) = ([Urine Creatinine] x Urine Volume) / ([Plasma Creatinine] x Time)
Regular monitoring of plasma creatinine and body weight is also crucial. An increase in plasma creatinine is a key indicator of declining renal function.
Q4: Is there a specific formula to adjust this compound dosage based on creatinine clearance in rats?
Currently, there is no validated, universally accepted formula for the precise adjustment of this compound dosage in rodent models of renal impairment. However, pharmacokinetic studies in rats with induced CKD provide valuable data to guide dosage modifications.
A study on S-1 in rats with CKD induced by 5/6 nephrectomy and adenine demonstrated a clear correlation between the severity of renal impairment (as indicated by increased plasma creatinine) and the reduced clearance of this compound (referred to as CDHP). The data from this study can be used to make informed decisions on dosage adjustments.
The general principle is to reduce the this compound dose in proportion to the reduction in its clearance. As a starting point, researchers can use the data from the aforementioned study to estimate the required dose reduction based on the observed plasma creatinine levels in their own animal models. It is recommended to perform pilot pharmacokinetic studies to verify the plasma concentrations of this compound and 5-FU after a dose adjustment.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Unexpectedly high toxicity (e.g., severe weight loss, mortality) in renally impaired animals. | This compound dose is too high for the degree of renal impairment, leading to excessive 5-FU exposure. | 1. Immediately cease administration of the drug. 2. Re-evaluate the severity of renal impairment in the animals. 3. Reduce the this compound dosage significantly for subsequent experiments. 4. Consider a pilot study with a small group of animals to determine a safer and more effective dose. |
| High variability in experimental results within the same group of renally impaired animals. | 1. Inconsistent induction of renal impairment, leading to varying degrees of kidney function. 2. Variability in drug administration or absorption. | 1. Ensure the surgical procedure (5/6 nephrectomy) or adenine administration is highly standardized. 2. Stratify animals into subgroups based on their baseline plasma creatinine levels before starting the treatment. 3. Ensure accurate and consistent oral gavage technique if applicable. |
| Plasma 5-FU levels are lower than expected despite renal impairment. | 1. The this compound dose reduction was too aggressive. 2. Issues with the formulation or administration of S-1. | 1. Re-evaluate the dosage adjustment based on the pharmacokinetic data. 2. Verify the stability and concentration of the dosing solution. 3. Confirm the accuracy of the administration volume. |
Experimental Protocols
Protocol 1: 5/6 Nephrectomy in Rats
This protocol describes a two-step surgical procedure to induce chronic kidney disease.
-
Anesthesia and Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave and disinfect the surgical area on the left flank.
-
Place the animal on a heating pad to maintain body temperature.
-
-
Step 1: Left Kidney Partial Nephrectomy:
-
Make a flank incision to expose the left kidney.
-
Ligate two of the three branches of the left renal artery.
-
Alternatively, surgically excise the upper and lower thirds of the kidney.
-
Suture the muscle and skin layers.
-
-
Recovery and Second Surgery (1 week later):
-
Allow the animal to recover for one week.
-
Anesthetize the rat and make an incision on the right flank.
-
-
Step 2: Right Kidney Nephrectomy:
-
Expose the right kidney.
-
Ligate the renal artery and vein.
-
Remove the entire right kidney.
-
Suture the muscle and skin layers.
-
-
Post-operative Care:
-
Provide analgesics as required.
-
Monitor the animal for signs of distress, infection, or dehydration.
-
Allow several weeks for the CKD to stabilize before commencing drug studies.
-
Protocol 2: Adenine-Induced Nephropathy in Rats
-
Diet Preparation:
-
Prepare a customized rat chow containing 0.75% (w/w) adenine.
-
-
Induction Period:
-
Feed the rats with the adenine-supplemented diet for 2 to 4 weeks.
-
Provide free access to water.
-
-
Monitoring:
-
Monitor body weight and food intake regularly.
-
Observe for any clinical signs of illness.
-
-
Washout Period:
-
After the induction period, switch the animals back to a standard diet.
-
Allow a washout period for the acute effects to subside and for chronic kidney disease to establish.
-
-
Assessment of Renal Function:
-
Collect blood and urine samples to measure plasma creatinine and creatinine clearance to confirm the development of CKD.
-
Quantitative Data Summary
Table 1: Pharmacokinetic Parameters of this compound (CDHP) in Rat Models of Chronic Kidney Disease (CKD)
| Group | Plasma Creatinine (mg/dL) | This compound (CDHP) Clearance (mL/min/kg) | This compound (CDHP) AUC₀₋∞ (ng·h/mL) |
| Normal | 0.2 ± 0.03 | 25.4 ± 3.1 | 131.2 ± 15.9 |
| 5/6 Nephrectomy CKD | 0.5 ± 0.1 | 12.1 ± 2.5 | 274.5 ± 56.7 |
| Adenine-induced CKD | 0.9 ± 0.2 | 6.6 ± 1.8 | 503.1 ± 137.8 |
Data are presented as mean ± standard deviation. AUC: Area under the plasma concentration-time curve.
Visualizations
Caption: Mechanism of action of S-1, highlighting this compound's role in inhibiting DPD.
Caption: Experimental workflow for this compound studies in renally impaired animal models.
Technical Support Center: Troubleshooting Experimental Variability in DPD Inhibition Levels with Gimeracil
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Gimeracil to study Dihydropyrimidine (B8664642) Dehydrogenase (DPD) inhibition. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability and ensure the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound on DPD?
A1: this compound is a potent and selective inhibitor of Dihydropyrimidine Dehydrogenase (DPD).[1] It functions as a competitive inhibitor, meaning it binds to the active site of the DPD enzyme, thereby preventing the breakdown of its natural substrates, such as uracil (B121893) and thymine, as well as fluoropyrimidine drugs like 5-fluorouracil (B62378) (5-FU).[2][3] This inhibition is reversible.[4] By blocking DPD activity, this compound increases the concentration and prolongs the half-life of 5-FU, which is a key mechanism for enhancing its anti-cancer effects.[5]
Q2: What is the expected IC50 value for this compound against DPD?
A2: The half-maximal inhibitory concentration (IC50) for this compound's inhibition of DPD can vary between experiments. However, a reported in vitro IC50 value is approximately 95 nM .[4] It is important to note that IC50 values can be influenced by various experimental conditions.[6] A significant deviation from this value may indicate an issue with your assay setup.
Q3: My this compound stock solution appears to have lost potency. How should I prepare and store it?
A3: Proper preparation and storage of this compound stock solutions are crucial for maintaining its inhibitory activity. This compound has low aqueous solubility, so it is typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO).[7]
-
Preparation : To prepare a 10 mM stock solution, dissolve 1.455 mg of this compound (molecular weight: 145.54 g/mol ) in 1 mL of anhydrous, sterile-filtered DMSO.[8] Ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C can aid dissolution.[7]
-
Storage : Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[7] Store aliquots at -20°C for short-term storage (weeks to months) or at -80°C for long-term storage (months to years).[7] For in vitro assays, the final DMSO concentration in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[2]
Q4: I am observing high background noise in my DPD inhibition assay. What are the common causes?
A4: High background in an enzyme inhibition assay can obscure your results and lead to inaccurate IC50 calculations. Common causes include:
-
Reagent Contamination : Ensure all buffers, enzyme preparations, and substrates are free from contamination.
-
Non-specific Binding : Inadequate blocking or high antibody concentrations (in antibody-based detection methods) can lead to non-specific signal.[9]
-
Substrate Instability : The substrate for the DPD enzyme may be unstable under your assay conditions.
-
Assay Plate Issues : The type of microplate used can sometimes contribute to background signal.
-
Compound Interference : this compound itself, at very high concentrations, might interfere with the detection method. It is important to include a "compound only" control (without the enzyme) to test for this.[2]
Troubleshooting Guides
Issue 1: Inconsistent or Non-reproducible IC50 Values
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Cell-Based Assay Variability | - Standardize cell seeding density.- Use cells within a consistent and low passage number range.- Regularly test for mycoplasma contamination. | Cell health, density, and passage number can significantly impact drug sensitivity and metabolic activity, leading to variable IC50 values.[6] |
| Compound Instability/Precipitation | - Prepare fresh dilutions of this compound from a frozen stock for each experiment.- Visually inspect for any precipitation after dilution into aqueous assay buffer.- Ensure the final solvent concentration (e.g., DMSO) is consistent and non-toxic across all wells. | This compound has poor aqueous solubility and may precipitate when diluted from a high-concentration stock, reducing its effective concentration.[10] |
| Inconsistent Incubation Times | - Use a multichannel pipette for adding reagents to minimize timing differences between wells.- Ensure consistent incubation times for both the compound pre-incubation and the enzyme reaction. | Enzyme kinetics are time-dependent. Variations in incubation times will lead to inconsistent levels of product formation and inhibition.[2] |
| Reagent Variability | - Use the same lot of DPD enzyme, substrate, and cofactors for a set of comparative experiments.- Qualify new lots of reagents before use in critical experiments. | Different batches of biological reagents can have varying activity levels, affecting the assay's performance.[6] |
Issue 2: No or Very Low DPD Inhibition Observed
Possible Causes and Solutions
| Potential Cause | Troubleshooting Step | Rationale |
| Inactive this compound | - Verify the purity and integrity of your this compound solid stock using analytical methods like HPLC or LC-MS.- Prepare a fresh stock solution from a new vial of this compound. | The compound may have degraded due to improper storage or handling. |
| Inactive DPD Enzyme | - Confirm the activity of your DPD enzyme preparation with a positive control (a known substrate) and without any inhibitor.- Ensure the enzyme has been stored correctly (typically at -80°C) and has not undergone multiple freeze-thaw cycles. | The DPD enzyme is sensitive and can lose activity if not handled and stored properly. |
| Incorrect Assay Conditions | - Verify the pH of your assay buffer is within the optimal range for DPD activity (typically around pH 7.4).- Ensure the concentration of the substrate (e.g., 5-FU or uracil) and the cofactor (NADPH) are appropriate. | DPD enzyme activity is highly dependent on pH and the availability of its substrate and cofactor. |
| Insufficient this compound Concentration | - Review your dilution calculations.- Test a wider range of this compound concentrations, extending to higher concentrations. | The concentrations tested may be too low to elicit a significant inhibitory effect. |
Data Presentation
Table 1: Summary of Factors Leading to Experimental Variability in DPD Inhibition Assays
| Factor Category | Specific Variable | Potential Impact on Results |
| Compound-Related | Purity and Integrity | Lower purity leads to inaccurate effective concentration. |
| Solubility and Precipitation | Reduced solubility leads to lower than expected inhibition. | |
| Stock Solution Stability | Degradation of this compound results in decreased potency. | |
| Enzyme-Related | Enzyme Activity and Stability | Low enzyme activity will result in a weak signal and inaccurate inhibition measurements. |
| Enzyme Concentration | Variations in enzyme concentration will alter the reaction rate. | |
| Assay Conditions | pH of Buffer | Suboptimal pH can drastically reduce enzyme activity. |
| Substrate/Cofactor Concentration | Concentrations that are too high or too low can affect the enzyme kinetics and the apparent IC50 value. | |
| Incubation Time and Temperature | Inconsistent timing and temperature will lead to variability in the extent of the enzymatic reaction. | |
| Data Analysis | Curve Fitting Model | Using an inappropriate model for non-linear regression can lead to inaccurate IC50 determination. |
Experimental Protocols
Detailed Protocol: In Vitro DPD Inhibition Assay (Spectrophotometric Method)
This protocol is adapted from a general procedure for DPD inhibition assays and is suitable for determining the IC50 of this compound.[11]
Materials:
-
Recombinant Human Dihydropyrimidine Dehydrogenase (DPYD)
-
This compound
-
Uracil (Substrate)
-
NADPH (Cofactor)
-
Assay Buffer: 100 mM Potassium Phosphate buffer, pH 7.4
-
Detection Reagent: WST-1 (Water Soluble Tetrazolium salt)
-
Electron Mediator: 1-Methoxy-5-methylphenazinium methyl sulfate (B86663) (1-mPMS)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a stock solution of Uracil in the Assay Buffer.
-
Prepare a stock solution of NADPH in the Assay Buffer.
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is below 0.5%.
-
Prepare the DPYD enzyme solution by diluting the enzyme stock in cold Assay Buffer. Keep the enzyme on ice.
-
-
Assay Setup:
-
Add 20 µL of the this compound serial dilutions to the wells of a 96-well plate.
-
Include a "100% Activity Control" well containing Assay Buffer with the same final DMSO concentration as the this compound wells.
-
Include a "No Enzyme Control" well containing Assay Buffer with DMSO.
-
-
Enzyme Addition and Pre-incubation:
-
Add 40 µL of the DPYD enzyme solution to all wells except the "No Enzyme Control" wells.
-
To the "No Enzyme Control" wells, add 40 µL of Assay Buffer.
-
Mix gently and pre-incubate for 10 minutes at 37°C.
-
-
Reaction Initiation and Incubation:
-
Prepare a Substrate/Cofactor Mix by combining the Uracil and NADPH stock solutions.
-
Initiate the reaction by adding 40 µL of the Substrate/Cofactor Mix to all wells.
-
Incubate the plate for 30-60 minutes at 37°C.
-
-
Detection:
-
Stop the reaction by adding 20 µL of the Detection Reagent Mix (WST-1 and 1-mPMS).
-
Incubate for an additional 10-15 minutes at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the "No Enzyme Control" from all other readings.
-
Calculate the percentage of inhibition for each this compound concentration relative to the "100% Activity Control".
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and use non-linear regression to determine the IC50 value.
-
Mandatory Visualizations
Caption: Competitive inhibition of DPD by this compound, preventing 5-FU breakdown.
Caption: A logical workflow for troubleshooting inconsistent DPD inhibition results.
References
- 1. scbt.com [scbt.com]
- 2. benchchem.com [benchchem.com]
- 3. What are DPD inhibitors and how do they work? [synapse.patsnap.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques to minimize gastrointestinal toxicity of Gimeracil-containing combinations
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with gimeracil-containing combinations, such as S-1 (Tegafur/Gimeracil/Oteracil). Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize and manage gastrointestinal (GI) toxicity in your preclinical experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of this compound and how does it contribute to both efficacy and toxicity?
A1: this compound is a potent inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPD). DPD is the primary enzyme responsible for the degradation of 5-fluorouracil (B62378) (5-FU), the active cytotoxic agent derived from the prodrug tegafur. By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its anti-tumor efficacy. However, this sustained high level of 5-FU is also a major contributor to its toxicity, including gastrointestinal side effects.[1][2]
Q2: What is the role of oteracil in this compound-containing combinations like S-1?
A2: Oteracil is included in combinations like S-1 to selectively reduce the gastrointestinal toxicity of 5-FU. It acts as an inhibitor of the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT) primarily within the gastrointestinal mucosa.[2][3] OPRT is involved in the conversion of 5-FU to its active cytotoxic metabolites. By inhibiting this conversion locally in the gut, oteracil decreases the concentration of active 5-FU in the gastrointestinal tract, thereby mitigating side effects like diarrhea and mucositis, without compromising the systemic anti-tumor activity.[3][4]
Q3: What are the most common gastrointestinal toxicities observed with this compound-containing combinations?
A3: The most frequently reported gastrointestinal toxicities associated with this compound-containing combinations include diarrhea, nausea, vomiting, stomatitis (oral mucositis), and anorexia (loss of appetite).[2][5] The severity of these side effects can be dose-limiting and may necessitate dose reduction or interruption of treatment.
Troubleshooting Guides
Issue: Severe Diarrhea in Experimental Animals
1. Pharmacological Intervention:
-
Loperamide (B1203769): As a first-line treatment for uncomplicated diarrhea, loperamide, a synthetic opioid, can be administered. It acts by slowing intestinal motility and increasing fluid absorption.[6]
-
Octreotide (B344500): For more severe or loperamide-refractory diarrhea, octreotide, a somatostatin (B550006) analog, is a more potent option. It inhibits the secretion of various gastrointestinal hormones, reduces intestinal fluid secretion, and slows motility.[1][2][7]
2. Supportive Care:
-
Ensure adequate hydration and electrolyte balance.
-
Monitor for signs of dehydration and weight loss.
Issue: Significant Nausea and Vomiting (or Pica in Rodents)
1. Prophylactic Anti-emetic Therapy:
-
Administer a 5-HT3 receptor antagonist (e.g., ondansetron, granisetron) prior to the administration of the this compound-containing combination.
-
For highly emetogenic regimens, a combination of a 5-HT3 receptor antagonist, a neurokinin-1 (NK1) receptor antagonist (e.g., aprepitant), and a corticosteroid (e.g., dexamethasone) is recommended.
2. Management of Breakthrough Nausea/Vomiting:
-
Administer a dopamine (B1211576) receptor antagonist (e.g., metoclopramide, prochlorperazine) as a rescue medication.
-
Ensure the animal has easy access to food and water, and monitor for changes in eating habits.
Issue: Oral Mucositis
1. Prophylactic Use of Probiotics:
-
Oral administration of certain probiotic strains, particularly Lactobacillus species, has been shown to reduce the incidence and severity of chemotherapy-induced oral mucositis.[8]
2. Supportive Care:
-
Provide soft food to minimize irritation.
-
Monitor for oral lesions and signs of infection.
Data Presentation
Table 1: Comparison of Loperamide and Octreotide for Chemotherapy-Induced Diarrhea
| Parameter | Loperamide | Octreotide | Study Population | Source |
| Complete Resolution of Diarrhea | 15% (3/20) | 90% (19/21) | 41 patients with 5-FU-induced diarrhea | [3] |
| Complete Resolution of Diarrhea (within 4 days) | 30% | 80% | 40 patients with chemotherapy-related diarrhea | [7] |
| Mean Duration to Remission (days) | 6.1 | 3.4 | 40 patients with chemotherapy-related diarrhea | [7] |
| Complete Response Rate (at 48h, initial dose) | 86% | 45% | 36 bone marrow transplant and leukemia patients | [1] |
| Complete Response Rate (with dose escalation) | 92% (at 4 mg q6h) | 78% (up to 2,400 µ g/day ) | 31 evaluable bone marrow transplant and leukemia patients | [1] |
Experimental Protocols
Protocol 1: Induction and Assessment of Chemotherapy-Induced Diarrhea in a Rodent Model
This protocol provides a general framework for inducing and evaluating diarrhea in rats or mice.
Materials:
-
Chemotherapeutic agent (e.g., 5-Fluorouracil or Irinotecan)
-
Vehicle for drug administration (e.g., sterile saline)
-
Experimental animals (rats or mice)
-
Cages with absorbent bedding
-
Balance for daily weight measurement
-
Diarrhea scoring chart
Procedure:
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment, with free access to food and water.
-
Drug Administration:
-
5-Fluorouracil (Mouse Model): Administer 5-FU at a dose of 50 mg/kg via intraperitoneal (IP) injection daily for four consecutive days.[6]
-
Irinotecan (B1672180) (Rat Model): Administer irinotecan at a dose of 191.7 mg/kg via intravenous (IV) infusion daily for two consecutive days.[6]
-
-
Monitoring and Assessment:
-
Record the body weight of each animal daily.
-
Observe and score the consistency of the fecal pellets daily using a standardized scale (e.g., 0 = normal, well-formed pellets; 1 = soft, partially formed pellets; 2 = watery, unformed stools).
-
The incidence and duration of diarrhea should be recorded for each animal.
-
-
Intervention (Optional):
-
To test the efficacy of a therapeutic agent, administer the compound (e.g., loperamide, octreotide) at a predetermined dose and schedule following the onset of diarrhea. A vehicle control group should be included.
-
Protocol 2: Assessment of Chemotherapy-Induced Nausea via Pica Model in Rats
Since rats cannot vomit, the consumption of non-nutritive substances (pica), such as kaolin (B608303) clay, is used as a surrogate measure for nausea.
Materials:
-
Chemotherapeutic agent (e.g., Cisplatin)
-
Kaolin pellets
-
Standard rat chow
-
Specialized caging system that allows for separate measurement of kaolin and food intake.
Procedure:
-
Acclimatization: Acclimate rats to the specialized cages and provide them with both standard chow and kaolin pellets for several days to establish baseline intake levels.
-
Drug Administration: Administer the chemotherapeutic agent (e.g., cisplatin (B142131) at 3 or 6 mg/kg, IP) to induce nausea.[9]
-
Measurement of Pica:
-
Intervention (Optional):
-
Administer an anti-emetic agent prior to or following the chemotherapeutic agent to assess its ability to reduce kaolin consumption.
-
Signaling Pathways and Experimental Workflows
Metabolic Pathway of S-1 (Tegafur/Gimeracil/Oteracil)
References
- 1. Randomized trial of loperamide versus dose escalation of octreotide acetate for chemotherapy-induced diarrhea in bone marrow transplant and leukemia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Octreotide versus loperamide in the treatment of fluorouracil-induced diarrhea: a randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ovid.com [ovid.com]
- 4. 5-Fluorouracil Induced Intestinal Mucositis via Nuclear Factor-κB Activation by Transcriptomic Analysis and In Vivo Bioluminescence Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation and validation of chemotherapy-specific diarrhoea and histopathology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Subcutaneous octreotide versus oral loperamide in the treatment of diarrhea following chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Detection of Nausea-Like Response in Rats by Monitoring Facial Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemotherapy-induced Pica in Rats Reduced by Electroacupuncture - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Frontiers | Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment [frontiersin.org]
- 13. Cisplatin-Induced Anorexia and Pica Behavior in Rats Enhanced by Chronic Stress Pretreatment - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring and Managing Gimeracil's Hematological Impact In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on monitoring and managing the hematological effects of Gimeracil in a preclinical, in vivo setting. The information is presented in a question-and-answer format, supplemented with detailed experimental protocols, troubleshooting guides, and visual diagrams to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it impact hematological parameters?
A1: this compound is an inhibitor of the enzyme dihydropyrimidine (B8664642) dehydrogenase (DPYD). DPYD is the rate-limiting enzyme in the catabolism of pyrimidines, including the chemotherapeutic agent 5-fluorouracil (B62378) (5-FU).[1][2][3] By inhibiting DPYD, this compound increases the bioavailability and prolongs the half-life of 5-FU and its prodrugs, such as tegafur.[2][4]
While this compound's primary role is to enhance the efficacy of fluoropyrimidine-based drugs, disruption of pyrimidine (B1678525) metabolism can indirectly affect hematopoiesis. Rapidly dividing cells, such as hematopoietic stem and progenitor cells in the bone marrow, are sensitive to imbalances in nucleotide pools required for DNA synthesis and replication.[1] This can lead to hematological toxicities, including:
-
Neutropenia: A decrease in neutrophils, a type of white blood cell crucial for fighting infections.[2][5]
-
Anemia: A reduction in red blood cells or hemoglobin, leading to decreased oxygen-carrying capacity.[2][5]
-
Thrombocytopenia: A lower than normal number of platelets, which can increase the risk of bleeding.[2]
These effects are a form of myelosuppression, a common side effect of many chemotherapeutic agents.[6]
Q2: What are the key hematological parameters to monitor when administering this compound in vivo?
A2: A complete blood count (CBC) with differential is the primary tool for monitoring hematological toxicity. Key parameters to monitor include:
-
White Blood Cell (WBC) Count: Total number of white blood cells.
-
Absolute Neutrophil Count (ANC): The number of neutrophils. This is a critical indicator of infection risk.
-
Red Blood Cell (RBC) Count: Total number of red blood cells.
-
Hemoglobin (Hgb) and Hematocrit (Hct): Measures of the oxygen-carrying capacity of the blood.
-
Platelet (PLT) Count: The number of platelets, essential for blood clotting.
-
Reticulocyte Count: A measure of new red blood cell production by the bone marrow, which can indicate the bone marrow's response to anemia.
Q3: What is the expected onset and duration of this compound-induced hematological changes?
A3: While specific data for this compound monotherapy is limited in publicly available literature, the timeline for hematological toxicity is expected to be similar to that of other agents that interfere with DNA synthesis. The nadir (the lowest point) for neutrophil and platelet counts is typically observed 7-14 days after drug administration, with recovery generally beginning by day 21. The severity and timing can be dose-dependent.
Q4: How can I manage this compound-induced hematological toxicity in my animal models?
A4: Management strategies in a research setting aim to mitigate toxicity while maintaining the scientific objectives of the study. Options include:
-
Dose Reduction or Interruption: If severe myelosuppression is observed, reducing the dose of this compound or temporarily halting administration can allow for bone marrow recovery.
-
Supportive Care:
-
Growth Factors: Administration of granulocyte colony-stimulating factor (G-CSF) can be considered to stimulate neutrophil production and reduce the duration of severe neutropenia.
-
Fluid and Nutritional Support: Ensure animals have easy access to food and water, as myelosuppression can be associated with general malaise.
-
Aseptic Technique: Maintain strict aseptic techniques during all procedures to minimize the risk of infection in neutropenic animals.
-
Data Presentation: Expected Hematological Changes
The following table provides an illustrative example of the expected trends in hematological parameters following the administration of a myelosuppressive agent that disrupts pyrimidine metabolism. Note: This is a generalized representation and the actual magnitude and timing of changes will depend on the specific this compound dose, animal model, and experimental conditions.
| Parameter | Baseline (Day 0) | Nadir (Approx. Day 7-10) | Recovery (Approx. Day 21) |
| White Blood Cell (WBC) Count (x10³/µL) | 8.0 - 12.0 | 1.0 - 3.0 | 7.0 - 11.0 |
| Absolute Neutrophil Count (ANC) (x10³/µL) | 1.5 - 4.0 | < 0.5 | 1.0 - 3.5 |
| Red Blood Cell (RBC) Count (x10⁶/µL) | 7.0 - 9.5 | 5.5 - 7.0 | 6.5 - 9.0 |
| Hemoglobin (g/dL) | 12.0 - 15.0 | 9.0 - 11.0 | 11.0 - 14.0 |
| Platelet Count (x10³/µL) | 800 - 1200 | 200 - 500 | 700 - 1100 |
Troubleshooting Guide
| Issue | Possible Causes | Recommended Actions |
| Hemolyzed Blood Sample | - Difficult blood collection (e.g., excessive suction, small needle gauge).- Vigorous mixing of the sample.- Improper sample storage (e.g., freezing). | - Use a larger gauge needle if possible.- Apply gentle, consistent pressure during blood withdrawal.- Gently invert the collection tube 8-10 times to mix with anticoagulant.- Do not freeze whole blood samples for hematology. |
| Unexpectedly Low Platelet Count | - Platelet clumping due to inadequate mixing with anticoagulant.- Delayed sample analysis. | - Ensure immediate and gentle mixing of the blood sample with EDTA.- Analyze samples as soon as possible after collection.- Visually inspect the blood smear for platelet clumps. |
| Inconsistent Results Between Animals in the Same Group | - Variation in drug administration (e.g., incorrect volume, leakage).- Individual animal variability in drug metabolism or sensitivity.- Pre-analytical variables (e.g., stress during blood collection). | - Refine and standardize the drug administration technique.- Increase the number of animals per group to account for biological variability.- Handle animals gently and consistently during procedures. |
| Greater Than Expected Myelosuppression | - Dosing error.- Increased sensitivity of the animal strain.- Interaction with other administered compounds. | - Double-check dose calculations and administration volumes.- Consider a dose de-escalation study to determine the maximum tolerated dose (MTD).- Review all co-administered substances for potential synergistic toxicities. |
Experimental Protocols
Protocol 1: Complete Blood Count (CBC) Analysis in Mice
Objective: To obtain a complete blood count to assess hematological parameters.
Materials:
-
EDTA-coated micro-collection tubes
-
Appropriate gauge needles (e.g., 25-27G) and syringes
-
Automated hematology analyzer calibrated for mouse blood
-
Microscope slides
-
Wright-Giemsa stain
Procedure:
-
Blood Collection:
-
Collect approximately 50-100 µL of blood via a suitable method (e.g., saphenous vein, facial vein, or terminal cardiac puncture).
-
Immediately transfer the blood into an EDTA-coated micro-collection tube.
-
Gently invert the tube 8-10 times to ensure thorough mixing with the anticoagulant and prevent clotting.
-
-
Sample Analysis:
-
Analyze the whole blood sample using an automated hematology analyzer according to the manufacturer's instructions. Ensure the analyzer is set to the correct species (mouse).
-
-
Blood Smear Preparation:
-
Place a small drop of blood on a clean microscope slide.
-
Use a second slide at a 30-45 degree angle to spread the blood in a smooth, thin layer.
-
Allow the smear to air dry completely.
-
-
Staining and Microscopic Examination:
-
Stain the dried smear with Wright-Giemsa stain.
-
Examine the smear under a microscope to assess cell morphology and to look for abnormalities such as platelet clumps or abnormal cell shapes.
-
Protocol 2: Bone Marrow Smear Preparation and Analysis in Mice
Objective: To assess bone marrow cellularity and morphology.
Materials:
-
Dissection tools
-
Sterile phosphate-buffered saline (PBS)
-
1 mL syringe with a 25G needle
-
Microscope slides
-
Fetal Bovine Serum (FBS)
-
Methanol (B129727) (for fixation)
-
Wright-Giemsa stain
Procedure:
-
Bone Marrow Harvest:
-
Euthanize the mouse and dissect the femur and/or tibia.
-
Carefully remove the surrounding muscle tissue.
-
Cut both ends of the bone to expose the marrow cavity.
-
-
Marrow Flushing and Smear Preparation:
-
Insert a 25G needle attached to a 1 mL syringe containing PBS into one end of the bone.
-
Gently flush the bone marrow out onto a clean microscope slide.
-
Alternatively, a small paintbrush dipped in FBS can be used to gently scoop out marrow and smear it onto a slide.
-
Another method is to make a touch preparation by gently touching the exposed marrow to a slide. A second slide can then be used to gently create a squash preparation.
-
-
Fixation and Staining:
-
Allow the smears to air dry completely.
-
Fix the slides in absolute methanol for 1-2 minutes.
-
Stain the fixed smears with Wright-Giemsa stain.
-
-
Microscopic Analysis:
-
Examine the stained smears under a microscope.
-
Assess the overall cellularity and the ratio of myeloid to erythroid precursors (M:E ratio).
-
Evaluate the morphology of hematopoietic cells at different stages of maturation.
-
Signaling Pathways and Experimental Workflows
This compound's Impact on Hematopoiesis
This compound inhibits dihydropyrimidine dehydrogenase (DPYD), a key enzyme in the pyrimidine degradation pathway. This disruption can lead to an imbalance in the nucleotide pools essential for DNA synthesis in rapidly dividing hematopoietic stem and progenitor cells, potentially leading to myelosuppression.
Caption: this compound's mechanism leading to potential myelosuppression.
Experimental Workflow for Monitoring Hematological Parameters
A systematic workflow is essential for accurately assessing the hematological impact of this compound in vivo. This includes baseline measurements, regular monitoring post-administration, and terminal analyses.
Caption: Workflow for in vivo hematological monitoring.
Troubleshooting Logic for Unexpected Hematological Results
When encountering unexpected data, a logical troubleshooting process can help identify the root cause, whether it is a biological effect or a technical artifact.
Caption: Logical steps for troubleshooting unexpected hematological data.
References
- 1. Impaired DNA Replication within Progenitor Cell Pools Promotes Leukemogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical effect of three different inhibitors of purine/pyrimidine metabolism on differentiation in HL60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism: Dynamic and Versatile Pathways in Pathogens and Cellular Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ec.europa.eu [ec.europa.eu]
- 5. biorxiv.org [biorxiv.org]
- 6. Phase II trial of megestrol in the supportive care of patients receiving dose-intensive chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Gimeracil Bioavailability in Experimental Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in enhancing the bioavailability of Gimeracil during experimental research.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the oral bioavailability of this compound?
A1: The primary challenges in achieving adequate oral bioavailability for this compound stem from its physicochemical properties. This compound is reported to have low aqueous solubility, which can limit its dissolution in the gastrointestinal fluids, a prerequisite for absorption. As a weakly basic pyridine (B92270) derivative, its solubility is pH-dependent. Furthermore, its permeability across the intestinal epithelium may also be a limiting factor, potentially classifying it as a Biopharmaceutics Classification System (BCS) Class IV drug (low solubility, low permeability).
Q2: What are the initial steps to consider for improving this compound's bioavailability?
A2: A systematic approach is recommended. First, thoroughly characterize the physicochemical properties of your this compound substance, including its intrinsic solubility, pKa, and stability across a physiologically relevant pH range (pH 1.2 to 7.4). Subsequently, explore simple formulation strategies such as pH modification and the use of co-solvents before moving to more complex approaches like nanoparticle engineering or solid dispersions.
Q3: How can pH modification be used to enhance this compound's solubility?
A3: As a weak base, this compound's solubility can be significantly increased in acidic environments where it can be protonated to form a more soluble salt. Formulating this compound in a vehicle with an acidic pH or co-administering it with an acidifier can enhance its dissolution in the upper gastrointestinal tract.
Q4: What are amorphous solid dispersions and how can they improve this compound's bioavailability?
A4: Amorphous solid dispersions (ASDs) involve dispersing this compound in its amorphous (non-crystalline) form within a hydrophilic polymer matrix. The amorphous form of a drug typically exhibits higher apparent solubility and faster dissolution rates compared to its crystalline counterpart. This can lead to a supersaturated concentration in the gastrointestinal fluid, thereby increasing the driving force for absorption.
Q5: Can nanoparticle formulations be effective for this compound?
A5: Yes, formulating this compound into nanoparticles can significantly enhance its oral bioavailability. Nanonization increases the surface area-to-volume ratio of the drug particles, which, according to the Noyes-Whitney equation, leads to an increased dissolution rate. Furthermore, some nanoparticle formulations can improve permeability and even offer targeted delivery.
Troubleshooting Guides
Issue 1: Low and Variable Oral Bioavailability in Preclinical Animal Studies
Symptoms:
-
Inconsistent plasma concentration-time profiles between individual animals.
-
Low area under the curve (AUC) values after oral administration compared to intravenous administration.
-
High standard deviations in pharmacokinetic parameters (Cmax, AUC).
Possible Causes and Troubleshooting Steps:
| Possible Cause | Troubleshooting/Optimization Steps |
| Poor Aqueous Solubility | 1. pH Modification: Formulate this compound in an acidic vehicle (e.g., citrate (B86180) buffer pH 3-5) to promote salt formation and enhance solubility. 2. Co-solvents: Investigate the use of pharmaceutically acceptable co-solvents like polyethylene (B3416737) glycol (PEG) 400, propylene (B89431) glycol, or ethanol (B145695) in the formulation to increase solubility. |
| Low Dissolution Rate | 1. Particle Size Reduction: Micronize or nanomill the this compound powder to increase its surface area. 2. Amorphous Solid Dispersion: Prepare a solid dispersion of this compound with a suitable polymer (e.g., PVP, HPMC) to enhance its dissolution rate. |
| Poor Intestinal Permeability | 1. Permeation Enhancers: Co-administer this compound with a permeation enhancer. Conduct in vitro screening using Caco-2 cell monolayers to identify effective and non-toxic enhancers. 2. Nanoparticle Formulation: Formulate this compound into nanoparticles (e.g., lipid-based or polymeric nanoparticles) which can be taken up by enterocytes or traverse the mucus layer more effectively. |
| Pre-systemic Metabolism/Efflux | 1. In Vitro Assessment: Use Caco-2 cell monolayers to assess if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp). 2. Co-administration with Inhibitors: If this compound is a substrate for efflux pumps, co-administration with a known inhibitor (e.g., verapamil, though clinical relevance may be limited) in preclinical models can confirm this mechanism. |
Data Presentation
Table 1: Comparison of this compound Solubility in Different Media
| Solvent/Medium | Solubility (mg/mL at 25 °C) | Reference |
| Water | < 1 | [1] |
| DMSO | 29 | [1] |
| Ethanol | < 1 | [1] |
| 0.1 N HCl | Data not available, expected to be higher than in water | - |
| Phosphate Buffer (pH 7.4) | Data not available, expected to be low | - |
Table 2: Overview of Bioavailability Enhancement Strategies for Poorly Soluble Drugs Applicable to this compound
| Strategy | Principle | Potential Fold Increase in Bioavailability | Key Considerations |
| Micronization/Nanonization | Increases surface area, leading to faster dissolution. | 2 to 10-fold | Potential for particle aggregation; requires stabilizers. |
| Amorphous Solid Dispersions | Increases apparent solubility and dissolution rate by preventing crystallization. | 2 to 20-fold | Physical stability of the amorphous form during storage. |
| Lipid-Based Formulations (e.g., SMEDDS) | Solubilizes the drug in lipidic excipients, forming fine emulsions in the GI tract. | 2 to 25-fold | Drug must have adequate lipid solubility; potential for GI side effects. |
| Inclusion Complexes (e.g., with Cyclodextrins) | Forms a host-guest complex where the hydrophobic drug is encapsulated by a hydrophilic cyclodextrin. | 2 to 15-fold | Stoichiometry of the complex; potential for drug displacement. |
| Co-administration with Permeation Enhancers | Transiently opens tight junctions or alters cell membrane fluidity to increase drug transport. | Varies widely | Potential for cytotoxicity; transient effect is crucial. |
Experimental Protocols
Protocol 1: Preparation of this compound Solid Dispersion by Solvent Evaporation Method
Objective: To prepare a solid dispersion of this compound with polyvinylpyrrolidone (B124986) (PVP K30) to enhance its dissolution rate.
Materials:
-
This compound
-
Polyvinylpyrrolidone (PVP K30)
-
Methanol (B129727) (or another suitable volatile solvent)
-
Rotary evaporator
-
Vacuum oven
-
Mortar and pestle
Procedure:
-
Weigh this compound and PVP K30 in desired ratios (e.g., 1:1, 1:2, 1:4 w/w).
-
Dissolve both this compound and PVP K30 in a minimal amount of methanol in a round-bottom flask.
-
Ensure complete dissolution by gentle warming or sonication if necessary.
-
Attach the flask to a rotary evaporator.
-
Evaporate the solvent under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
Once a solid film is formed on the flask wall, transfer the solid to a vacuum oven.
-
Dry the solid dispersion under vacuum at 40°C for 24 hours to remove any residual solvent.
-
Gently scrape the dried solid dispersion from the flask.
-
Pulverize the solid dispersion using a mortar and pestle to obtain a fine powder.
-
Store the prepared solid dispersion in a desiccator until further characterization.
-
Characterize the solid dispersion using techniques such as Differential Scanning Calorimetry (DSC), X-ray Diffraction (XRD), and Fourier-Transform Infrared Spectroscopy (FTIR) to confirm the amorphous state of this compound.
-
Evaluate the dissolution profile of the solid dispersion in comparison to pure this compound.
Protocol 2: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To evaluate the intestinal permeability of this compound and assess its potential as a substrate for efflux transporters.
Materials:
-
Caco-2 cells
-
24-well Transwell® plates with polycarbonate membrane inserts (0.4 µm pore size)
-
Complete cell culture medium (e.g., DMEM with 10% FBS, 1% non-essential amino acids, 1% penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) buffered with HEPES
-
Lucifer yellow
-
Reference compounds (e.g., propranolol (B1214883) for high permeability, atenolol (B1665814) for low permeability, and rhodamine 123 for P-gp substrate)
-
Validated analytical method for this compound quantification (e.g., LC-MS/MS)
Procedure:
-
Seed Caco-2 cells onto the Transwell® inserts at an appropriate density.
-
Culture the cells for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER).
-
On the day of the experiment, wash the cell monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Permeability:
-
Add a solution of this compound in HBSS to the apical (upper) chamber.
-
Add fresh HBSS to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes).
-
Replace the collected volume with fresh HBSS.
-
-
Basolateral to Apical (B-A) Permeability:
-
Add a solution of this compound in HBSS to the basolateral chamber.
-
Add fresh HBSS to the apical chamber.
-
Incubate and collect samples from the apical chamber as described above.
-
-
At the end of the experiment, measure the monolayer integrity again using TEER or by assessing the permeability of Lucifer yellow.
-
Quantify the concentration of this compound in the collected samples using a validated analytical method.
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Calculate the efflux ratio (Papp B-A / Papp A-B). An efflux ratio significantly greater than 2 suggests that this compound may be a substrate for efflux transporters.
Mandatory Visualizations
Caption: Experimental workflow for enhancing this compound's bioavailability.
Caption: Logical relationship of this compound absorption and efflux.
References
Validation & Comparative
Validating the efficacy of Gimeracil in sensitizing cancerous tumors to radiation
A comprehensive analysis of preclinical data reveals Gimeracil's efficacy in enhancing the tumoricidal effects of radiation by disrupting DNA repair mechanisms. This guide provides an objective comparison of this compound's performance with other alternatives, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound, a component of the oral fluoropyrimidine derivative S-1, has demonstrated a significant radiosensitizing effect independent of its role in 5-fluorouracil (B62378) (5-FU) metabolism.[1] Preclinical studies have established that this compound enhances the efficacy of radiotherapy by inhibiting DNA double-strand break (DSB) repair, a critical mechanism for cell survival following radiation-induced damage.[1][2] This guide synthesizes the available preclinical evidence, detailing the mechanism of action, experimental validation, and comparative efficacy of this compound as a radiosensitizing agent.
Mechanism of Action: Targeting Homologous Recombination
The primary mechanism by which this compound sensitizes cancer cells to radiation is through the inhibition of the homologous recombination (HR) pathway of DNA repair.[1] Radiation therapy induces DSBs in the DNA of cancer cells. To survive this damage, cells activate complex DNA repair pathways, with HR and non-homologous end-joining (NHEJ) being the two major mechanisms.
Studies have shown that this compound selectively inhibits HR, while having minimal effect on NHEJ.[1] This is significant because HR is a high-fidelity repair pathway that is particularly important for repairing DSBs in cells that are actively replicating, a characteristic of many cancer cells.[1] By inhibiting HR, this compound prevents cancer cells from accurately repairing radiation-induced DNA damage, leading to mitotic catastrophe and cell death. Evidence for this mechanism comes from studies showing that cells deficient in HR are not further sensitized to radiation by this compound, whereas NHEJ-deficient cells are.[1] Furthermore, this compound has been shown to decrease the formation of γ-H2AX foci, a marker of DNA DSBs, indicating an inhibition of DNA repair.[1][2]
Another contributing factor to this compound's radiosensitizing effect is the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[3][4] The combination of this compound and radiation has been shown to markedly induce the production of ROS/RNS, which can further enhance DNA damage and contribute to apoptotic processes in cancer cells.[3][4]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Adapting the γ-H2AX Assay for Automated Processing in Human Lymphocytes. 1. Technological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
A comparison of the DPD inhibition profile of Gimeracil and 5-ethynyluracil
For researchers and drug development professionals navigating the landscape of DPD (dihydropyrimidine dehydrogenase) inhibitors, a clear understanding of the distinct profiles of Gimeracil and 5-ethynyluracil is paramount. This guide provides a comprehensive comparison of their mechanisms of action, inhibitory potencies, and the experimental frameworks used to characterize them.
At the forefront of enhancing the efficacy of fluoropyrimidine-based chemotherapies, such as 5-fluorouracil (B62378) (5-FU), are inhibitors of DPD, the primary enzyme responsible for their degradation. This compound and 5-ethynyluracil stand out as two potent inhibitors, each with a unique inhibitory profile that dictates its clinical application and potential.
Executive Summary of DPD Inhibition Profiles
| Parameter | This compound | 5-Ethynyluracil | Reference(s) |
| Mechanism of Inhibition | Competitive, Reversible | Mechanism-based, Irreversible | [1][2] |
| Inhibitory Potency (In Vitro) | IC50: 95 nM | Ki: 1.6 µM, k_inact: 20 min⁻¹ | [1][3] |
Delving into the Mechanisms of DPD Inhibition
The fundamental difference between this compound and 5-ethynyluracil lies in their mode of interaction with the DPD enzyme. This compound acts as a competitive and reversible inhibitor.[1] This means it vies with the natural substrate, 5-FU, for binding to the active site of DPD. Its effect is transient and dependent on its concentration relative to 5-FU. This compound is a component of the oral fluoropyrimidine drug S-1, where it serves to maintain therapeutic concentrations of 5-FU.[2][4]
In stark contrast, 5-ethynyluracil is a mechanism-based, irreversible inhibitor.[1] It initially binds to the DPD active site, and through the enzyme's own catalytic action, is converted into a reactive intermediate that forms a covalent bond with the enzyme, leading to its permanent inactivation.[1] This "suicide inhibition" results in a prolonged effect that is not dependent on maintaining a high concentration of the inhibitor.
Quantitative Comparison of Inhibitory Potency
Direct comparison of the inhibitory potency of this compound and 5-ethynyluracil is nuanced due to their different mechanisms of action.
For this compound, its potency is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. In vitro studies have shown this compound to have an IC50 of 95 nM for DPD.[3]
For 5-ethynyluracil, its potency is characterized by two parameters: the inhibition constant (Ki) and the rate of inactivation (kinact). The Ki represents the initial binding affinity of the inhibitor to the enzyme, while kinact reflects the rate at which the enzyme is irreversibly inactivated. For 5-ethynyluracil, the reported Ki is 1.6 µM and the kinact is 20 min⁻¹.[1] While not a direct IC50 value, these parameters collectively indicate a highly potent and efficient inactivation of the DPD enzyme.
Experimental Protocols
In Vitro DPD Inhibition Assay
A common method to determine the in vitro inhibitory potency of compounds like this compound and 5-ethynyluracil involves a spectrophotometric or radio-labeled assay.
Objective: To determine the IC50 (for reversible inhibitors) or Ki and kinact (for irreversible inhibitors) of test compounds against purified DPD enzyme.
Materials:
-
Purified DPD enzyme
-
DPD assay buffer (e.g., potassium phosphate (B84403) buffer with cofactors like NADPH)
-
Substrate (e.g., 5-fluorouracil or [¹⁴C]-labeled uracil)
-
Test compounds (this compound, 5-ethynyluracil) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader (spectrophotometer or scintillation counter)
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds.
-
Reaction Mixture: In a 96-well plate, add the DPD assay buffer, NADPH, and the test compound at various concentrations.
-
Enzyme Addition: Add the purified DPD enzyme to each well to initiate the pre-incubation (for irreversible inhibitors) or the reaction (for reversible inhibitors).
-
Substrate Addition: After a defined pre-incubation period (for irreversible inhibitors), add the substrate (5-FU or radiolabeled uracil) to start the enzymatic reaction. For reversible inhibitors, the substrate can be added shortly after the enzyme.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration.
-
Detection:
-
Spectrophotometric: Measure the change in absorbance at a specific wavelength that corresponds to the consumption of NADPH.
-
Radiometric: Stop the reaction and separate the substrate from the product. Measure the radioactivity of the product using a scintillation counter.
-
-
Data Analysis:
-
IC50 Calculation: For reversible inhibitors like this compound, plot the percentage of DPD activity against the log of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Ki and kinact Determination: For irreversible inhibitors like 5-ethynyluracil, the rate of inactivation (kobs) is determined at different inhibitor concentrations. A plot of kobs versus inhibitor concentration is then used to calculate Ki and kinact.
-
In Vivo Evaluation
While in vitro assays provide valuable data on the direct interaction between the inhibitors and the DPD enzyme, in vivo studies are crucial to understand their pharmacokinetic and pharmacodynamic effects. Such studies typically involve administering the DPD inhibitor in combination with 5-FU to animal models and monitoring the plasma concentrations of 5-FU and its metabolites over time. An in vivo study in mice demonstrated that co-administration of this compound with capecitabine (B1668275) (a pro-drug of 5-FU) led to a significant increase in the plasma levels of 5-FU compared to capecitabine alone.[1] Similarly, studies with 5-ethynyluracil have shown that it markedly improves the antitumor effect of 5-FU in animal models by increasing its terminal half-life.[5]
Conclusion
This compound and 5-ethynyluracil are both highly effective inhibitors of DPD, but their distinct mechanisms of action result in different pharmacological profiles. This compound's reversible inhibition makes it suitable for oral combination therapies where a sustained but controllable level of DPD inhibition is desired. In contrast, 5-ethynyluracil's irreversible inactivation offers a more profound and prolonged inhibition of DPD, which could be advantageous in specific therapeutic contexts. The choice between these inhibitors will ultimately depend on the desired pharmacokinetic profile of the co-administered fluoropyrimidine and the specific clinical application. The experimental protocols outlined in this guide provide a framework for the continued evaluation and comparison of these and other novel DPD inhibitors.
References
- 1. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. The European Medicines Agency Review of Tegafur/Gimeracil/Oteracil (Teysuno™) for the Treatment of Advanced Gastric Cancer When Given in Combination with Cisplatin: Summary of the Scientific Assessment of the Committee for Medicinal Products for Human Use (CHMP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an inhibitor of dihydropyrimidine dehydrogenase, inhibits the early step in homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vivo effect of 5-ethynyluracil on 5-fluorouracil metabolism determined by 19F nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle in Gastric Cancer Treatment: Gimeracil plus Cisplatin vs. 5-FU plus Cisplatin
In the landscape of advanced gastric cancer therapy, the choice between fluoropyrimidine-based chemotherapy regimens is a critical consideration for clinicians and researchers. This guide provides a detailed comparison of two prominent combination therapies: Gimeracil plus cisplatin (B142131) (often administered as the oral formulation S-1 plus cisplatin) and 5-Fluorouracil (B62378) (5-FU) plus cisplatin. This analysis is based on data from key clinical trials, offering a comprehensive overview of their efficacy, safety, and underlying mechanisms of action to inform research and drug development professionals.
Efficacy and Safety: A Tale of Two Regimens
Clinical evidence, primarily from the large-scale, international FLAGS phase III clinical trial, indicates that the this compound plus cisplatin (S-1/cisplatin) regimen demonstrates non-inferior overall survival compared to the 5-FU plus cisplatin (FP) regimen in patients with advanced gastric or gastroesophageal adenocarcinoma.[1][2][3] While efficacy in terms of survival is comparable, the S-1 plus cisplatin regimen exhibits a significantly more favorable safety profile.[1][2][3]
A notable distinction lies in the toxicity profiles of the two treatments. The S-1 plus cisplatin arm in the FLAGS trial showed significantly lower rates of grade 3/4 neutropenia, complicated neutropenia, stomatitis, and hypokalemia.[1][2][3] Furthermore, treatment-related deaths were less frequent with the S-1 plus cisplatin combination.[1][2][3]
Another significant clinical study, the JCOG9912 trial, compared S-1 alone, irinotecan (B1672180) plus cisplatin, and 5-FU alone in advanced gastric cancer. This trial established the non-inferiority of S-1 monotherapy to 5-FU, paving the way for its use in combination therapies.[4][5]
The following tables summarize the key efficacy and safety data from the pivotal FLAGS trial.
Table 1: Efficacy of this compound/Cisplatin vs. 5-FU/Cisplatin (FLAGS Trial)
| Efficacy Endpoint | This compound (S-1) + Cisplatin | 5-FU + Cisplatin | Hazard Ratio (95% CI) | P-value |
| Median Overall Survival | 8.6 months | 7.9 months | 0.92 (0.80 - 1.05) | 0.20 |
| Median Progression-Free Survival | 4.2 months | 4.0 months | 0.99 (0.86 - 1.14) | 0.92 |
| Overall Response Rate | 30.2% | 26.6% | - | - |
Data sourced from the FLAGS trial results.[1][2][3]
Table 2: Grade 3/4 Adverse Events (Toxicity) in the FLAGS Trial
| Adverse Event | This compound (S-1) + Cisplatin (n=521) | 5-FU + Cisplatin (n=508) | P-value |
| Neutropenia | 32.3% | 63.6% | <0.05 |
| Complicated Neutropenia | 5.0% | 14.4% | <0.05 |
| Stomatitis | 1.3% | 13.6% | <0.05 |
| Hypokalemia | 3.6% | 10.8% | <0.05 |
| Treatment-Related Deaths | 2.5% | 4.9% | <0.05 |
Data sourced from the FLAGS trial results.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are the experimental protocols for the landmark FLAGS and JCOG9912 trials.
FLAGS Trial Protocol
The FLAGS (First-Line Advanced Gastric Cancer Study) was a multicenter, open-label, randomized phase III trial.[1][2][3]
-
Patient Population: The study enrolled 1,053 patients with advanced, untreated gastric or gastroesophageal adenocarcinoma.[1][2] Patients were stratified by center, number of metastatic sites, prior adjuvant therapy, and the presence of measurable cancer.[1][2]
-
Treatment Arms:
-
This compound (S-1) + Cisplatin Arm: Patients received S-1 at a dose of 50 mg/m² divided into two daily doses for 21 consecutive days, followed by a 7-day rest period. Cisplatin was administered intravenously at 75 mg/m² on day 1 of each 28-day cycle.[1][2]
-
5-FU + Cisplatin Arm: Patients received a continuous intravenous infusion of 5-FU at 1,000 mg/m²/24 hours for 120 hours, and cisplatin at 100 mg/m² intravenously on day 1, with the cycle repeated every 28 days.[1][2]
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included progression-free survival, response rate, time to treatment failure, and safety.[1][2]
JCOG9912 Trial Protocol
The JCOG9912 was a randomized, open-label, phase III trial conducted in Japan.[4][5]
-
Patient Population: The trial enrolled 704 patients with unresectable or recurrent gastric adenocarcinoma.[4]
-
Treatment Arms:
-
5-FU Arm: Patients received a continuous intravenous infusion of 5-FU at 800 mg/m²/day on days 1-5, every 4 weeks.[4]
-
Irinotecan + Cisplatin Arm: Patients received irinotecan at 70 mg/m² on days 1 and 15, and cisplatin at 80 mg/m² on day 1, every 4 weeks.[4]
-
S-1 Arm: Patients received S-1 orally at 40 mg/m² twice daily for 28 consecutive days, followed by a 14-day rest period, within a 6-week cycle.[4]
-
-
Endpoints: The primary endpoint was overall survival. Secondary endpoints included response rate, time to treatment failure, and toxicity.[4]
Signaling Pathways and Mechanisms of Action
The cytotoxic effects of both this compound/cisplatin and 5-FU/cisplatin regimens are rooted in their ability to induce DNA damage and disrupt essential cellular processes, ultimately leading to apoptosis.
5-Fluorouracil (5-FU) is a pyrimidine (B1678525) analog that, once metabolized to its active forms, exerts its anticancer effects through three main mechanisms:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable complex with TS, blocking the synthesis of thymidylate, an essential precursor for DNA synthesis.[6][7]
-
Incorporation into RNA: The metabolite fluorouridine triphosphate (FUTP) is incorporated into RNA, disrupting RNA processing and function.[6][7]
-
Incorporation into DNA: The metabolite fluorodeoxyuridine triphosphate (FdUTP) can be incorporated into DNA, leading to DNA damage.[6][7]
This compound is a component of the S-1 oral formulation and acts as a potent inhibitor of dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for the degradation of 5-FU.[8][9] By inhibiting DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, thereby enhancing its antitumor activity.[8][9]
Cisplatin is a platinum-based chemotherapy agent that primarily functions by forming cross-links with DNA, creating adducts that interfere with DNA replication and transcription.[5][10] This DNA damage triggers cell cycle arrest and induces apoptosis through various signaling pathways, including the activation of p53.[5][11]
The following diagram illustrates the key mechanisms of action and the resulting cellular consequences of the this compound/5-FU and cisplatin combination.
Caption: Combined cytotoxic mechanisms of this compound/5-FU and Cisplatin leading to tumor cell apoptosis.
References
- 1. A phase III trial comparing oral S-1/cisplatin and intravenous 5-fluorouracil/cisplatin in patients with untreated diffuse gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. S-1 plus cisplatin versus S-1 alone for first-line treatment of advanced gastric cancer (SPIRITS trial): a phase III trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Combination of cisplatin/S-1 in the treatment of patients with advanced gastric or gastroesophageal adenocarcinoma: Results of noninferiority and safety analyses compared with cisplatin/5-fluorouracil in the First-Line Advanced Gastric Cancer Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. ascopubs.org [ascopubs.org]
- 6. mdpi.com [mdpi.com]
- 7. Fluorouracil versus combination of irinotecan plus cisplatin versus S-1 in metastatic gastric cancer: a randomised phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination effects of cisplatin and 5-fluorouracil on human gastric carcinoma cell lines in vitro [journal.dmu.edu.cn]
- 9. Mechanisms of Cisplatin-Induced Apoptosis and of Cisplatin Sensitivity: Potential of BIN1 to Act as a Potent Predictor of Cisplatin Sensitivity in Gastric Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. S-1 plus cisplatin versus fluorouracil plus cisplatin in advanced gastric or gastro-esophageal junction adenocarcinoma patients: a pilot study - PMC [pmc.ncbi.nlm.nih.gov]
A comparative analysis of Gimeracil's effectiveness across different cancer xenograft models
For Immediate Release
Gimeracil, a key component of the oral fluoropyrimidine S-1, demonstrates significant enhancement of antitumor activity across a variety of cancer xenograft models. This guide provides a detailed comparative analysis of this compound's effectiveness, primarily as part of the S-1 combination (Tegafur/Gimeracil/Oteracil), against other established chemotherapeutic agents. The data presented herein, derived from preclinical xenograft studies, offers valuable insights for researchers, scientists, and drug development professionals in the field of oncology.
This compound's primary mechanism of action is the potent and reversible inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), the principal enzyme responsible for the degradation of 5-fluorouracil (B62378) (5-FU).[1][2] By blocking DPD, this compound increases the bioavailability and prolongs the half-life of 5-FU, leading to sustained cytotoxic effects on cancer cells.[1] This targeted inhibition allows for enhanced antitumor efficacy at lower and less toxic doses of the 5-FU prodrug, Tegafur.
Comparative Efficacy of this compound-Containing Regimens
The following tables summarize the comparative effectiveness of S-1 (Tegafur/Gimeracil/Oteracil) against other chemotherapeutic agents in various cancer xenograft models.
Table 1: S-1 vs. Tegafur-Uracil (UFT) in Gastric Cancer Xenografts
| Cancer Xenograft Model | Treatment Regimen | Dosage and Administration | Key Efficacy Endpoint | Outcome |
| Human Gastric Cancer (NUGC-4, St-40, SC-2, SC-4) | S-1 | 6.9 mg/kg, orally, once daily for 7 days | Significant antitumor activity (p < 0.001) as a single agent.[3] | S-1 demonstrated significant tumor growth inhibition. |
| Human Gastric Cancer | UFT | Not specified | Reduction in tumor size (p < 0.001 vs. 5-FU).[3] | UFT was found to be the most effective among 5-FU and its analogues.[3] |
Note: Data presented is from separate studies and not a direct head-to-head comparison in the same experimental setup.
Table 2: S-1 vs. Other Chemotherapies in Various Cancer Xenografts
| Cancer Xenograft Model | Treatment Regimen | Dosage and Administration | Key Efficacy Endpoint | Outcome |
| Human Non-Small Cell Lung Cancer (Lu-99, LC-11) | S-1 + X-ray (2 Gy) | S-1: 8.3 mg/kg, p.o. for 14 days; X-ray on days 1 & 8 | Tumor Growth Inhibition | Combination was significantly more effective than S-1 or X-ray alone. |
| Human Pancreatic Cancer | S-1 + X-ray | Not specified | Tumor Growth Inhibition | More effective than intravenous 5-FU + X-ray. |
| Human Colorectal Cancer (DLD-1) | S-1 + Cetuximab | S-1: 6.9 mg/kg, p.o. daily for 14 days; Cetuximab: 40 mg/kg, i.p. on days 1, 4, 8, 11 | Relative Tumor Volume (RTV) | Combination significantly superior to either monotherapy. |
| Human Breast Cancer (MX-1) | S-1 + Sorafenib | Not specified | Tumor Growth Inhibition | Combination therapy was significantly superior to either monotherapy. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.
In Vivo Human Gastric Cancer Xenograft Study (for S-1)
-
Animal Model: Human gastric cancer xenograft-bearing nude mice.[3]
-
Cell Lines: NUGC-4, St-40, SC-2, and SC-4 human gastric cancer cell lines were used to establish xenografts.[3]
-
Tumor Implantation: Cancer cells are harvested, prepared in a single-cell suspension, and injected subcutaneously into the flank of immunodeficient mice.
-
Tumor Growth Monitoring: Tumor dimensions are measured with calipers, and tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.
-
Drug Administration: S-1 was administered orally once daily for 7 days at a dose of 6.9 mg/kg.[3]
-
Efficacy Evaluation: Tumor volume was measured on day 15, and the relative tumor volume was calculated to assess antitumor efficacy.[3]
General Xenograft Efficacy Study Protocol
-
Cell Culture: Selected human cancer cell lines are cultured in appropriate media and conditions.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude, NOD-SCID) are used.
-
Tumor Implantation: A suspension of cancer cells (typically 1 x 10^6 to 5 x 10^6 cells) is injected subcutaneously into the flank of the mice.
-
Randomization: Once tumors reach a predetermined volume (e.g., 100-150 mm³), mice are randomized into control and treatment groups.
-
Treatment Administration: The investigational drug and comparators are administered according to a predefined schedule, route, and dosage. A vehicle control group is included.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is concluded when tumors in the control group reach a specified size or after a set duration. Tumors are then excised and weighed for final analysis.
Visualizing the Mechanisms and Workflows
To further elucidate the processes involved, the following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway and a typical experimental workflow.
References
Gimeracil's Impact on 5-FU Catabolism: A Comparative Analysis with Other DPD Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Gimeracil's effect on 5-fluorouracil (B62378) (5-FU) catabolites relative to other dihydropyrimidine (B8664642) dehydrogenase (DPD) inhibitors. The objective is to offer a clear, data-driven comparison to inform research and drug development in oncology.
Introduction to 5-FU Catabolism and DPD Inhibition
5-Fluorouracil (5-FU) is a cornerstone of chemotherapy for various solid tumors. However, its efficacy is significantly limited by its rapid catabolism, with over 80% of an administered dose being degraded by the enzyme dihydropyrimidine dehydrogenase (DPD).[1][2] This enzymatic degradation not only reduces the concentration of active 5-FU reaching tumor cells but also produces catabolites such as α-fluoro-β-alanine (FBAL), which can contribute to toxicity.[1]
DPD inhibitors are a class of drugs designed to block the action of DPD, thereby increasing the bioavailability and therapeutic window of 5-FU. This compound is a potent, reversible DPD inhibitor commonly used in combination with the 5-FU prodrug tegafur (B1684496). Other notable DPD inhibitors include Eniluracil (B1684387) (an irreversible inhibitor) and Uracil (B121893), which acts as a competitive substrate for DPD and is a component of the oral chemotherapy agent UFT (tegafur-uracil). This guide compares the effects of these inhibitors on the catabolism of 5-FU.
Comparative Efficacy on 5-FU Catabolites
Direct head-to-head clinical trials comparing the quantitative impact of this compound, Eniluracil, and Uracil on FBAL levels under identical conditions are limited in publicly available literature. However, data from various preclinical and clinical studies allow for an indirect comparison of their efficacy in inhibiting DPD and consequently reducing 5-FU catabolism.
The following table summarizes the available data on the effects of these DPD inhibitors on 5-FU and its catabolites. It is important to note that these values are derived from different studies and may not be directly comparable due to variations in experimental design, dosage, and model systems.
| DPD Inhibitor | Mechanism of Action | Effect on Plasma 5-FU Levels | Effect on FBAL Levels | Key Findings & Citations |
| This compound | Reversible, competitive inhibition of DPD | Significantly increases and prolongs plasma 5-FU concentration.[1] | Significantly reduces the formation of FBAL. | In a study with mice administered capecitabine (B1668275), the co-administration of this compound resulted in a plasma 5-FU level of 2247 ng·h/mL, compared to 109 ng·h/mL with capecitabine alone.[1] |
| Eniluracil | Irreversible inactivation of DPD | Markedly increases 5-FU bioavailability to nearly 100%.[3] | Inhibits the formation of 5-FU catabolites, including FBAL.[1] | In a study with rats, Eniluracil fundamentally changed the biochemical significance of 5-FU accumulation in tumors, with catabolites comprising only 2% of the recovered radiolabel compared to 57% without the inhibitor.[4] |
| Uracil (in UFT) | Competitive substrate for DPD | Sustains concentrations of 5-FU in blood and tumor tissues.[2] | Slows the degradation of 5-FU, thereby reducing the overall formation of catabolites. | UFT, a combination of tegafur and uracil, is designed to maintain a therapeutic concentration of 5-FU by having uracil compete with 5-FU for DPD.[2] |
| TAS-114 | Dual dUTPase and DPD inhibitor | Elevates the plasma concentration of 5-FU in a dose-dependent manner. | Not explicitly quantified in direct comparison to this compound. | In the same mouse study, co-administration of TAS-114 with capecitabine resulted in a plasma 5-FU level of 450 ng·h/mL.[1] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided in DOT language.
Caption: 5-FU catabolism and DPD inhibition.
Caption: Workflow for DPD inhibitor comparison.
Experimental Protocols
While a single, unified protocol for a direct comparative study is not available, a typical experimental design to compare the effects of different DPD inhibitors on 5-FU catabolites in a preclinical setting would involve the following steps:
Objective: To compare the in vivo effects of this compound, Eniluracil, and Uracil (as part of UFT) on the plasma concentrations of 5-FU and its catabolite, FBAL.
1. Animal Model:
-
Species: Male Sprague-Dawley rats or BALB/c mice are commonly used.
-
Housing: Animals are housed in a controlled environment with a standard diet and water ad libitum.
2. Drug Preparation and Administration:
-
5-FU: Prepared in a suitable vehicle (e.g., saline) for oral or intravenous administration.
-
DPD Inhibitors:
-
This compound: Administered orally, typically in combination with a 5-FU prodrug like tegafur (as in S-1).
-
Eniluracil: Administered orally.
-
UFT (Tegafur/Uracil): Administered orally.
-
-
Dosing: Doses would be determined based on previous studies to achieve clinically relevant exposures.
3. Experimental Groups:
-
Group 1: Vehicle control
-
Group 2: 5-FU alone
-
Group 3: 5-FU + this compound
-
Group 4: 5-FU + Eniluracil
-
Group 5: UFT (containing tegafur and uracil)
4. Pharmacokinetic Study:
-
Blood Sampling: Following drug administration, blood samples (approximately 0.2 mL) are collected from the tail vein or another appropriate site at multiple time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).
-
Sample Processing: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and immediately centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.
5. Bioanalytical Method:
-
Instrumentation: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the standard method for the simultaneous quantification of 5-FU and FBAL in plasma.
-
Sample Preparation: Plasma samples are typically subjected to protein precipitation followed by solid-phase extraction to isolate the analytes of interest.
-
Quantification: The concentrations of 5-FU and FBAL are determined by comparing their peak areas to those of known standards.
6. Data Analysis:
-
Pharmacokinetic parameters, including the area under the plasma concentration-time curve (AUC), maximum concentration (Cmax), and half-life (t1/2), are calculated for both 5-FU and FBAL for each treatment group.
-
Statistical analysis (e.g., ANOVA) is used to compare the pharmacokinetic parameters between the different treatment groups to determine the relative efficacy of each DPD inhibitor in modulating 5-FU catabolism.
Conclusion
This compound is a highly effective DPD inhibitor that significantly increases the systemic exposure of 5-FU and reduces the formation of its catabolite, FBAL. While direct comparative studies are limited, the available evidence suggests that both this compound and Eniluracil are potent inhibitors of DPD. Eniluracil's irreversible mechanism of action may lead to a more sustained inhibition of DPD compared to the reversible inhibition by this compound. Uracil, as a component of UFT, provides a competitive inhibition of DPD, which also leads to increased 5-FU levels. The choice of a DPD inhibitor in a clinical or research setting will depend on the desired pharmacokinetic profile, the specific 5-FU prodrug being used, and the therapeutic strategy. Further head-to-head studies are warranted to provide a more definitive quantitative comparison of these agents.
References
- 1. Dihydropyrimidine Dehydrogenase-Mediated Resistance to 5-Fluorouracil: Mechanistic Investigation and Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-FU Metabolism in Cancer and Orally-Administrable 5-FU Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Eniluracil: an irreversible inhibitor of dihydropyrimidine dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Blocking catabolism with eniluracil enhances PET studies of 5-[18F]fluorouracil pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of S-1 (Tegafur/Gimeracil/Oteracil) with Capecitabine
An Objective Guide for Researchers and Drug Development Professionals
S-1 and capecitabine (B1668275) are both oral fluoropyrimidine-based chemotherapeutic agents that have become integral in the treatment of various solid tumors, particularly in gastrointestinal cancers. Both serve as convenient oral alternatives to intravenous 5-fluorouracil (B62378) (5-FU), offering comparable efficacy. However, their distinct pharmacological compositions lead to different activation pathways and, consequently, unique safety and tolerability profiles. This guide provides a detailed, data-driven comparison of S-1 and capecitabine to inform research and clinical development.
Mechanism of Action: Two Pathways to 5-FU
While both drugs ultimately exert their cytotoxic effects through the action of 5-FU, their metabolic activation pathways are fundamentally different.
-
S-1 (Tegafur/Gimeracil/Oteracil): S-1 is a combination product of three distinct components. Tegafur is a prodrug that is gradually converted to 5-FU in the body.[1] Gimeracil enhances the efficacy of 5-FU by reversibly inhibiting dihydropyrimidine (B8664642) dehydrogenase (DPD), the primary enzyme responsible for 5-FU degradation.[2][3] This inhibition leads to sustained and higher concentrations of 5-FU in the plasma and tumor tissue. The third component, oteracil, is primarily active in the gastrointestinal tract, where it inhibits the enzyme orotate (B1227488) phosphoribosyltransferase (OPRT), reducing the local phosphorylation of 5-FU and thereby mitigating gastrointestinal toxicities like diarrhea and mucositis.[1][2]
-
Capecitabine: Capecitabine is a prodrug that undergoes a three-step enzymatic conversion to 5-FU.[1] The final, critical step is the conversion of an intermediate metabolite, 5'-deoxy-5-fluorouridine (5'-DFUR), into 5-FU by the enzyme thymidine (B127349) phosphorylase (TP).[4][5] Thymidine phosphorylase is found in higher concentrations in tumor tissues compared to normal tissues, which is thought to lead to a more tumor-selective generation of 5-FU.[4]
Quantitative Data: Efficacy
Multiple meta-analyses and randomized controlled trials have compared the efficacy of S-1 and capecitabine, primarily in metastatic colorectal cancer (mCRC) and advanced gastric cancer (AGC). The general consensus is that both agents demonstrate comparable efficacy in terms of key survival and response endpoints.
Table 1: Summary of Efficacy in Metastatic Colorectal Cancer (mCRC)
| Study / Meta-analysis | Key Efficacy Endpoints | Results (S-1 vs. Capecitabine) | Citation |
|---|---|---|---|
| Meta-analysis (Liu et al., 2019) | ORR, DCR, PFS, OS | No statistical difference in ORR, DCR, PFS, or OS. | [6] |
| SALTO Study (Kwakman et al., 2017) | Median PFS | 8.39 months vs. 8.19 months (HR 0.97, p=0.93) | [7][8] |
| Meta-analysis (Abdel-Rahman, 2025) | ORR, DCR | Trend towards higher ORR with S-1 (RR 1.14, p=0.07); No difference in DCR. | [9] |
| Real-world study (Li et al., 2019) | 2-year OS Rate | 61.91% vs. 62.85% (p=0.9954) |[10] |
Table 2: Summary of Efficacy in Advanced Gastric Cancer (AGC)
| Study / Meta-analysis | Key Efficacy Endpoints | Results (S-1 vs. Capecitabine) | Citation |
|---|---|---|---|
| Meta-analysis (Feng et al., 2019) | ORR, PFS, OS | No significant difference in ORR, 6/12/18-month PFS, or 1/2/3-year OS. | [2] |
| Meta-analysis (Chen et al., 2014) | 1-year Survival, ORR | No significant difference. 1-year survival OR 0.80; ORR 0.94. | [11][12] |
| Meta-analysis (Ye et al., 2018) | ORR, 1-year PFS, 1-year OS | Capecitabine had a better ORR (RR 0.85, p=0.043); No difference in 1-year OS or PFS. | [13] |
| Retrospective Study (Kim et al., 2018) | 3-year DFS, 3-year OS | In stage III GC, S-1 had higher (not statistically significant) 3-year DFS (66.6% vs 59.1%) and OS (75.6% vs 69.6%) compared to XELOX. |[14] |
Quantitative Data: Safety and Tolerability
The most significant differences between S-1 and capecitabine emerge in their safety profiles. The choice between the two agents is often driven by the need to mitigate specific toxicities. The most consistently reported difference is the incidence of Hand-Foot Syndrome (HFS), which is substantially lower with S-1.
Table 3: Comparative Adverse Event Profile (Pooled Data from Meta-Analyses)
| Adverse Event | S-1 Regimens | Capecitabine Regimens | Key Finding | Citations |
|---|---|---|---|---|
| Hand-Foot Syndrome (Any Grade) | Lower Incidence | Higher Incidence (RR ~3.41) | S-1 has a significantly lower risk of HFS. | [2][6][8] |
| Hand-Foot Syndrome (Grade ≥3) | Lower Incidence | Higher Incidence (RR ~4.74) | The risk of severe, function-limiting HFS is markedly lower with S-1. | [2][6][7] |
| Diarrhea (Any Grade) | Higher Incidence | Lower Incidence | S-1 is associated with a higher incidence of any-grade diarrhea. | [6] |
| Neutropenia (Grade ≥3) | Lower Incidence | Higher Incidence (RR ~1.62) | Some studies show a higher risk of severe neutropenia with capecitabine-based regimens. | [2][13] |
| Stomatitis / Mucositis | Higher Incidence | Lower Incidence | Some evidence suggests a higher incidence of stomatitis with S-1. | [9][15] |
| Anemia | Similar Incidence | Similar Incidence | No significant difference observed. | [6][15] |
| Thrombocytopenia | Similar Incidence | Similar Incidence | No significant difference observed. |[6][11] |
Note: Risk Ratios (RR) and specific incidences can vary between studies and patient populations. The values presented are illustrative of the general findings.
Experimental Protocols: The SALTO Study
The SALTO study (NCT01918852) provides an excellent example of a robust, randomized phase 3 trial designed to directly compare S-1 and capecitabine, with a primary focus on safety.[7][8]
-
Study Design: A randomized, open-label, multicenter, phase 3 non-inferiority trial.
-
Patient Population: Previously untreated patients with metastatic colorectal cancer (mCRC); WHO performance status 0-2.
-
Intervention Arms:
-
Arm A (Capecitabine): Capecitabine administered at 1250 mg/m² for patients <70 years or 1000 mg/m² for patients ≥70 years, taken twice daily on days 1-14 of a 21-day cycle.[7]
-
Arm B (S-1): S-1 administered at 30 mg/m² taken twice daily on days 1-14 of a 21-day cycle.[7]
-
Optional bevacizumab could be added to either arm.
-
-
Primary Endpoint: Incidence of Hand-Foot Syndrome (HFS) of any grade.
-
Secondary Endpoints: Incidence of grade 3 HFS, other toxicities, progression-free survival (PFS), overall survival (OS), and response rate (RR).[7]
-
Assessments: Tumor response was assessed every 9 weeks. Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE).
Conclusion
S-1 and capecitabine demonstrate comparable efficacy in the treatment of advanced gastrointestinal cancers, offering similar overall survival and response rates.[2][6] The primary distinction lies in their safety profiles. S-1 provides a significant advantage by drastically reducing the incidence and severity of Hand-Foot Syndrome, a common and often debilitating side effect of capecitabine.[8] This benefit may come with a higher incidence of other toxicities, such as diarrhea or stomatitis, although severe occurrences are generally manageable.[6][9]
For drug development professionals and researchers, the choice between S-1 and capecitabine can be guided by the specific clinical context. S-1 may be a preferable option for patients where HFS is a major concern or for those who have previously experienced capecitabine-induced HFS.[9] Conversely, in patients with a predisposition to diarrhea or mucositis, capecitabine might be considered. This head-to-head comparison underscores the importance of personalized medicine, where a nuanced understanding of drug pharmacology can lead to optimized treatment strategies that balance efficacy with patient quality of life.
References
- 1. Tegafur/gimeracil/oteracil (S-1) approved for the treatment of advanced gastric cancer in adults when given in combination with cisplatin: a review comparing it with other fluoropyrimidine-based therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The efficacy and safety of capecitabine-based versus S-1-based chemotherapy for metastatic or recurrent gastric cancer: a systematic review and meta-analysis of clinical randomized trials - Feng - Annals of Palliative Medicine [apm.amegroups.org]
- 3. ec.europa.eu [ec.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. [Comparison of the efficacy and safety of capecitabine or tegafur, this compound and oteracil potassium capsules combined with oxaliplatin chemotherapy regimens in the treatment of advanced gastric cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of efficacy and safety of S-1 and capecitabine in patients with metastatic colorectal carcinoma: A systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. targetedonc.com [targetedonc.com]
- 9. Efficacy and Safety Comparison of S-1 and Capecitabine in Metastatic Colorectal Carcinoma: A Systematic Review and Meta-Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Study of the S-1 or Capecitabine as First-line Regimen in Patients with Metastatic Colorectal Cancer: A Real World Study - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficacy of S-1 vs capecitabine for the treatment of gastric cancer: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dovepress.com [dovepress.com]
- 14. Comparison of capecitabine and oxaliplatin with S-1 as adjuvant chemotherapy in stage III gastric cancer after D2 gastrectomy | PLOS One [journals.plos.org]
- 15. Comparison of S-1-based vs. capecitabine-based adjuvant chemotherapy for patients with gastric cancer: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical comparative studies of different Gimeracil-containing therapeutic regimens
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the preclinical performance of various Gimeracil-containing therapeutic regimens, supported by experimental data and detailed methodologies.
This compound, a key component of the oral fluoropyrimidine S-1 (Tegafur-Gimeracil-Oteracil), plays a pivotal role in enhancing the efficacy of 5-fluorouracil (B62378) (5-FU)-based chemotherapy. Its primary mechanism of action is the inhibition of dihydropyrimidine (B8664642) dehydrogenase (DPD), the main enzyme responsible for the degradation of 5-FU.[1] This inhibition leads to higher and more sustained plasma concentrations of 5-FU, thereby augmenting its cytotoxic effects against cancer cells. This guide provides a comparative overview of different this compound-containing therapeutic regimens evaluated in preclinical settings, focusing on their anti-tumor efficacy, mechanisms of action, and experimental protocols.
Comparative Anti-Tumor Efficacy in Xenograft Models
Preclinical studies utilizing human cancer cell line xenografts in immunodeficient mice have been instrumental in evaluating the in vivo efficacy of various S-1 based combination therapies. The following tables summarize the quantitative data from key comparative studies.
| Therapeutic Regimen | Cancer Type | Xenograft Model | Key Efficacy Endpoint | Results |
| S-1 + Docetaxel (B913) | Gastric Cancer | SC-2, St-40, SC-4 | Growth Inhibition Rate (IR) | S-1 alone: 38.6-55.1% IRDocetaxel alone: 42.1-51.7% IRS-1 + Docetaxel: 68.4-76.0% IR [2] |
| S-1 + Cisplatin | Gastric Cancer | NUGC-4 | Tumor Growth | Combination showed significantly better anti-tumor activity than S-1 alone.[1] |
| S-1 + Oxaliplatin ± Leucovorin | Gastric Cancer | NUGC-4, St-40, SC-2, SC-4 | Relative Tumor Volume (RTV) | S-1 + Oxaliplatin resulted in a significantly smaller RTV than either agent alone.S-1 + Oxaliplatin + Leucovorin showed the highest anti-tumor activity. [3] |
| S-1 + Erlotinib (EGFR Inhibitor) | Non-Small Cell Lung Cancer | Lu-99, PC-9 | Tumor Growth Inhibition | Combination therapy was significantly superior to either monotherapy.[4] |
| S-1 + Bevacizumab (VEGF Antibody) | Colorectal Cancer | Col-1, KM20C | Tumor Growth Inhibition | Combination therapy was significantly superior to either monotherapy; complete inhibition in Col-1.[4] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of preclinical findings. Below are summaries of the experimental protocols used in the cited studies.
General Xenograft Tumor Model Protocol
A standard protocol for establishing and evaluating therapies in xenograft models involves the following steps:
-
Cell Culture and Preparation: Human cancer cell lines are cultured in appropriate media. Cells are harvested during the exponential growth phase, washed, and resuspended in a suitable buffer, often mixed with Matrigel to enhance tumor formation. Cell viability is confirmed to be >90% before implantation.
-
Animal Models: Immunodeficient mice (e.g., BALB/c nude or NOD-SCID), typically 6-8 weeks old, are used. They are allowed to acclimatize for at least one week before the experiment.
-
Tumor Implantation: A specific number of cancer cells (e.g., 5 x 10^6) are injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor dimensions are measured regularly (e.g., 2-3 times per week) using calipers. Tumor volume is calculated using the formula: (Length x Width²) / 2.
-
Treatment Administration: Once tumors reach a predetermined size (e.g., 100-150 mm³), mice are randomized into control and treatment groups. Drugs are administered according to the specified dose, route, and schedule.
-
Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage change in tumor volume in treated groups compared to the control group. Animal body weight is also monitored as an indicator of toxicity.
-
Endpoint: The study is concluded when tumors in the control group reach a specified size, at which point tumors are excised for further analysis.
Specific Protocols from Comparative Studies
-
S-1 and Docetaxel in Gastric Cancer Xenografts:
-
Animal Model: Nude rats with subcutaneously inoculated human gastric cancer xenografts (SC-2, St-40, SC-4).
-
Dosing Regimen:
-
S-1: 12 mg/kg/day, administered orally for 14 days.
-
Docetaxel (TXT): 2 mg/kg, administered as a single dose on either day 1 or day 8.
-
-
Efficacy Assessment: Tumor growth inhibition rate was calculated based on tumor volume measurements.[2]
-
-
S-1 and Targeted Agents in Various Xenografts:
-
Animal Model: Nude mice bearing various human cancer xenografts.
-
Dosing Regimens:
-
S-1: 6.9 mg/kg, administered orally once daily for 14 days.
-
Erlotinib: 100 mg/kg (Lu-99) or 12.5 mg/kg (PC-9), orally on days 1, 4, 8, and 11.
-
Bevacizumab: 5 mg/kg, intraperitoneally on days 1, 4, 8, and 11.
-
-
Efficacy Assessment: Relative tumor volume (RTV) was calculated to assess anti-tumor activity.[4]
-
Signaling Pathways and Mechanisms of Action
The synergistic effects of this compound-containing combination therapies are often attributed to their modulation of key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.
Modulation of 5-FU Metabolic Enzymes by S-1 and Docetaxel Combination
Preclinical studies have shown that the combination of S-1 and docetaxel exerts a synergistic anti-tumor effect by altering the expression of enzymes involved in 5-fluorouracil (5-FU) metabolism.[2][5] Docetaxel has been found to decrease the expression of thymidylate synthase (TS) and dihydropyrimidine dehydrogenase (DPD), while increasing the expression of orotate (B1227488) phosphoribosyltransferase (OPRT).[2] This modulation enhances the anabolic conversion of 5-FU to its active metabolites and reduces its catabolism, leading to increased cytotoxicity.
Targeting Angiogenesis: S-1 in Combination with Anti-VEGF Therapy
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) is a key regulator of this process. Preclinical studies combining S-1 with the anti-VEGF antibody bevacizumab have demonstrated significant synergistic anti-tumor activity.[4] This combination effectively targets both cancer cell proliferation (via 5-FU from S-1) and the tumor's blood supply.
References
- 1. Preclinical/clinical trials of thrice-weekly administration of a combination of tegafur/gimeracil/oteracil (TS-1) and toceranib phosphate in dogs with intranasal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phase 1/2 clinical study of irinotecan and oral S-1 (IRIS) in patients with advanced gastric cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Combination therapy using oral S-1 and targeted agents against human tumor xenografts in nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
Safety Operating Guide
Gimeracil: Protocols for Safe Disposal and Waste Management
The following guide provides comprehensive, step-by-step procedures for the safe handling and disposal of Gimeracil in a laboratory setting. Adherence to these protocols is essential for ensuring personnel safety and environmental compliance. These guidelines are based on standard safety data sheets (SDS) and chemical waste management principles. However, all disposal actions must ultimately comply with local, regional, and national regulations.[1][2] It is the responsibility of the user to correctly classify waste at the time of disposal.[1]
Hazard Identification and Classification
This compound is a pharmacologically active substance.[1] While some classifications under European regulations may not list it as a hazardous mixture, other safety data sheets categorize similar compounds as harmful if swallowed.[2][3] Therefore, it is prudent to handle this compound and its waste with care, assuming potential hazards.
| Hazard Statement | Classification Source |
| Harmful if swallowed | GHS, Category 4[3] |
| May cause damage to organs | Potential based on pharmacologically active nature[1] |
| Not a hazardous substance or mixture | REGULATION (EC) No 1272/2008[2] |
Personal Protective Equipment (PPE)
When handling this compound, especially during disposal procedures, wearing appropriate personal protective equipment is mandatory to prevent exposure.
| Equipment | Specification | Rationale |
| Gloves | Compatible chemical-resistant gloves (e.g., nitrile) | To prevent skin contact. |
| Eye Protection | Safety glasses or goggles | To protect eyes from dust or splashes.[4] |
| Lab Coat | Standard laboratory coat or apron | To protect clothing and skin.[3][4] |
| Respiratory Protection | NIOSH-approved respirator | Required if there is a risk of generating dust.[1][3][5] |
Step-by-Step Disposal Protocol
This protocol outlines the procedure for managing different forms of this compound waste.
Step 1: Waste Segregation and Collection
Proper segregation is the first step in safe disposal. This compound waste should never be mixed with general trash or other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
-
Solid this compound Waste:
-
Contaminated Labware:
Step 2: Container Labeling
All waste containers must be clearly and accurately labeled. The label should include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazard(s) (e.g., "Toxic," "Pharmacologically Active")
-
The accumulation start date (the date the first piece of waste was added)
-
The name of the principal investigator or lab group
Step 3: Managing Spills
In the event of a spill, follow these procedures immediately:
-
Evacuate and Secure: Alert others in the area and restrict access. Ensure the area is well-ventilated.[1][5]
-
Don PPE: Wear the appropriate PPE as listed in the table above.
-
Contain and Clean:
-
Dispose: Treat all cleanup materials as hazardous this compound waste and dispose of them according to the procedures in this guide.
Step 4: Disposal of Empty Containers
Empty containers that held this compound may retain product residue and must be disposed of safely.[1] For pharmacologically active compounds, triple-rinsing is a recommended best practice.[8][9]
-
Rinse: Rinse the empty container three times with a suitable solvent (e.g., water or as indicated by your EHS office).
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as liquid hazardous waste.[8][9] Do not pour the rinsate down the drain.
-
Container Disposal: Once triple-rinsed, the container can often be disposed of as non-hazardous waste (e.g., in a glassware disposal box or regular trash, depending on the material).[8] Scratch out or completely remove the original label before disposal.[10] Always confirm this procedure with your local EHS guidelines.
Step 5: Final Disposal
-
Store sealed and labeled hazardous waste containers in a designated, secure satellite accumulation area within the laboratory.
-
Arrange for disposal through your institution's EHS office or a licensed chemical waste disposal company.[2]
-
Under no circumstances should this compound or its containers be disposed of in the regular trash or flushed down the sanitary sewer.[11]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste streams.
References
- 1. uspmsds.com [uspmsds.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. r.think-safe.com [r.think-safe.com]
- 4. kmpharma.in [kmpharma.in]
- 5. Page loading... [guidechem.com]
- 6. echemi.com [echemi.com]
- 7. uwlax.edu [uwlax.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. fda.gov [fda.gov]
- 11. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
Safeguarding Researchers: A Comprehensive Guide to Handling Gimeracil
For Immediate Implementation: This document provides essential safety protocols and logistical procedures for the handling and disposal of Gimeracil, a compound requiring careful management in laboratory settings. The following guidelines are designed to ensure the safety of all personnel, including researchers, scientists, and drug development professionals, through adherence to best practices in chemical handling and waste management.
This compound is classified as harmful if swallowed, a skin and eye irritant, and may cause respiratory irritation. Strict adherence to the following personal protective equipment (PPE) and handling protocols is mandatory to mitigate these risks.
Personal Protective Equipment (PPE) for this compound Handling
To ensure a safe working environment, the following personal protective equipment must be worn at all times when handling this compound.
| PPE Category | Specification | Purpose |
| Eye Protection | Chemical splash goggles or safety glasses meeting current ANSI/ISEA standards. A face shield should be worn in addition to goggles if there is a significant risk of splashing.[1][2] | To protect the eyes from contact with this compound powder or solutions, which can cause serious irritation. |
| Hand Protection | Disposable nitrile gloves. Gloves should be inspected for integrity before use and changed immediately if contaminated or compromised.[1][2] | To prevent skin contact, which can cause irritation. |
| Body Protection | A fully buttoned, long-sleeved laboratory coat or a full-sleeved apron made of a protective material.[1][2] | To protect skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-certified N95 or higher-level respirator is required when handling the compound as a powder or if there is a potential for aerosol generation.[1][2] In other situations, a self-contained breathing apparatus may be necessary.[1] | To prevent the inhalation of this compound, which may cause respiratory irritation. |
| Footwear | Closed-toe and closed-heel shoes that provide full coverage of the feet. | To protect the feet from potential spills. |
Operational Plan: Safe Handling Protocol
A systematic approach to handling this compound is crucial for minimizing exposure and ensuring laboratory safety. The following step-by-step protocol must be followed:
-
Preparation:
-
Ensure all necessary PPE is readily available and in good condition.
-
Verify that the work area, such as a chemical fume hood or a designated containment area, is clean and operational.
-
Have all necessary equipment and materials for the experiment, as well as spill cleanup materials, within reach to avoid unnecessary movement.
-
-
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[3]
-
Avoid direct contact with the skin, eyes, and clothing.
-
When weighing or transferring the solid compound, take care to avoid the formation of dust.
-
If creating a solution, add this compound slowly to the solvent to prevent splashing.
-
-
Post-Handling:
Disposal Plan for this compound and Contaminated Materials
Proper disposal of this compound and any materials contaminated with it is critical to prevent environmental contamination and ensure regulatory compliance. As this compound is used in chemotherapy, it should be treated as hazardous waste.[6]
-
Segregation:
-
All solid waste contaminated with this compound, including unused compound, contaminated PPE (gloves, lab coats, etc.), and lab supplies (e.g., weigh boats, pipette tips), must be segregated into a clearly labeled hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container. Do not pour liquid this compound waste down the drain.[7]
-
-
Containerization:
-
Use designated, leak-proof, and puncture-resistant containers for all this compound waste.
-
Containers must be clearly labeled as "Hazardous Waste" and specify "this compound."
-
-
Storage and Collection:
-
Store waste containers in a secure, designated area away from general laboratory traffic.
-
Follow your institution's established procedures for the collection and disposal of hazardous chemical waste. This may involve contacting your institution's Environmental Health and Safety (EHS) department for pickup.[7]
-
Unused this compound may be returnable to the pharmacy or a designated take-back program.[6]
-
Occupational Exposure Limits (OELs)
Currently, there are no established specific Occupational Exposure Limits (OELs) for this compound from major regulatory bodies. In the absence of specific limits, it is crucial to handle this compound with a high degree of caution to minimize any potential exposure. For pharmaceutical substances with unknown toxicological properties, a conservative approach is to adhere to stringent containment and handling procedures. Some guidance suggests that for such compounds, an inhalation concentration of 2 µg/m³ can be considered a protective measure.[8]
This compound Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
